molecular formula C25H22N2O2 B608316 NCGC00244536

NCGC00244536

Cat. No.: B608316
M. Wt: 382.5 g/mol
InChI Key: NYKBXXGHEMXSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCGC00244536 is an inhibitor of KDM4B/JMJD2B histone lysine demethylase (IC50 = ~10 nM). It is selective for KDM4B/JMJD2B over KDM5A/JARID1 and lysine-specific demethylase 1 (LSD1) but does inhibit KDM4A/JMJD2A, KDM4C/JMJD2C, and KDM4D/JMJD2D at 10 μM. This compound inhibits the growth of PC3, DU145, LNCaP, VCaP, and C4-2 prostate cancer cells (IC50s = br>KDM4B-IN-B3, also know as this compound, is a novel KDM4 inhibitor. KDM4B-IN-B3 inhibits the in vivo growth of tumors derived from PC3 cells and ex vivo human PCa explants. Histone lysine demethylase KDM4/JMJD2s are overexpressed in many human tumors including prostate cancer (PCa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKBXXGHEMXSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NCGC00244536: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00244536, also known as B3, is a potent and selective small molecule inhibitor of the histone demethylase KDM4B (JMJD2B).[1][2][3][4] By directly targeting the catalytic activity of KDM4B, this compound modulates epigenetic regulation of gene expression, leading to anti-proliferative effects in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its primary target, downstream signaling effects, and cellular consequences. Quantitative data are summarized, key experimental protocols are detailed, and signaling pathways are visualized to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of KDM4B

This compound functions as a direct inhibitor of KDM4B, a member of the KDM4/JMJD2 family of histone lysine demethylases.[1][5] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone residues, thereby influencing chromatin structure and gene transcription.

Primary Target: The principal molecular target of this compound is the histone demethylase KDM4B.[5][6] It exhibits a strong inhibitory effect on KDM4B with a reported IC50 of approximately 10 nM.[1][2][3][4][7][8] The compound is also known to inhibit other KDM4 family members, such as KDM4A, KDM4C, and KDM4D, but with lower potency.[1] It demonstrates selectivity over other histone demethylases like KDM5A/JARID1 and LSD1.[1]

Molecular Interaction: this compound directly binds to the catalytic site of the KDM4 protein.[5][6] This binding event prevents the demethylation of its primary substrate, trimethylated histone H3 at lysine 9 (H3K9me3).[1] H3K9me3 is a well-established epigenetic mark associated with condensed, transcriptionally silent heterochromatin.[8] By inhibiting KDM4B, this compound effectively maintains the H3K9me3 mark, leading to the repression of downstream gene expression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Inhibitory Activity

TargetIC50Assay TypeReference
KDM4B~10 nMBiochemical Assay[1][2][7][8]
KDM4A, KDM4C, KDM4DInhibited at 10 µMBiochemical Assay[1]

Table 2: In Vitro Anti-proliferative Activity

Cell LineCancer TypeIC50Reference
PC3Prostate Cancer (AR-negative)< 1 µM (~40 nM)[1][2]
DU145Prostate Cancer< 1 µM[1]
LNCaPProstate Cancer (AR-positive)< 1 µM[1][2]
VCaPProstate Cancer (AR-positive)< 1 µM[1][2]
C4-2Prostate Cancer< 1 µM[1]
MDA-MB-231Breast CancerMicromolar range[2]
MCF-7Breast CancerMicromolar range[2]

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on KDM4B has significant downstream consequences on multiple signaling pathways implicated in cancer progression.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, KDM4 proteins are known co-activators of the androgen receptor (AR).[8] By inhibiting KDM4B, this compound suppresses the expression of AR-regulated genes.[8] This leads to a reduction in AR levels and inhibits the growth of both androgen-dependent and castration-resistant prostate cancer cells.[1]

AR_Signaling_Pathway This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 (at AR target genes) KDM4B->H3K9me3 demethylates AR_genes AR-regulated genes (e.g., MYB, MYC, CCND1) H3K9me3->AR_genes represses Proliferation Cell Proliferation AR_genes->Proliferation promotes

Caption: this compound inhibits KDM4B, leading to increased H3K9me3 at AR target gene promoters, subsequent gene repression, and reduced cell proliferation.

BMYB-Regulated Gene Expression

This compound has been shown to suppress the expression of genes regulated by the transcription factor BMYB.[8] KDM4B can bind to BMYB to activate the transcription of cell cycle genes, including Polo-like kinase 1 (PLK1).[8] Inhibition of KDM4B by this compound blocks this interaction and leads to cell cycle arrest.[8]

BMYB_Signaling_Pathway This compound This compound KDM4B KDM4B This compound->KDM4B inhibits BMYB BMYB KDM4B->BMYB co-activates BMYB_genes BMYB-regulated genes (e.g., PLK1) BMYB->BMYB_genes activates CellCycle Cell Cycle Progression BMYB_genes->CellCycle promotes

Caption: this compound disrupts the KDM4B-BMYB interaction, leading to the downregulation of BMYB target genes and inhibition of cell cycle progression.

N-Myc Signaling in Neuroblastoma

In neuroblastoma, the N-Myc oncoprotein physically interacts with KDM4B and recruits it to the promoters of N-Myc target genes.[6][9] This recruitment is essential for the N-Myc signaling pathway.[6] KDM4B inhibition by compounds like this compound can disrupt this pathway, leading to reduced proliferation of neuroblastoma cells.[6]

Overriding the p53 Tumor Suppressor Pathway in Melanoma

A recent study in malignant melanoma demonstrated that inhibition of KDM4B by this compound can lead to an increase in global H3K9me3 levels and downregulation of cell cycle progression genes.[10] Interestingly, it was found to reduce p53 production by upregulating MDM2.[10] Despite the reduction in p53, this compound augmented apoptosis and senescence-induced cell death, suggesting it can override the p53-mediated tumor suppressor pathway.[10]

Experimental Protocols

In Vitro KDM4B Inhibition Assay
  • Principle: A biochemical assay to measure the enzymatic activity of recombinant KDM4B in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Recombinant human KDM4B is incubated with a biotinylated histone H3 peptide substrate and co-factors (α-ketoglutarate, ascorbic acid, and Fe(II)).

    • This compound is added at a range of concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of demethylated product is quantified, typically using a homogenous assay format such as AlphaLISA or TR-FRET, which detects the removal of the methyl group.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assays
  • Principle: To determine the effect of this compound on the growth and viability of cancer cell lines.

  • Methodology (MTT Assay Example):

    • Cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound (e.g., 0.1, 0.2, 1, 2.5, 5, 20 µM) or vehicle control (DMSO).[2]

    • After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

In Vivo Xenograft Tumor Model
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells (e.g., PC3) are suspended in a suitable medium and injected subcutaneously into immunocompromised mice (e.g., SCID mice).[2]

    • Tumors are allowed to grow to a palpable size.[2]

    • Mice are randomized into treatment and control groups.

    • This compound (e.g., 20 mg/kg) is administered to the treatment group, often via subcutaneous injection or continuous delivery using an osmotic minipump.[1][2]

    • Tumor volume is measured regularly (e.g., every other day) using calipers.[2]

    • At the end of the study, tumors may be excised for histological and molecular analysis to assess apoptosis, necrosis, and target modulation.[2]

Xenograft_Workflow cluster_0 In Vitro Preparation cluster_1 In Vivo Experiment cluster_2 Analysis CellCulture 1. Culture PC3 cells CellInjection 2. Inject cells into SCID mice CellCulture->CellInjection TumorGrowth 3. Allow tumors to become palpable CellInjection->TumorGrowth Randomization 4. Randomize mice into groups TumorGrowth->Randomization Treatment 5. Administer this compound (20 mg/kg) or vehicle Randomization->Treatment Measurement 6. Measure tumor volume regularly Treatment->Measurement Endpoint 7. Endpoint analysis Measurement->Endpoint Histology 8. Histological examination of tumors Endpoint->Histology

Caption: Workflow for evaluating the in vivo efficacy of this compound using a PC3 mouse xenograft model.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that acts through a well-defined epigenetic mechanism. Its potent and selective inhibition of KDM4B leads to the modulation of key oncogenic signaling pathways, including those driven by the androgen receptor and BMYB. The anti-proliferative and in vivo anti-tumor effects of this compound underscore the therapeutic potential of targeting KDM4B in various cancers. This technical guide provides a foundational understanding of its mechanism of action to support further research and development efforts.

References

NCGC00244536: A Potent and Selective KDM4B Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00244536 is a small molecule inhibitor targeting the histone demethylase KDM4B (also known as JMJD2B).[1] This compound has emerged as a valuable chemical probe for studying the biological roles of KDM4B and as a potential therapeutic agent in oncology, particularly in prostate and breast cancers. This compound exhibits potent enzymatic inhibition of KDM4B with a high degree of selectivity, leading to the suppression of cancer cell proliferation and tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its use.

Introduction

Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is frequently implicated in the pathogenesis of cancer. The KDM4 subfamily, which includes KDM4A-D, specifically removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). KDM4B, in particular, is overexpressed in various malignancies, where it promotes oncogenic signaling pathways. This compound was identified as a potent inhibitor of KDM4B, offering a powerful tool to dissect the downstream consequences of KDM4B inhibition and to explore its therapeutic potential.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of KDM4B, binding to the enzyme's active site and blocking its demethylase activity.[2] The primary substrate of KDM4B is trimethylated H3K9 (H3K9me3), a histone mark associated with condensed chromatin and transcriptional repression. By inhibiting KDM4B, this compound prevents the removal of this repressive mark, leading to an accumulation of H3K9me3 at the promoter regions of KDM4B target genes. This, in turn, suppresses the expression of key oncogenes and cell cycle regulators, such as c-MYC and androgen receptor (AR), thereby inhibiting cancer cell growth and survival.[3]

Signaling Pathway

The signaling pathway involving KDM4B and its inhibition by this compound can be visualized as follows:

KDM4B_Pathway cluster_0 Upstream Regulation cluster_1 KDM4B Activity cluster_2 Downstream Effects Growth_Factors Growth Factors (e.g., Estrogen, Androgens) Receptors Hormone Receptors (ER, AR) Growth_Factors->Receptors TFs Transcription Factors (e.g., GATA3) Receptors->TFs KDM4B KDM4B TFs->KDM4B Upregulation H3K9me2 H3K9me2 (Active Mark) KDM4B->H3K9me2 Demethylation H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->KDM4B Oncogenes Oncogene Expression (e.g., c-MYC, AR) H3K9me2->Oncogenes Activation Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation This compound This compound This compound->KDM4B Inhibition

KDM4B signaling pathway and its inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound.

Table 1: In Vitro Enzymatic Inhibition

TargetIC50 (nM)
KDM4B10

Table 2: Cellular Proliferation Inhibition (IC50)

Cell LineCancer TypeIC50 (µM)
PC3Prostate Cancer (AR-negative)0.04
LNCaPProstate Cancer (AR-positive)< 1
VCaPProstate Cancer (AR-positive)< 1
DU145Prostate Cancer< 1
C4-2Prostate Cancer< 1
MDA-MB-231Breast CancerMicromolar range
MCF-7Breast CancerMicromolar range

Table 3: Selectivity Profile

DemethylaseActivity at 10 µM
KDM4A/JMJD2AInhibited
KDM4C/JMJD2CInhibited
KDM4D/JMJD2DInhibited
KDM5A/JARID1Not inhibited
LSD1Not inhibited

Experimental Protocols

KDM4B In Vitro Inhibition Assay

This protocol describes a typical AlphaScreen-based assay to determine the IC50 of this compound against KDM4B.

KDM4B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - KDM4B Enzyme - Biotinylated H3K9me3 Peptide Substrate - this compound Dilution Series - AlphaScreen Beads Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Incubate Add_Beads Add AlphaScreen Donor and Acceptor Beads Incubate->Add_Beads Incubate_Dark Incubate in the Dark Add_Beads->Incubate_Dark Read_Plate Read Plate on AlphaScreen-compatible Reader Incubate_Dark->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for KDM4B in vitro inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).

  • Reaction Mixture: In a 384-well plate, add KDM4B enzyme, biotinylated H3K9me3 peptide substrate, and the this compound dilution series.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add AlphaScreen donor and acceptor beads that recognize the demethylated product and the biotin tag, respectively.

  • Signal Reading: Incubate the plate in the dark and then read the AlphaLISA signal on a compatible plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a standard method to assess the effect of this compound on cancer cell proliferation using a CellTiter-Glo® luminescent assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., LNCaP, PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.

In Vivo Xenograft Tumor Model

The following provides a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[4]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC3) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, subcutaneously via an Alzet osmotic minipump) or a vehicle control.[4]

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of KDM4B. Its ability to modulate histone methylation and suppress oncogenic gene expression makes it an invaluable research tool for elucidating the role of KDM4B in cancer biology. Furthermore, its demonstrated anti-proliferative and anti-tumor activities in preclinical models highlight its potential for further development as a therapeutic agent. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies.

References

NCGC00244536: A Potent KDM4B Inhibitor for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical compound NCGC00244536 (CAS Number: 2003260-55-5), a potent and selective inhibitor of the histone lysine demethylase KDM4B. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic potential of targeting histone demethylases.

Core Compound Information

This compound is a small molecule inhibitor that has demonstrated significant activity against KDM4B, an enzyme implicated in the progression of various cancers, including prostate and breast cancer.[1][2] By inhibiting KDM4B, this compound modulates gene expression through epigenetic mechanisms, leading to anti-proliferative effects in cancer cells.

PropertyValueReference
CAS Number 2003260-55-5[1]
Synonyms KDM4B Inhibitor B3[1]
Molecular Formula C₂₅H₂₂N₂O₂[3]
Molecular Weight 382.45 g/mol [3]
Appearance Light yellow to green yellow solid[1]
Solubility Soluble in DMSO[3]

Quantitative Biological Activity

This compound exhibits potent inhibitory activity against KDM4B and demonstrates anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target/Cell LineAssay TypeIC₅₀Reference
KDM4B (Enzymatic) Histone Demethylase Assay10 nM[1][4]
PC3 (Prostate Cancer) Cell Viability (MTT Assay)40 nM[1][4][5]
LNCaP (Prostate Cancer) Cell Viability (MTT Assay)< 1 µM[1][4][5]
VCaP (Prostate Cancer) Cell Viability (MTT Assay)< 1 µM[1][4]
DU145 (Prostate Cancer) Cell Viability Assay< 1 µM[3]
C4-2 (Prostate Cancer) Cell Viability Assay< 1 µM[3]
MDA-MB-231 (Breast Cancer) Cell Viability AssayMicromolar range[1]
MCF-7 (Breast Cancer) Cell Viability AssayMicromolar range[1]

Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of KDM4B, which in turn modulates key signaling pathways involved in cancer progression, notably the Androgen Receptor (AR) and p53 signaling pathways.

Androgen Receptor (AR) Signaling Pathway

KDM4B is a known co-activator of the Androgen Receptor.[6] It promotes AR-mediated transcription by demethylating repressive histone marks (H3K9me3) at AR target gene promoters. Furthermore, under conditions of androgen deprivation, KDM4B can be phosphorylated by Protein Kinase A (PKA), leading to its interaction with the splicing factor SF3B3.[7][8] This complex promotes the alternative splicing of AR to produce constitutively active variants like AR-V7, contributing to castration-resistant prostate cancer (CRPC).[2][9] Inhibition of KDM4B by this compound disrupts these processes, leading to decreased AR stability and transcriptional activity, and reduced levels of AR-V7.[6][8]

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_V7 AR-V7 ARE Androgen Response Element (ARE) AR->ARE Binds to KDM4B KDM4B SF3B3 Splicing Factor SF3B3 KDM4B->SF3B3 Binds KDM4B->ARE Co-activates PKA Protein Kinase A (PKA) PKA->KDM4B Phosphorylates SF3B3->AR Alternative Splicing Target_Genes Target Gene Transcription ARE->Target_Genes Promotes This compound This compound This compound->KDM4B Inhibits

Androgen Receptor signaling modulation by this compound.
p53 Signaling Pathway

The tumor suppressor p53 can induce the expression of KDM4B in response to DNA damage.[10][11] KDM4B, in a negative feedback loop, can then attenuate the transcription of p53 target genes such as p21.[2] Inhibition of KDM4B with this compound has been shown to upregulate MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12][13] Interestingly, despite the reduction in p53 levels, KDM4B inhibition leads to an increase in apoptosis and senescence. This is achieved through the activation of pathways downstream of p53, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

p53_Signaling_Pathway cluster_cell Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates KDM4B KDM4B p53->KDM4B Induces Expression Proteasome Proteasome p53->Proteasome Apoptosis_Senescence Apoptosis & Senescence p53->Apoptosis_Senescence Induces KDM4B->p53 Negative Feedback MDM2 MDM2 KDM4B->MDM2 Represses MDM2->p53 Ubiquitinates for Degradation This compound This compound This compound->KDM4B Inhibits This compound->Apoptosis_Senescence Enhances

p53 signaling pathway regulation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC3)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][15]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations typically range from 0.1 to 20 µM.[1]

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (DMSO-treated).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Gently shake the plates for 15 minutes to ensure complete solubilization.[14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[17]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

In Vivo Prostate Cancer Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a PC3 mouse xenograft model.

Materials:

  • PC3 human prostate cancer cells

  • 4-6 week old male severe combined immunodeficient (SCID) or athymic nude mice[1][18]

  • Matrigel (optional, to aid tumor establishment)[18]

  • This compound

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

  • Alzet osmotic minipumps (for continuous delivery)[1]

Procedure:

  • Harvest PC3 cells during their exponential growth phase and resuspend them in a suitable medium (e.g., HBSS), optionally mixed with Matrigel.[18][19]

  • Subcutaneously inject the cell suspension (e.g., 1-2 x 10⁶ cells) into the flank of each mouse.[1]

  • Monitor the mice regularly for tumor formation.

  • Once tumors become palpable and reach a certain volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[1][18]

  • For continuous delivery, subcutaneously implant an Alzet osmotic minipump containing this compound (e.g., at a dose of 20 mg/kg) for a specified duration (e.g., 5 days).[1][3] The control group will receive a vehicle-filled pump.

  • Measure tumor volume every other day using calipers and calculate the volume using the ellipsoid formula: (Length x Width²) / 2.[1]

  • Monitor animal body weight and general health throughout the study as indicators of toxicity.

  • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[18]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Target_ID Target Identification (KDM4B) In_Vitro_Enzymatic In Vitro Enzymatic Assay (IC50 Determination) Target_ID->In_Vitro_Enzymatic In_Vitro_Cellular In Vitro Cellular Assays (Cell Viability, Proliferation) In_Vitro_Enzymatic->In_Vitro_Cellular Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR, ChIP) In_Vitro_Cellular->Mechanism_Studies In_Vivo_Xenograft In Vivo Efficacy Studies (Xenograft Models) In_Vitro_Cellular->In_Vivo_Xenograft Mechanism_Studies->In_Vivo_Xenograft Tox_Studies Toxicology and PK/PD Studies In_Vivo_Xenograft->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

General experimental workflow for inhibitor validation.

Conclusion

This compound is a valuable research tool for investigating the role of KDM4B in cancer biology and for the preclinical development of novel epigenetic therapies. Its potent and selective inhibition of KDM4B, coupled with its demonstrated anti-tumor activity in both in vitro and in vivo models, makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its properties, biological activities, and experimental applications to aid researchers in their exploration of this promising compound.

References

The Dynamic Erasers of the Epigenome: A Technical Guide to Histone Demethylases in Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Histone methylation, a key post-translational modification, plays a critical role in orchestrating gene expression, chromatin structure, and cellular identity. Once considered a static, permanent epigenetic mark, the discovery of histone demethylases revealed a highly dynamic and reversible process. These enzymes act as "erasers," removing methyl groups from histone lysine and arginine residues, thereby providing a critical layer of regulatory control. This technical guide provides an in-depth examination of the two major families of histone demethylases—the Lysine-Specific Demethylases (LSD) and the Jumonji C (JmjC) domain-containing demethylases. We will explore their distinct catalytic mechanisms, substrate specificities, and profound roles in gene activation and repression. Furthermore, this document details their involvement in critical signaling pathways, their dysregulation in diseases such as cancer, and provides comprehensive protocols for their experimental analysis. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Classification and Catalytic Mechanisms

Histone demethylases are broadly classified into two main families based on their catalytic domains and reaction mechanisms.[1][2]

  • 2.1 Lysine-Specific Demethylase (LSD/KDM1) Family: The first histone demethylase to be discovered was LSD1 (also known as KDM1A).[1][3] This family utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor to catalyze demethylation through an amine oxidation reaction.[4] The mechanism involves the oxidation of the methylated lysine, forming an imine intermediate which is then hydrolyzed, releasing formaldehyde.[2][5] A key limitation of this mechanism is its inability to remove trimethyl groups, as it requires at least one proton on the target nitrogen atom.[2][3] Therefore, LSD family members are restricted to demethylating mono- and di-methylated lysines.[3][4]

  • 2.2 Jumonji C (JmjC) Domain-Containing Histone Demethylase (JMJD) Family: This is a much larger and more diverse family of demethylases.[6][7] They function as Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases.[6][8][9] The catalytic reaction involves the hydroxylation of the methyl group, which leads to the formation of an unstable carbinolamine intermediate that spontaneously decomposes, releasing the demethylated lysine and formaldehyde.[8][10] This mechanism allows JmjC domain-containing enzymes to remove mono-, di-, and trimethyl groups, giving them a broader substrate scope than the LSD family.[8][11]

G cluster_0 LSD (KDM1) Family Mechanism cluster_1 JmjC (JMJD) Family Mechanism LSD_Start H3K4me1/me2 LSD_Enzyme LSD1/KDM1A (FAD-dependent amine oxidase) LSD_Start->LSD_Enzyme + O2 LSD_Intermediate Iminium Ion Intermediate LSD_Enzyme->LSD_Intermediate FAD -> FADH2 LSD_End H3K4me0/me1 + Formaldehyde LSD_Intermediate->LSD_End + H2O JMJC_Start H3K9me3/me2/me1 JMJC_Enzyme JMJD Family Enzyme (Fe(II), α-KG dependent dioxygenase) JMJC_Start->JMJC_Enzyme + O2, α-KG JMJC_Intermediate Unstable Carbinolamine JMJC_Enzyme->JMJC_Intermediate JMJC_End H3K9me2/me1/me0 + Formaldehyde + Succinate JMJC_Intermediate->JMJC_End

Caption: Catalytic mechanisms of LSD and JmjC histone demethylase families.

Role in Transcriptional Regulation

Histone demethylases are master regulators of the transcriptional landscape.[6] By removing specific methyl marks, they can either activate or repress gene expression, depending on the function of the mark being erased.[12][13]

  • Transcriptional Activation: Many demethylases function as transcriptional co-activators. They achieve this by removing repressive histone marks, primarily H3K9me2/3 and H3K27me2/3, from gene promoters and enhancers. For instance, members of the KDM4 (JMJD2) and KDM6 (UTX/JMJD3) families are well-known for demethylating H3K9me3 and H3K27me3, respectively.[9] The removal of these silencing marks creates a more open chromatin environment (euchromatin), facilitating the binding of transcription factors and RNA polymerase, thereby initiating gene expression.[14]

  • Transcriptional Repression: Conversely, some demethylases act as transcriptional co-repressors. This is typically achieved by removing activating histone marks such as H3K4me2/3 and H3K36me2/3. LSD1/KDM1A, for example, represses gene expression by demethylating H3K4me1/2 at the promoters of target genes.[15] Similarly, the KDM5 (JARID1) family targets H3K4me2/3 for removal.[16] Erasing these activating marks contributes to a condensed chromatin state (heterochromatin) and silences gene expression.

G cluster_0 Transcriptional Activation cluster_1 Transcriptional Repression RepressiveMark Repressive Mark (e.g., H3K9me3, H3K27me3) Demethylase_Act KDM4/KDM6 Family RepressiveMark->Demethylase_Act Removal of mark Gene_ON Gene ON Demethylase_Act->Gene_ON Gene_OFF Gene OFF Gene_OFF->RepressiveMark ActiveMark Active Mark (e.g., H3K4me3, H3K36me3) Demethylase_Rep LSD1/KDM5 Family ActiveMark->Demethylase_Rep Removal of mark Gene_OFF_2 Gene OFF Demethylase_Rep->Gene_OFF_2 Gene_ON_2 Gene ON Gene_ON_2->ActiveMark

Caption: Logic of gene regulation by histone demethylases.

Data Presentation: Demethylase Families and Substrates

The diverse families of histone demethylases exhibit distinct substrate specificities, which dictates their biological function. The following table summarizes the major human histone lysine demethylase (KDM) subfamilies.

FamilyMembersPrimary Histone Target(s)Methylation States RemovedTypical Role in Transcription
KDM1 (LSD) KDM1A (LSD1), KDM1B (LSD2)H3K4, H3K9me1, me2Repression (H3K4), Activation (H3K9)
KDM2 KDM2A, KDM2BH3K36, H3K4 (KDM2B)me1, me2, me3 (H3K4)Repression
KDM3 KDM3A, KDM3BH3K9me1, me2Activation
KDM4 KDM4A, KDM4B, KDM4C, KDM4DH3K9, H3K36me2, me3Activation
KDM5 KDM5A, KDM5B, KDM5C, KDM5DH3K4me2, me3Repression
KDM6 KDM6A (UTX), KDM6B (JMJD3)H3K27me2, me3Activation
KDM7 KDM7A, KDM7B, KDM7CH3K9, H3K27, H4K20me1, me2Activation
KDM8 KDM8H3K36me2Repression

Table compiled from information in multiple sources.[1][9][17][18]

Quantitative Inhibitor Data

The development of small molecule inhibitors is a major focus of research. The following table presents IC₅₀ values for selected inhibitors against their target demethylases.

InhibitorTarget DemethylaseIC₅₀ Value (μM)Assay Type
Methylstat (analog) JHDM1A0.42Fluorescence Polarization
Methylstat (analog) JMJD2A3.3Fluorescence Polarization
Methylstat (analog) JMJD33.1Fluorescence Polarization
Compound 3 JMJD2A23.5Fluorescence Polarization
Compound 3 JMJD39.5Fluorescence Polarization

Data sourced from a study on quantitative analysis of JHDM probes.[11]

Involvement in Signaling Pathways and Disease

Due to their central role in controlling gene expression, the dysregulation of histone demethylases is implicated in numerous human diseases, most notably cancer.[19][20][21] Their aberrant activity can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.[15]

For example, LSD1 is overexpressed in various cancers, including prostate, breast, and lung cancer, where it contributes to tumor progression by silencing tumor suppressor genes.[3][15][18] In hormone-dependent cancers like prostate cancer, both LSD1 and the JmjC enzyme KDM4C (JMJD2C) act as coactivators for the androgen receptor (AR).[20] Upon androgen stimulation, the AR recruits these demethylases to target gene promoters. KDM4C first removes the repressive H3K9me3 mark, followed by LSD1 removing the remaining H3K9me2/me1 marks, leading to robust activation of AR target genes that drive cell proliferation.[20][22]

G cluster_0 Promoter Region Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus Translocation KDM4C KDM4C AR->KDM4C Recruits LSD1 LSD1 AR->LSD1 Recruits TargetGene AR Target Gene (e.g., PSA) Activation Gene Activation & Cell Proliferation TargetGene->Activation H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Removes me3 LSD1->H3K9me3 Removes me2/me1

Caption: Role of KDM4C and LSD1 in Androgen Receptor signaling.

Experimental Protocols

Analyzing the function and targets of histone demethylases requires a combination of biochemical and genomic techniques.[23]

Protocol: In Vitro Histone Demethylase Activity Assay

This protocol describes a general method to measure the enzymatic activity of a purified histone demethylase on a histone peptide substrate, with detection by Western Blot.[23][24][25]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following in reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT):

    • Purified recombinant histone demethylase (e.g., 100-500 ng).

    • Methylated histone peptide substrate (e.g., 1-5 µg of H3K9me3 peptide).

    • For JmjC enzymes: Add 1 mM α-ketoglutarate, 100 µM Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), and 2 mM Ascorbic Acid (to keep Fe(II) in its reduced state).

    • For LSD enzymes: Add 10 µM FAD.

    • Bring the final volume to 25-50 µL with nuclease-free water.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours.

  • Stopping the Reaction: Stop the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Separate the reaction products on a 15-18% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the demethylated product (e.g., anti-H3K9me2) and a loading control (e.g., anti-H3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity of the demethylated product relative to the total histone control to determine enzyme activity.

G cluster_0 Experimental Workflow A 1. Reaction Mix: Enzyme + Substrate + Cofactors B 2. Incubate (37°C, 1-4h) A->B C 3. Stop Reaction (SDS Buffer + Heat) B->C D 4. SDS-PAGE Separation C->D E 5. Western Blot (Transfer & Probe) D->E F 6. ECL Detection & Analysis E->F

Caption: Workflow for an in vitro histone demethylase assay.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific histone demethylase.

Methodology:

  • Cross-linking: Treat cultured cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the cleared lysate overnight at 4°C with an antibody specific to the histone demethylase of interest (e.g., anti-LSD1).

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA (and an input control sample). This involves end-repair, A-tailing, and adapter ligation.

    • Perform PCR amplification of the library.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for the histone demethylase.

G A 1. Cross-link cells (Formaldehyde) B 2. Lyse & Shear Chromatin (Sonication) A->B C 3. Immunoprecipitate (Specific Antibody) B->C D 4. Reverse Cross-links & Purify DNA C->D E 5. Prepare Sequencing Library D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis (Peak Calling) F->G

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Protocol: Mass Spectrometry for Histone Modification Analysis

Mass spectrometry (MS) provides a powerful, unbiased method to quantify changes in global or specific histone methylation states.[26][27][28] The "bottom-up" approach is most common.[27]

Methodology:

  • Histone Extraction: Isolate nuclei from cells or tissues. Extract histones using an acid extraction protocol (e.g., with sulfuric acid) followed by trichloroacetic acid (TCA) precipitation.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and sequence coverage, derivatize the ε-amino groups of unmodified and monomethylated lysines. A common method is chemical propionylation using propionic anhydride. This neutralizes the positive charge and adds a fixed mass, preventing the generation of ragged ends during tryptic digestion.

  • Tryptic Digestion: Digest the derivatized histones into smaller peptides using sequencing-grade trypsin overnight at 37°C. Trypsin cleaves C-terminal to arginine and lysine residues, but derivatization of lysines restricts cleavage to only arginine residues.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • The mass spectrometer will perform a full MS scan to measure the mass-to-charge (m/z) ratio of the intact peptides.

    • It will then select the most abundant peptides for fragmentation (MS/MS), typically using methods like CID or HCD, to generate fragment ions that reveal the peptide's amino acid sequence and the precise location of modifications.

  • Data Analysis:

    • Use specialized software to search the MS/MS spectra against a database of histone sequences to identify the peptides.

    • Quantify the relative abundance of different methylation states (e.g., H3K9me1, H3K9me2, H3K9me3) by calculating the area under the curve for their respective peptide peaks in the MS1 scan.

G A 1. Histone Extraction (Acid Extraction) B 2. Chemical Derivatization (e.g., Propionylation) A->B C 3. Tryptic Digestion (Into Peptides) B->C D 4. LC-MS/MS Analysis (Peptide Separation & Fragmentation) C->D E 5. Data Analysis (Peptide ID & Quantification) D->E

Caption: Workflow for bottom-up mass spectrometry of histone modifications.

References

An In-Depth Technical Guide to the Target Selectivity Profile of NCGC00244536

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00244536 is a potent and selective inhibitor of histone lysine demethylase KDM4B, a member of the JmjC domain-containing family of histone demethylases. Dysregulation of KDM4B has been implicated in the progression of various cancers, including prostate cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity. The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases. The KDM4 subfamily of histone demethylases, which includes KDM4A-D, specifically removes methyl groups from di- and tri-methylated histone H3 lysine 9 (H3K9me2/3) and H3K36. Elevated levels of KDM4B have been correlated with the progression of several cancers, where it acts as a co-activator of key oncogenic transcription factors.

This compound has emerged as a valuable chemical probe for studying the biological functions of KDM4B and as a potential lead compound for the development of novel anti-cancer therapeutics. This guide aims to provide a detailed characterization of its target engagement and selectivity.

Target Selectivity Profile

The selectivity of a pharmacological inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. This compound has been profiled for its inhibitory activity against its primary target, KDM4B, as well as other related histone demethylases.

Biochemical Activity against KDM Family Members

This compound demonstrates potent inhibition of KDM4B with a reported IC50 value of approximately 10 nM.[1][2][3] Its activity against other KDM4 subfamily members has also been assessed, revealing a degree of selectivity. While it also inhibits KDM4A, KDM4C, and KDM4D, this inhibition is reported to occur at higher concentrations (10 μM).[4] The compound shows selectivity over KDM5A/JARID1 and the lysine-specific demethylase 1 (LSD1).[4]

TargetIC50Assay DescriptionReference
KDM4B~10 nMInhibition of human N-terminal GST-tagged KDM4B (residues 1-500) expressed in baculovirus-infected Sf9 cells, using H3K4me3 as a substrate.[2]
KDM4A/JMJD2AInhibits at 10 µMNot specified[4]
KDM4C/JMJD2CInhibits at 10 µMNot specified[4]
KDM4D/JMJD2DInhibits at 10 µMNot specified[4]
KDM5A/JARID1No or weak activityNot specified[5]
LSD1No or weak activityNot specified[4]

Table 1: Biochemical activity of this compound against KDM family members.

Broader Off-Target Profile

A comprehensive broad-panel screening of this compound against a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes has not been identified in the public domain at the time of this report. Such data would be invaluable for a complete understanding of its off-target profile and potential for polypharmacology.

Cellular Activity

This compound exhibits potent anti-proliferative activity in a range of cancer cell lines, particularly those of prostate origin.

Anti-proliferative Activity in Cancer Cell Lines

The compound has demonstrated significant growth inhibition in both androgen receptor (AR)-positive and AR-negative prostate cancer cell lines.

Cell LineCancer TypeIC50Reference
PC3Prostate Cancer (AR-negative)40 nM[1]
LNCaPProstate Cancer (AR-positive)< 1 µM[1]
VCaPProstate Cancer (AR-positive)< 1 µM[1]
DU145Prostate Cancer< 1 µM[4]
C4-2Prostate Cancer< 1 µM[4]
MDA-MB-231Breast CancerMicromolar range[1]
MCF-7Breast CancerMicromolar range[1]

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Notably, this compound displays over 100-fold selectivity against the immortalized prostate epithelial cell lines PrEC1 and PrEC4, indicating a therapeutic window between cancerous and non-cancerous cells.[1]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model.

PC3 Xenograft Model

In a study utilizing a PC3 human prostate cancer xenograft model in severe combined immunodeficient (SCID) mice, administration of this compound at a dose of 20 mg/kg via a subcutaneously implanted Alzet osmotic minipump resulted in a significant reduction in tumor volume.[4] The continuous delivery over 5 days was well-tolerated, with no major signs of toxicity observed in the animals.[1] Histological analysis of the treated tumors revealed significant levels of apoptosis, necrosis, and fibrosis.[1]

Animal ModelCell LineDose & AdministrationOutcomeReference
SCID MicePC320 mg/kg, subcutaneous via Alzet osmotic minipump for 5 daysSignificant reduction in tumor volume[1][4]

Table 3: In vivo efficacy of this compound in a PC3 xenograft model.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the demethylase activity of KDM4B.

This compound This compound KDM4B KDM4B This compound->KDM4B Inhibits Tumor_Growth Tumor Growth Inhibition This compound->Tumor_Growth Results in H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates Gene_Activation Target Gene Activation KDM4B->Gene_Activation Leads to Gene_Repression Target Gene Repression H3K9me3->Gene_Repression Gene_Activation->Tumor_Growth cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Recombinant KDM4B Histone H3 peptide (substrate) This compound Assay Buffer Mix Combine KDM4B, substrate, and this compound in assay buffer Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Detect Detect demethylated product (e.g., antibody-based, mass spec) Incubate->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of this compound Seed->Treat Incubate_cells Incubate for 48-72 hours Treat->Incubate_cells Add_MTT Add MTT reagent to each well Incubate_cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS) Incubate_MTT->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze_viability Calculate % viability and IC50 Read->Analyze_viability Treat_cells Treat cells with this compound Harvest Harvest cells and extract histones Treat_cells->Harvest Quantify Quantify protein concentration Harvest->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane Separate->Transfer Block Block the membrane Transfer->Block Incubate_primary Incubate with primary antibody (anti-H3K9me3) Block->Incubate_primary Incubate_secondary Incubate with HRP-conjugated secondary antibody Incubate_primary->Incubate_secondary Detect_signal Detect chemiluminescent signal Incubate_secondary->Detect_signal Analyze_blot Analyze band intensity Detect_signal->Analyze_blot

References

NCGC00244536: A Technical Guide to its Core Function and Impact on H3K9me3 Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of the small molecule inhibitor NCGC00244536, with a specific focus on its mechanism of action and its consequential effect on the trimethylation of histone H3 at lysine 9 (H3K9me3). This document provides a comprehensive overview of the available data, detailed experimental methodologies, and a visual representation of the signaling pathway involved.

Core Mechanism of Action: Inhibition of KDM4B

This compound is a potent and selective inhibitor of the histone demethylase KDM4B (also known as JMJD2B), with a reported half-maximal inhibitory concentration (IC50) of approximately 10 nM. KDM4B is a member of the JmjC domain-containing family of histone demethylases, which are responsible for removing methyl groups from histone lysine residues. Specifically, KDM4B targets the di- and tri-methylation of H3K9 (H3K9me2 and H3K9me3), which are histone marks generally associated with transcriptional repression and the formation of heterochromatin.

By inhibiting the demethylase activity of KDM4B, this compound effectively prevents the removal of the trimethyl mark from H3K9. This leads to an accumulation of H3K9me3 in cells, thereby enhancing the stability of this repressive epigenetic mark. This mechanism has been observed to increase global levels of H3K9me3 in various cell types, including melanoma cells.

While the primary effect of this compound is an increase in global H3K9me3 levels, some studies in prostate cancer have reported a reduction in H3K9 trimethylation at specific gene promoters. This suggests that the effect of KDM4B inhibition on H3K9me3 can be context-dependent and may vary at specific genomic loci.

Quantitative Data on H3K9me3 Levels

Precise quantitative data on the fold-increase of H3K9me3 levels directly induced by this compound is still emerging in the literature. However, studies on the overexpression of its target, KDM4B, provide a strong indication of the potential magnitude of this effect. Inducible expression of KDM4B has been shown to cause a dramatic decrease in H3K9me3 levels, in some cases by as much as 100-fold.[1] This suggests that the inhibition of KDM4B by this compound can be expected to lead to a significant and substantial increase in global H3K9me3 levels.

Experimental System Condition Observed Effect on H3K9me3 Reference
Mouse Embryonic FibroblastsInducible overexpression of KDM4B~100-fold decrease[1]
Melanoma CellsInhibition of KDM4B by this compoundIncreased global levels

Experimental Protocols

The following are representative protocols for assessing the effect of this compound on H3K9me3 levels using Western blotting and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). These are synthesized from established methodologies for histone modification analysis and should be optimized for specific cell lines and experimental conditions.

Western Blotting for Global H3K9me3 Levels

This protocol outlines the steps for determining the global changes in H3K9me3 levels in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for H3K9me3 and normalize them to the corresponding total Histone H3 bands to determine the relative change in H3K9me3 levels.

Chromatin Immunoprecipitation (ChIP-seq) for Locus-Specific H3K9me3 Analysis

This protocol describes how to perform ChIP-seq to identify the genomic regions where H3K9me3 levels are altered by this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-H3K9me3 antibody for ChIP

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell and Nuclear Lysis: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclei in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K9me3 antibody.

  • Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and an input control sample. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K9me3. Compare the H3K9me3 enrichment between this compound-treated and control samples to identify differential regions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described above.

NCGC00244536_Mechanism cluster_0 Epigenetic Regulation of Gene Expression cluster_1 Intervention KDM4B KDM4B (Histone Demethylase) H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates Gene Target Gene H3K9me3->Gene Silences Repression Transcriptional Repression This compound This compound This compound->KDM4B Inhibits

Caption: Mechanism of this compound action on H3K9me3 levels.

Western_Blot_Workflow A 1. Cell Treatment with This compound B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Transfer C->D E 5. Antibody Incubation (anti-H3K9me3, anti-H3) D->E F 6. Detection and Quantification E->F

Caption: Western Blot workflow for H3K9me3 analysis.

ChIP_Seq_Workflow A 1. Cell Treatment and Cross-linking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation (anti-H3K9me3) B->C D 4. Reverse Cross-linking and DNA Purification C->D E 5. Library Preparation D->E F 6. High-Throughput Sequencing and Data Analysis E->F

Caption: ChIP-seq workflow for H3K9me3 analysis.

References

NCGC00244536: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536, also known as KDM4B Inhibitor B3, is a potent and selective small molecule inhibitor of the histone demethylase KDM4B (also known as JMJD2B).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on various cancer cell lines, and its potential as a therapeutic agent. The information is compiled from various studies and presented with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of KDM4B, a member of the KDM4/JMJD2 family of histone demethylases.[4] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me2/me3).[4] The trimethylation of H3K9 is a key epigenetic mark associated with condensed, transcriptionally silent heterochromatin.[4] By inhibiting KDM4B, this compound prevents the demethylation of H3K9me3, leading to an increase in this repressive mark and subsequent silencing of target gene expression.[4][5]

The inhibitor directly binds to the catalytic site of the KDM4 protein.[6][7] This action blocks the binding of KDM4B to the promoters of specific genes, such as the polo-like kinase 1 (PLK1) promoter.[4]

Quantitative Biological Data

The inhibitory and antiproliferative activities of this compound have been quantified in various assays. The following tables summarize the key data points.

Table 1: Inhibitory Activity of this compound
TargetAssay SystemSubstrateIC50Reference
KDM4BHuman N-terminal GST-tagged KDM4B (residues 1-500) expressed in baculovirus-infected Sf9 cellsH3K4me310 nM[1][8]
KDM4 Family(General)-~10 nM[2][3]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayIC50Reference
PC3Prostate Cancer (AR-negative)MTT Assay40 nM[1]
LNCaPProstate Cancer (AR-positive)MTT Assay< 1 µM[1][3]
VCaPProstate Cancer (AR-positive)MTT Assay< 1 µM[1][3][9]
DU145Prostate Cancer-< 1 µM[3]
C4-2Prostate Cancer-< 1 µM[3]
MDA-MB-231Breast Cancer-µM range[1]
MCF-7Breast Cancer-µM range[1]

Signaling Pathways and Cellular Effects

This compound impacts several critical signaling pathways involved in cancer progression.

Regulation of Androgen Receptor (AR) and BMYB Signaling in Prostate Cancer

In prostate cancer, KDM4B plays a crucial role in regulating the expression of genes dependent on the androgen receptor (AR) and the transcription factor B-Myb (BMYB).[4] this compound has been shown to suppress the expression of these AR and BMYB-regulated genes, thereby inhibiting prostate tumor growth.[4]

AR_BMYB_Pathway This compound This compound KDM4B KDM4B This compound->KDM4B inhibits AR Androgen Receptor (AR) KDM4B->AR activates BMYB B-Myb (BMYB) KDM4B->BMYB activates AR_Genes AR-regulated Genes AR->AR_Genes regulates BMYB_Genes BMYB-regulated Genes (e.g., PLK1) BMYB->BMYB_Genes regulates Tumor_Growth Prostate Tumor Growth AR_Genes->Tumor_Growth promotes BMYB_Genes->Tumor_Growth promotes

Figure 1. this compound inhibits KDM4B, suppressing AR and BMYB pathways in prostate cancer.

p53-Mediated Tumor Suppressor Pathway Override in Melanoma

In melanoma cells, inhibition of KDM4B by this compound leads to an interesting interplay with the p53 tumor suppressor pathway.[5] While it reduces p53 levels by upregulating its negative regulator MDM2, it simultaneously enhances apoptosis and senescence through p53-downstream pathways.[5] This includes the downregulation of pro-survival proteins (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic and senescence-inducing proteins (cleaved caspase-3, caspase-7, Bax, Cdkn1a).[5]

p53_Pathway cluster_inhibition This compound Action cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects This compound This compound KDM4B KDM4B This compound->KDM4B inhibits MDM2 MDM2 KDM4B->MDM2 downregulates p53 p53 MDM2->p53 promotes degradation Pro_Survival Pro-survival (Bcl-2, Bcl-xL) p53->Pro_Survival inhibits Pro_Apoptotic Pro-apoptotic & Senescence (cleaved Caspases, Bax, Cdkn1a) p53->Pro_Apoptotic activates

Figure 2. this compound overrides the p53 tumor suppressor pathway in melanoma.

Cell Cycle Regulation

KDM4B is involved in the regulation of cell cycle progression.[4] Inhibition of KDM4B by this compound has been shown to downregulate the expression of key cell cycle genes, including Cdk1, Cdk4, Ccnb1 (Cyclin B1), and Ccnd1 (Cyclin D1).[5] This leads to cell cycle arrest, contributing to the antiproliferative effects of the compound.[5][10]

Cell_Cycle_Workflow This compound This compound KDM4B KDM4B This compound->KDM4B inhibits Cell_Cycle_Genes Cell Cycle Genes (Cdk1, Cdk4, Ccnb1, Ccnd1) KDM4B->Cell_Cycle_Genes activates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Genes->Cell_Cycle_Progression drives Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Progression->Cell_Cycle_Arrest is blocked, leading to

Figure 3. this compound induces cell cycle arrest by inhibiting KDM4B-mediated gene expression.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the antiproliferative activity of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., LNCaP) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.2, 1, 2.5, 5, 20 µM) in DMSO.[1] A vehicle control (DMSO only) should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

In Vivo Xenograft Animal Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Inject a suspension of cancer cells (e.g., PC3) subcutaneously into the flank of immunocompromised mice (e.g., 4-6 week old SCID mice).[1]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Animal Grouping and Treatment: Randomly assign the animals to treatment and control groups. For the treatment group, subcutaneously implant an Alzet osmotic minipump containing this compound at a specific dose (e.g., 20 mg/kg) for continuous drug delivery over a set period (e.g., 5 days).[1][3] The control group receives a vehicle control.

  • Tumor Measurement: Measure the tumor volume every other day using calipers and calculate the volume using the ellipsoid formula.[1]

  • Toxicity Monitoring: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.

  • Histological Analysis: At the end of the study, excise the tumors and perform histological analysis to assess for apoptosis, necrosis, and fibrosis.[1]

Conclusion

This compound is a valuable research tool for studying the role of KDM4B in various biological processes, particularly in the context of cancer. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, highlights its potential as a lead compound for the development of novel epigenetic therapies. Further research is warranted to explore its full therapeutic potential and to elucidate the broader spectrum of its cellular effects.

References

Methodological & Application

Application Notes and Protocols for NCGC00244536 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and novel inhibitor of the histone lysine demethylase KDM4B, with an IC50 value of approximately 10 nM.[1][2][3][4] It has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, including prostate and breast cancer.[2][5] This document provides detailed protocols for the use of this compound in cell culture experiments, along with relevant quantitative data and a diagram of its signaling pathway.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50Notes
PC3Prostate Cancer40 nMAndrogen-receptor (AR) negative.[2]
LNCaPProstate Cancer< 1 µMAR-positive.[2][3]
VCaPProstate Cancer< 1 µMAR-positive.[2][3]
DU145Prostate Cancer< 1 µM[3]
C4-2Prostate Cancer< 1 µM[3]
MDA-MB-231Breast CancerMicromolar range
MCF-7Breast CancerMicromolar range[2]
Sf9 (in vitro assay)N/A10 nMInhibition of human N-terminal GST-tagged KDM4B.[4]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and high-purity

  • Sterile microcentrifuge tubes or vials

Protocol:

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mL of a 10 mM stock solution, dissolve 0.3825 mg of this compound (Molecular Weight: 382.45 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[2]

Cell Culture and Treatment

Materials:

  • Cancer cell lines of interest (e.g., LNCaP, PC3)

  • Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC3)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution

Protocol:

  • Culture the cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other assays) and allow them to adhere overnight.

  • The following day, prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations. For example, for LNCaP cells, a concentration range of 0.1 µM to 20 µM can be used.[2]

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Mechanism of Action

This compound functions as an inhibitor of KDM4B, a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me3).[3][6] This repressive mark is associated with condensed chromatin and transcriptional silencing. By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels.[7] This, in turn, can affect the expression of various genes, including those involved in cell cycle progression and apoptosis.

For instance, in melanoma cells, inhibition of KDM4B by this compound has been shown to downregulate the expression of cell cycle-related genes such as Cdk1, Cdk4, Ccnb1, and Ccnd1.[7] Furthermore, it can induce apoptosis and senescence by activating pathways downstream of p53, leading to reduced levels of pro-survival proteins (Bcl-2, Bcl-xL) and increased levels of pro-apoptotic proteins (cleaved caspase-3, caspase-7, Bax).[7] In prostate cancer, KDM4B inhibition has been shown to suppress the expression of androgen receptor (AR) and BMYB-regulated genes.[6]

NCGC00244536_Signaling_Pathway This compound Mechanism of Action cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Outcomes This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates GeneExpression Altered Gene Expression (e.g., AR, BMYB regulated genes) KDM4B->GeneExpression Activates H3K9me3->GeneExpression Represses CellCycle Cell Cycle Arrest (Downregulation of Cdk1, Cdk4, etc.) Apoptosis Apoptosis & Senescence (Activation of p53 downstream pathways) GeneExpression->CellCycle GeneExpression->Apoptosis

Caption: Mechanism of this compound action.

References

Application Notes and Protocols for NCGC00244536 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and selective inhibitor of the histone lysine demethylase KDM4B, with an IC50 of approximately 10 nM.[1][2] KDM4B is an epigenetic modulator that plays a crucial role in tumorigenesis and cancer progression through the regulation of key oncogenic signaling pathways.[3] Inhibition of KDM4B by this compound has been shown to suppress the growth of various cancer cell lines, including prostate, breast, and melanoma, making it a promising candidate for preclinical in vivo studies.[1][3][4]

These application notes provide a summary of the currently available data on the use of this compound in mouse models, including dosage, administration, and relevant experimental protocols. It is important to note that publicly available in vivo data for this compound is limited, and researchers should conduct their own dose-finding and toxicity studies for their specific mouse models and experimental conditions.

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and in vitro efficacy of this compound.

Table 1: In Vivo Dosage of this compound in a Mouse Xenograft Model

Mouse ModelCancer Cell LineAdministration RouteDosageDurationObserved EffectCitation
Severe Combined Immunodeficient (SCID) MicePC3 (Prostate Cancer)Subcutaneous (Alzet osmotic minipump)20 mg/kg5 days (continuous delivery)Significant inhibition of tumor growth[1]

Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Citation
PC3Prostate Cancer40 nM[1]
LNCaPProstate CancerSub-micromolar[1]
VCaPProstate CancerSub-micromolar[1]
MDA-MB231Breast CancerMicromolar[1]
MCF-7Breast CancerMicromolar[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the demethylase activity of KDM4B.[3] KDM4B removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the silencing of genes that promote cancer cell proliferation and survival.[4]

Several key signaling pathways are modulated by KDM4B, and therefore affected by this compound:

  • N-MYC Signaling: In neuroblastoma, KDM4B is recruited by N-MYC to the promoter of its target genes, promoting their transcription. Inhibition of KDM4B can suppress the N-MYC signaling pathway.[3]

  • Wnt/β-catenin Signaling: KDM4B can physically bind to β-catenin and promote the transcription of target genes like vimentin, which is involved in epithelial-mesenchymal transition and metastasis in gastric cancer.[3]

  • p53 Pathway: Inhibition of KDM4B has been shown to upregulate MDM2, which in turn leads to the degradation of p53. Despite the reduction in p53, this can lead to apoptosis and senescence through the activation of downstream pathways.[4]

Below are diagrams illustrating the KDM4B signaling pathway and a general experimental workflow for in vivo studies.

KDM4B_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 KDM4B->H3K9me3 demethylates NMYC N-MYC KDM4B->NMYC activates Wnt_beta_catenin Wnt/β-catenin KDM4B->Wnt_beta_catenin activates MDM2 MDM2 KDM4B->MDM2 inhibits Gene_Repression Transcriptional Repression H3K9me3->Gene_Repression leads to Tumor_Growth Tumor Growth & Metastasis NMYC->Tumor_Growth Wnt_beta_catenin->Tumor_Growth p53 p53 MDM2->p53 degrades Apoptosis_Senescence Apoptosis & Senescence p53->Apoptosis_Senescence induces Apoptosis_Senescence->Tumor_Growth inhibits

Caption: KDM4B Signaling Pathway and the Effect of this compound.

Experimental Protocols

1. Formulation of this compound for In Vivo Administration

The following protocols are for preparing a suspended solution of this compound suitable for oral or intraperitoneal administration.[1] It is critical to note that no specific dosages for these routes have been published, and dose-escalation studies are required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If precipitation occurs, sonication may be used to aid dissolution. The final solution will be a suspension.

  • This formulation yields a concentration of 2.75 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • The working solution should be prepared fresh on the day of use.

2. Protocol for a Prostate Cancer Xenograft Mouse Model

This protocol is based on the study by Duan et al. (2015) using a subcutaneous xenograft model.[1]

Materials:

  • PC3 human prostate cancer cells

  • Severe Combined Immunodeficient (SCID) mice (4-6 weeks old)

  • Matrigel (optional)

  • Alzet osmotic minipumps

  • This compound

Experimental Workflow:

Xenograft_Workflow start Start cell_culture 1. Culture PC3 Cells start->cell_culture cell_prep 2. Prepare Cell Suspension (e.g., in PBS/Matrigel) cell_culture->cell_prep injection 3. Subcutaneous Injection of Cells into SCID Mice cell_prep->injection tumor_growth 4. Monitor Tumor Growth injection->tumor_growth randomization 5. Randomize Mice into Treatment & Control Groups tumor_growth->randomization pump_prep 6. Prepare Alzet Pumps with Vehicle or this compound randomization->pump_prep pump_implant 7. Subcutaneously Implant Alzet Pumps pump_prep->pump_implant treatment 8. Treatment Period (e.g., 5 days) pump_implant->treatment tumor_measurement 9. Measure Tumor Volume (e.g., every other day) treatment->tumor_measurement endpoint 10. Euthanize and Harvest Tumors for Analysis tumor_measurement->endpoint end End endpoint->end

Caption: Experimental Workflow for a PC3 Xenograft Mouse Model.

Procedure:

  • Culture PC3 cells under standard conditions.

  • Harvest the cells and resuspend them in a suitable buffer, such as sterile PBS, with or without Matrigel.

  • Inject the cell suspension subcutaneously into the flanks of 4-6 week old SCID mice.

  • Monitor the mice for tumor formation.

  • Once tumors are palpable, randomize the mice into treatment and control groups.

  • Prepare Alzet osmotic minipumps containing either the vehicle control or this compound at a concentration calculated to deliver 20 mg/kg/day.

  • Surgically implant the osmotic pumps subcutaneously.

  • Monitor the mice for the duration of the treatment (e.g., 5 days).

  • Measure tumor volume at regular intervals using calipers.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blotting).

Important Considerations

  • Pharmacokinetics and Toxicology: There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or detailed toxicology of this compound in mice. It is imperative that researchers conduct their own studies to determine the optimal dosing regimen, frequency, and to assess any potential toxicity.

  • Dose-Finding Studies: The single reported effective dose of 20 mg/kg via continuous subcutaneous infusion may not be optimal for other tumor models, administration routes, or treatment schedules. A thorough dose-finding study is essential to identify a dose that is both efficacious and well-tolerated.

  • Animal Welfare: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

This compound is a promising KDM4B inhibitor with demonstrated anti-tumor activity in vitro and in a preclinical mouse model. The provided protocols offer a starting point for in vivo studies. However, due to the limited availability of comprehensive in vivo data, researchers are strongly advised to perform their own detailed pharmacokinetic, toxicological, and dose-finding studies to ensure the safe and effective use of this compound in their specific research applications.

References

Application Notes and Protocols for NCGC00244536 Treatment of Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and selective inhibitor of the histone lysine demethylase KDM4B (also known as JMJD2B), with a reported IC50 of approximately 10 nM.[1][2] KDM4 family members are frequently overexpressed in various cancers, including prostate cancer, where they act as co-activators of the androgen receptor (AR), a key driver of prostate tumor growth.[3][4] this compound has demonstrated significant anti-proliferative activity in a range of prostate cancer cell lines and has been shown to reduce tumor growth in vivo, making it a valuable tool for preclinical research and drug development.[1]

These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound against prostate cancer cell lines, along with a summary of its reported biological activities and a visualization of its proposed mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the demethylase activity of KDM4B. KDM4B is responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][3] By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the transcriptional repression of genes crucial for cancer cell proliferation and survival.[1][5]

In prostate cancer, KDM4B plays a dual role in promoting tumorigenesis. It enhances the transcriptional activity of the androgen receptor (AR) and also regulates the expression of genes controlled by the transcription factor B-Myb (BMYB).[2][4] this compound has been shown to suppress the expression of both AR- and BMYB-regulated genes.[2][4] A key downstream target of the KDM4B-BMYB axis is Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle.[2][4] By inhibiting KDM4B, this compound downregulates PLK1 expression, leading to cell cycle arrest and inhibition of tumor growth.[2][4]

NCGC00244536_Mechanism_of_Action cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Downstream Effects This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B inhibits H3K9me3 H3K9me3 (Transcriptional Repression) KDM4B->H3K9me3 demethylates AR Androgen Receptor (AR) KDM4B->AR co-activates BMYB B-Myb KDM4B->BMYB co-activates AR_genes AR-regulated genes H3K9me3->AR_genes represses BMYB_genes BMYB-regulated genes (e.g., PLK1) H3K9me3->BMYB_genes represses AR->AR_genes BMYB->BMYB_genes TumorGrowth Tumor Growth AR_genes->TumorGrowth CellCycle Cell Cycle Progression BMYB_genes->CellCycle CellCycle->TumorGrowth

Caption: Mechanism of action of this compound in prostate cancer.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory concentrations (IC50) of this compound against KDM4B and various prostate cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 (nM)Reference
KDM4B (enzymatic assay)~10[1][2]
PC340[1]
DU145<1000[1]
LNCaP<1000[1]
VCaP<1000[1]
C4-2<1000[1]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on prostate cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A suggested concentration range for LNCaP cells is 0.1, 0.2, 1, 2.5, 5, and 20 µM.[1]

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Prostate Cancer Cells (96-well plate) start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_drug Prepare this compound Dilutions incubate_overnight->prepare_drug treat_cells Treat Cells with this compound (72 hours) incubate_overnight->treat_cells prepare_drug->treat_cells add_mtt Add MTT Reagent (2-4 hours) treat_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cell viability MTT assay.

In Vivo Tumor Xenograft Study

This protocol outlines a procedure for evaluating the in vivo efficacy of this compound in a PC3 human prostate cancer xenograft model.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID), 4-6 weeks old

  • PC3 prostate cancer cells

  • Matrigel

  • This compound

  • Alzet osmotic minipumps

  • Calipers

  • Sterile surgical instruments

Protocol:

  • Tumor Cell Implantation:

    • Harvest PC3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare Alzet osmotic minipumps to deliver this compound at a dose of 20 mg/kg/day for 5 days.[1] The control group should receive pumps filled with the vehicle solution.

    • Surgically implant the osmotic minipumps subcutaneously on the dorsal side of the mice, away from the tumor implantation site.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume with calipers every other day for the duration of the study.

    • Monitor the body weight and general health of the mice regularly.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, or RNA extraction).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Xenograft_Study_Workflow start Start implant_cells Implant PC3 Cells in Mice start->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize_mice Randomize Mice into Groups monitor_tumor->randomize_mice implant_pump Implant Osmotic Pumps (this compound or Vehicle) randomize_mice->implant_pump measure_tumor Measure Tumor Volume (Every other day) implant_pump->measure_tumor monitor_health Monitor Mouse Health measure_tumor->monitor_health endpoint Study Endpoint measure_tumor->endpoint monitor_health->endpoint collect_tissue Euthanize and Collect Tumors endpoint->collect_tissue analyze_data Analyze Tumor Growth Data collect_tissue->analyze_data end End analyze_data->end

Caption: Workflow for the in vivo PC3 xenograft study.

Conclusion

This compound is a valuable chemical probe for studying the role of KDM4B in prostate cancer. The protocols provided here offer a framework for investigating its anti-cancer properties both in vitro and in vivo. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further studies are warranted to fully elucidate the therapeutic potential of targeting KDM4B with inhibitors like this compound for the treatment of prostate cancer.

References

Application Notes and Protocols for NCGC00244536 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NCGC00244536, a potent and selective inhibitor of KDM4B histone demethylase, in Western blot analysis to probe its effects on cellular signaling pathways.

Introduction

This compound is a small molecule inhibitor of the KDM4 family of histone demethylases, with a particularly strong inhibitory effect on KDM4B (IC50 ≈ 10 nM).[1][2][3] By inhibiting KDM4B, this compound prevents the demethylation of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic mark associated with transcriptional repression.[3][4] This compound has been shown to inhibit the growth of various cancer cell lines, including prostate and breast cancer, by modulating the expression of key regulatory genes.[2][5][6] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by examining its impact on protein expression and signaling cascades.

Data Presentation: this compound Concentration and Activity

The following table summarizes the effective concentrations of this compound in various cell-based assays, which can be used as a reference for designing Western blot experiments.

ParameterValueCell Line(s)Reference
KDM4B Enzymatic Inhibition (IC50) ~10 nMSf9 cells (expressing human KDM4B)[2][7]
Antiproliferative Activity (IC50) 40 nMPC3 (prostate cancer)[2][7]
Antiproliferative Activity (IC50) < 1 µMLNCaP, VCaP (prostate cancer)[2][3][7]
Antiproliferative Activity (IC50) Micromolar rangeMDA-MB-231, MCF-7 (breast cancer)[2]
Concentration Range for Cell Viability Assays 0.1, 0.2, 1, 2.5, 5, 20 µMLNCaP (prostate cancer)[2]

Experimental Protocols

Protocol 1: General Western Blot Analysis of this compound-Treated Cells

This protocol outlines the steps for treating cultured cells with this compound and subsequently preparing cell lysates for Western blot analysis to assess changes in protein expression or histone methylation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[2][8] Store aliquots at -20°C or -80°C.[2]

  • Cell Treatment:

    • The optimal concentration of this compound should be determined empirically for each cell line and target of interest. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended.

    • Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as in the drug-treated samples.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours), depending on the experimental goals.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody of interest (e.g., anti-H3K9me3, anti-AR, anti-p53) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

NCGC00244536_Mechanism_of_Action cluster_epigenetics Epigenetic Regulation This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Transcriptional Repression) KDM4B->H3K9me3 Demethylates Gene_Repression Target Gene Repression H3K9me3->Gene_Repression Maintains

Caption: Mechanism of action of this compound as a KDM4B inhibitor.

Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with this compound (and Vehicle Control) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: A standard workflow for Western blot analysis.

KDM4B_Signaling_Pathways cluster_KDM4B_regulation KDM4B-Regulated Pathways cluster_AR Androgen Receptor Pathway cluster_BMYB BMYB Pathway cluster_p53 p53 Pathway KDM4B KDM4B AR Androgen Receptor (AR) Expression & Activity KDM4B->AR Promotes BMYB BMYB-regulated Cell Cycle Genes (e.g., PLK1) KDM4B->BMYB Activates MDM2 MDM2 KDM4B->MDM2 Inhibits p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis & Senescence p53->Apoptosis Induces This compound This compound This compound->KDM4B Inhibits

References

Application Notes and Protocols for NCGC00244536 in ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and selective inhibitor of the KDM4 family of histone demethylases, with a particularly strong inhibitory effect on KDM4B. KDM4B is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Dysregulation of KDM4B has been implicated in the progression of various cancers, including prostate cancer, by modulating the expression of key oncogenes. These application notes provide a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments to investigate its effects on histone methylation and gene regulation in prostate cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell LineAssay TypeReference
KDM4B~10 nM-Enzymatic Assay[1]
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
Cell LineIC50 (µM)Androgen Receptor StatusReference
LNCaPin µM rangePositive[1]
PC3in µM rangeNegative[1]

Experimental Protocols

Detailed Protocol for H3K9me3 ChIP-seq in Prostate Cancer Cells Treated with this compound

This protocol is a representative method synthesized from established ChIP-seq procedures for histone modifications in prostate cancer cell lines.

1. Cell Culture and Treatment:

  • Culture prostate cancer cells (e.g., LNCaP or PC3) in appropriate media to ~80% confluency.

  • Treat cells with either DMSO (vehicle control) or the desired concentration of this compound for the specified duration (e.g., 24-48 hours). The optimal concentration and treatment time should be determined empirically for the specific cell line and experimental goals.

2. Chromatin Cross-linking:

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Sonication:

  • Scrape the cells and collect them in a microcentrifuge tube.

  • Resuspend the cell pellet in a lysis buffer (e.g., 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS in PBS with protease inhibitors).

  • Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for successful ChIP.

4. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared chromatin with an antibody specific for H3K9me3 overnight at 4°C with rotation. A no-antibody or IgG control should be included.

  • Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-chromatin complexes.

5. Washes:

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

6. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

7. DNA Purification:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantify the purified DNA, which is now ready for library preparation and sequencing.

Mandatory Visualization

KDM4B_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Epigenetic Regulation cluster_2 Transcriptional Regulation cluster_3 Cellular Processes This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 KDM4B->H3K9me3 demethylates AR Androgen Receptor (AR) KDM4B->AR co-activates BMYB BMYB KDM4B->BMYB co-activates PLK1 PLK1 Promoter KDM4B->PLK1 binds to AR_target AR Target Genes H3K9me3->AR_target represses BMYB_target BMYB Target Genes H3K9me3->BMYB_target represses AR->AR_target activates BMYB->BMYB_target activates Proliferation Tumor Growth and Proliferation PLK1->Proliferation AR_target->Proliferation BMYB_target->Proliferation

Caption: Signaling pathway of KDM4B and its inhibition by this compound in prostate cancer.

ChIP_Seq_Workflow start Prostate Cancer Cells (e.g., LNCaP, PC3) treatment Treatment with this compound or DMSO (Control) start->treatment crosslinking Formaldehyde Cross-linking treatment->crosslinking lysis Cell Lysis & Chromatin Sonication crosslinking->lysis immunoprecipitation Immunoprecipitation (with anti-H3K9me3 antibody) lysis->immunoprecipitation washes Washes to Remove Non-specific Binding immunoprecipitation->washes elution Elution & Reverse Cross-linking washes->elution purification DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling, etc.) sequencing->analysis

Caption: Experimental workflow for ChIP-seq using this compound.

References

Application Notes and Protocols: NCGC00244536 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and selective inhibitor of the histone lysine demethylase KDM4B, with an IC50 of approximately 10 nM.[1][2] KDM4B is frequently overexpressed in various cancers, including melanoma and prostate cancer, and its inhibition has emerged as a promising therapeutic strategy. These application notes provide a summary of the preclinical rationale and example protocols for investigating this compound in combination with other established cancer therapies.

Disclaimer: The combination therapies described herein are based on preclinical rationale. Currently, there are no published studies demonstrating the efficacy or safety of this compound in combination with other cancer therapies in clinical settings. The following protocols are provided as a guide for research purposes only.

Preclinical Rationale for Combination Therapies

The primary mechanism of action of this compound involves the inhibition of KDM4B, leading to an increase in global H3K9me3 levels.[3] This epigenetic modification results in the downregulation of genes involved in cell cycle progression and survival.

Combination with Dacarbazine in Melanoma

In melanoma, this compound has been shown to induce apoptosis and senescence by activating pathways downstream of p53, despite reducing overall p53 levels through MDM2 upregulation.[3] Dacarbazine is an alkylating agent that induces DNA damage. Combining this compound with dacarbazine could potentially lead to a synergistic anti-tumor effect through a multi-pronged attack: this compound-mediated cell cycle arrest could sensitize melanoma cells to the DNA-damaging effects of dacarbazine.

Combination with Androgen Receptor (AR) Pathway Inhibitors or Chemotherapy in Prostate Cancer

In prostate cancer, this compound has been shown to reduce androgen receptor (AR) levels.[4] Therefore, combining this compound with AR pathway inhibitors like enzalutamide could offer a dual blockade of AR signaling. Alternatively, combining it with a chemotherapeutic agent such as docetaxel, a standard of care in advanced prostate cancer, could provide a combination of epigenetic modulation and cytotoxic effects.

Data Presentation: Hypothetical Quantitative Data for Combination Studies

The following tables represent hypothetical data that could be generated from the described experimental protocols to assess the synergistic effects of this compound in combination with other therapies.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in Melanoma and Prostate Cancer Cell Lines

Cell LineThis compound (Single Agent)Dacarbazine (Single Agent)This compound + Dacarbazine (Combination)Enzalutamide (Single Agent)This compound + Enzalutamide (Combination)Docetaxel (Single Agent)This compound + Docetaxel (Combination)
SK-MEL-5 (Melanoma)0.550Synergistic ReductionN/AN/AN/AN/A
G-361 (Melanoma)0.875Synergistic ReductionN/AN/AN/AN/A
LNCaP (Prostate)<1N/AN/A10Synergistic Reduction0.01Synergistic Reduction
VCaP (Prostate)<1N/AN/A15Synergistic Reduction0.005Synergistic Reduction
PC3 (Prostate)0.04N/AN/A>50Additive/Synergistic0.002Synergistic Reduction

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Melanoma (SK-MEL-5 Xenograft)
Vehicle Control15000
This compound (20 mg/kg)80046.7
Dacarbazine (80 mg/kg)100033.3
This compound + Dacarbazine40073.3
Prostate Cancer (VCaP Xenograft)
Vehicle Control12000
This compound (20 mg/kg)70041.7
Enzalutamide (10 mg/kg)80033.3
This compound + Enzalutamide30075.0

Signaling Pathway and Experimental Workflow Diagrams

NCGC00244536_Melanoma_Pathway This compound This compound KDM4B KDM4B This compound->KDM4B inhibits MDM2 MDM2 ↑ This compound->MDM2 H3K9me3 H3K9me3 ↑ KDM4B->H3K9me3 demethylates CellCycleGenes Cdk1, Cdk4, Ccnb1, Ccnd1 ↓ H3K9me3->CellCycleGenes represses p53 p53 ↓ MDM2->p53 degrades p53_downstream p53 Downstream Pathways p53->p53_downstream activates Apoptosis Apoptosis ↑ (cleaved caspase-3, -7, Bax ↑) p53_downstream->Apoptosis Senescence Senescence ↑ (Cdkn1a ↑) p53_downstream->Senescence Survival Survival ↓ (Bcl-2, Bcl-xL ↓) p53_downstream->Survival

Caption: Signaling pathway of this compound in melanoma cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Lines (Melanoma/Prostate) Treatment Treat with this compound, Combination Drug, or Both CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot Analysis_IV Determine IC50 & Synergy Analyze Protein Expression Viability->Analysis_IV WesternBlot->Analysis_IV Xenograft Establish Xenograft Model Grouping Randomize Mice into Treatment Groups Xenograft->Grouping Dosing Administer this compound, Combination Drug, or Both Grouping->Dosing Monitoring Monitor Tumor Growth Dosing->Monitoring Analysis_Vivo Analyze Tumor Volume & Perform Histology Monitoring->Analysis_Vivo

Caption: General experimental workflow for combination studies.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with another therapeutic agent and to assess for synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell lines (e.g., SK-MEL-5, LNCaP)

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Combination drug (e.g., dacarbazine, enzalutamide; stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the combination drug in culture medium.

  • Treat the cells with varying concentrations of this compound alone, the combination drug alone, and the combination of both drugs at fixed ratios. Include vehicle-only control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine IC50 values using non-linear regression analysis.

  • Analyze combination effects using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis

Objective: To investigate the effect of this compound, alone and in combination, on the expression of key proteins in relevant signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-KDM4B, anti-H3K9me3, anti-p53, anti-MDM2, anti-cleaved caspase-3, anti-AR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, the combination drug, or the combination for the desired time (e.g., 48 hours).

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell lines

  • Matrigel (optional)

  • This compound formulation for in vivo use

  • Combination drug formulation for in vivo use

  • Vehicle control solution

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Combination drug

    • Group 4: this compound + Combination drug

  • Administer the treatments according to a predetermined schedule and dosage. For example, this compound can be administered at 20 mg/kg via subcutaneous injection or osmotic minipump.[5]

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).

  • Compare the tumor growth rates and final tumor volumes between the treatment groups to assess efficacy.

References

Application Notes and Protocols for NCGC00244536 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and selective inhibitor of the histone lysine demethylase KDM4B, with a reported IC50 of approximately 10 nM.[1][2] KDM4B is an epigenetic regulator that removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][2] Overexpression of KDM4B has been implicated in the progression of various cancers, including prostate cancer, by co-activating androgen receptor (AR) and other oncogenic transcription factors.[1][2] this compound has demonstrated anti-tumor activity in preclinical models, making it a valuable tool for cancer research and drug development.[1]

These application notes provide detailed protocols for the administration of this compound in xenograft models of prostate cancer, based on published studies. The information is intended to guide researchers in designing and executing in vivo efficacy studies with this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of KDM4B. This leads to an increase in the global levels of H3K9me3, resulting in the transcriptional repression of KDM4B target genes.[3] In prostate cancer, this includes the downregulation of genes regulated by the androgen receptor (AR) and the transcription factor B-Myb (BMYB), which are critical for tumor cell growth and proliferation.[1][2] Additionally, this compound has been shown to block the binding of KDM4B to the promoter of polo-like kinase 1 (PLK1), a key cell cycle regulator.[1][2] In melanoma models, inhibition of KDM4B by this compound has been shown to upregulate MDM2, leading to a reduction in p53 and subsequent apoptosis and senescence.[3]

NCGC00244536_Mechanism_of_Action This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates MDM2 MDM2 KDM4B->MDM2 Inhibition leads to upregulation of Transcription_Repression Transcriptional Repression H3K9me3->Transcription_Repression Leads to AR_BMYB_Genes AR & BMYB Regulated Genes Transcription_Repression->AR_BMYB_Genes Affects PLK1 PLK1 Transcription_Repression->PLK1 Affects Tumor_Growth_Inhibition Tumor Growth Inhibition AR_BMYB_Genes->Tumor_Growth_Inhibition Contributes to PLK1->Tumor_Growth_Inhibition Contributes to p53 p53 MDM2->p53 Degrades Apoptosis_Senescence Apoptosis & Senescence p53->Apoptosis_Senescence Reduction leads to Apoptosis_Senescence->Tumor_Growth_Inhibition Contributes to

Caption: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the in vitro and in vivo activity of this compound in prostate cancer models.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusIC50 (µM)Reference
LNCaPPositiveSub-micromolar[1]
VCaPPositiveSub-micromolar[1]
C4-2Positive<1[1]
PC3Negative<1[1]
DU145Negative<1[1]

Table 2: In Vivo Efficacy of this compound in a PC3 Xenograft Model

ParameterDetailsReference
Animal Model
Mouse StrainSevere Combined Immunodeficient (SCID)[1]
Age4-6 weeks old[1]
Tumor Model
Cell LinePC3 (human prostate carcinoma)[1]
Implantation SiteSubcutaneous[1]
Treatment
CompoundThis compound[1]
Dose20 mg/kg[1]
Administration RouteContinuous infusion via subcutaneous Alzet osmotic minipump[1]
Treatment Duration5 days[1]
Outcome
Tumor GrowthSignificant inhibition of tumor growth[1]
ToxicityNo major toxicity observed; animals appeared normal[1]
HistologyIncreased apoptosis, necrosis, and fibrosis in treated tumors[1]

Note: Specific quantitative data on tumor volume reduction from the primary study by Duan et al. (2015) was not publicly available in graphical or tabular format in the searched resources.

Experimental Protocols

Protocol 1: PC3 Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous PC3 xenograft model in SCID mice.

Materials:

  • PC3 human prostate cancer cells

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 4-6 week old male SCID mice

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Culture PC3 cells in appropriate medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Anesthetize the SCID mice using an appropriate method (e.g., isoflurane inhalation).

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumors should become palpable within 1-2 weeks.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

Xenograft_Establishment_Workflow Start Start: PC3 Cell Culture Harvest Harvest & Count Cells Start->Harvest Prepare_Injection Prepare Cell Suspension (PBS + Matrigel) Harvest->Prepare_Injection Inject Subcutaneous Injection (5x10^6 cells/mouse) Prepare_Injection->Inject Anesthetize Anesthetize SCID Mice Anesthetize->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize into Groups Monitor->Randomize End Ready for Treatment Randomize->End

Caption: Workflow for establishing a PC3 xenograft model.
Protocol 2: Formulation of this compound for In Vivo Administration

For Intraperitoneal or Oral Administration:

This protocol yields a 2.75 mg/mL suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 27.5 mg/mL stock solution of this compound in DMSO. This may require sonication to fully dissolve.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 27.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • This formulation should be prepared fresh on the day of use.

For Alzet Osmotic Minipump Loading:

The formulation for the osmotic pump was not explicitly detailed in the search results. A common practice is to dissolve the compound in a vehicle compatible with the pump and the animal model, such as a solution containing DMSO, PEG300, and saline, ensuring the final DMSO concentration is low to avoid toxicity. The concentration of the solution will depend on the desired dose, the pump's flow rate, and the duration of the study.

Protocol 3: Administration of this compound via Alzet Osmotic Minipump

This protocol is for the subcutaneous implantation of an Alzet osmotic minipump for continuous delivery of this compound.

Materials:

  • Alzet osmotic minipumps (model selected based on desired duration and flow rate)

  • This compound formulated for in vivo use

  • Sterile saline

  • Surgical instruments (scalpel, forceps, wound clips)

  • Anesthetic

  • Analgesic

Procedure:

  • Pump Preparation:

    • Fill the Alzet pump with the prepared this compound solution according to the manufacturer's instructions.

    • Prime the filled pump in sterile saline at 37°C for the time specified by the manufacturer (typically at least 4-6 hours).

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Shave and sterilize the skin on the back, between the scapulae.

    • Make a small incision in the skin.

    • Using blunt forceps, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the primed Alzet pump into the pocket, delivery portal first.

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer an analgesic as recommended by your institution's animal care guidelines.

    • Monitor the animal daily for signs of distress and to ensure the incision is healing properly.

  • Data Collection:

    • Measure tumor volume using calipers every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record the body weight of the animals at each measurement.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

Osmotic_Pump_Workflow Start Start: Prepare this compound Formulation Fill_Pump Fill & Prime Alzet Pump Start->Fill_Pump Implant_Pump Subcutaneous Implantation of Pump Fill_Pump->Implant_Pump Anesthetize Anesthetize Mouse Anesthetize->Implant_Pump Post_Op Post-operative Care Implant_Pump->Post_Op Data_Collection Measure Tumor Volume & Body Weight Post_Op->Data_Collection Data_Collection->Data_Collection Endpoint Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint

Caption: Workflow for this compound administration via osmotic pump.

Concluding Remarks

This compound is a valuable research tool for investigating the role of KDM4B in cancer biology and for preclinical evaluation of KDM4B inhibitors. The protocols provided here offer a framework for conducting in vivo studies using xenograft models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use. Careful documentation of all experimental parameters is crucial for the reproducibility and interpretation of results.

References

Application Notes: Measuring Apoptosis Induced by NCGC00244536

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NCGC00244536 is a potent and selective inhibitor of the histone lysine demethylase KDM4B (IC50 ≈ 10 nM).[1][2][3][4] KDM4B is an epigenetic regulator often found to be upregulated in various cancers, including melanoma and prostate cancer, where its expression is associated with poor survival.[5] Inhibition of KDM4B by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent.[1][5]

The compound has demonstrated significant antiproliferative activity against prostate cancer cells (PC3, LNCaP, VCaP) and melanoma cells (B16, SK-MEL-5, G-361).[1][2][5] Mechanistically, this compound treatment leads to an increase in global H3K9me3 levels.[5] While it can reduce p53 levels by upregulating MDM2, it ultimately augments apoptosis by activating pathways downstream of p53. This results in the downregulation of pro-survival proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3 and -7.[5]

These application notes provide detailed protocols for quantifying apoptosis in cells treated with this compound using three standard methods: Annexin V/Propidium Iodide (PI) staining, Caspase Activity Assays, and the TUNEL assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the putative signaling cascade initiated by this compound, leading to apoptosis.

G cluster_0 NCGC This compound KDM4B KDM4B NCGC->KDM4B inhibits H3K9me3 H3K9me3 ↑ NCGC->H3K9me3 leads to MDM2 MDM2 ↑ NCGC->MDM2 Downstream p53 Downstream Pathway Activation NCGC->Downstream activates KDM4B->H3K9me3 demethylates p53 p53 ↓ MDM2->p53 Bcl2 Bcl-2 / Bcl-xL ↓ Downstream->Bcl2 Bax Bax ↑ Downstream->Bax Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito Caspases Cleaved Caspase-3/7 ↑ Mito->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits KDM4B, triggering downstream pathways that promote apoptosis.

General Experimental Workflow

The diagram below outlines the general workflow for assessing apoptosis following cell treatment with this compound.

G cluster_workflow Apoptosis Assay Workflow Start 1. Cell Culture (e.g., PC3, SK-MEL-5) Treatment 2. Treatment This compound (Dose-response / Time-course) Start->Treatment Harvest 3. Cell Harvesting (Adherent or Suspension) Treatment->Harvest Staining 4. Staining / Assay Prep (Annexin V, Caspase, TUNEL) Harvest->Staining Analysis 5. Data Acquisition (Flow Cytometer, Plate Reader) Staining->Analysis End 6. Data Analysis & Quantification Analysis->End

References

Application Notes and Protocols for Studying Senescence Induction with NCGC00244536

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00244536 is a potent and selective inhibitor of the histone lysine demethylase KDM4B, with an IC50 of approximately 10 nM.[1] Emerging research indicates that inhibition of KDM4B by this compound can induce a state of cellular senescence, a permanent form of cell cycle arrest that plays a crucial role in tumor suppression and aging. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and induce cellular senescence in a laboratory setting.

Cellular senescence is characterized by distinct phenotypic changes, including morphological alterations, expression of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex mixture of pro-inflammatory cytokines and other factors known as the senescence-associated secretory phenotype (SASP). Inhibition of KDM4B has been shown to augment senescence-induced cell death by activating pathways downstream of p53, leading to the increased production of the senescence inducer Cdkn1a (p21).[2]

Mechanism of Action: KDM4B Inhibition and Senescence Induction

This compound exerts its effects by inhibiting the enzymatic activity of KDM4B, a histone demethylase that primarily removes methyl groups from histone H3 lysine 9 (H3K9) and H3K36. This inhibition leads to an increase in the global levels of H3K9 trimethylation (H3K9me3), a hallmark of heterochromatin. The resulting chromatin condensation contributes to the transcriptional repression of genes involved in cell cycle progression.

The induction of senescence by this compound is linked to the activation of the p53 tumor suppressor pathway. Specifically, KDM4B inhibition leads to the upregulation of Cdkn1a (p21), a potent cyclin-dependent kinase inhibitor and a key downstream target of p53. This, in turn, leads to cell cycle arrest, a cardinal feature of cellular senescence.

This compound This compound KDM4B KDM4B This compound->KDM4B Inhibits H3K9me3 H3K9me3 ↑ KDM4B->H3K9me3 Demethylates p53_pathway p53 Pathway H3K9me3->p53_pathway Activates Cdkn1a Cdkn1a (p21) ↑ p53_pathway->Cdkn1a Induces CellCycleArrest Cell Cycle Arrest Cdkn1a->CellCycleArrest Promotes Senescence Cellular Senescence CellCycleArrest->Senescence Leads to

Signaling pathway of this compound-induced senescence.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes following treatment of susceptible cell lines with this compound to induce senescence. Please note that specific values may vary depending on the cell type and experimental conditions.

ParameterAssayExpected Outcome with this compoundReference
Cell Viability MTT AssayIC50 values in the sub-micromolar to micromolar range for various cancer cell lines.[1][1]
Senescence-Associated β-Galactosidase (SA-β-gal) Activity SA-β-gal StainingSignificant increase in the percentage of blue-stained senescent cells.General Senescence Marker
Cell Cycle Arrest Flow Cytometry (Propidium Iodide Staining)Accumulation of cells in the G1 phase of the cell cycle.General Senescence Marker
p21 (Cdkn1a) Expression qRT-PCR / Western BlotUpregulation of p21 mRNA and protein levels.[2][2]
p16 (Cdkn2a) Expression qRT-PCR / Western BlotVariable, may be upregulated in some cell types as a marker of stable senescence.General Senescence Marker
SASP Factor Expression (e.g., IL-6, IL-8) ELISA / qRT-PCRIncreased secretion and expression of key SASP factors.General Senescence Marker

Experimental Protocols

Protocol 1: Induction of Senescence in Cell Culture

This protocol describes the general procedure for inducing senescence in adherent cell lines using this compound.

Materials:

  • Adherent cell line of interest (e.g., human fibroblasts, cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture plates/flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells at a density that allows for logarithmic growth during the treatment period. Avoid confluence, which can induce contact inhibition and confound results.

  • This compound Treatment: The optimal concentration and duration of treatment should be determined empirically for each cell line. A starting point for concentration could be in the range of the cell line's IC50 value for viability, typically between 1 µM and 10 µM.[1] A treatment duration of 3 to 7 days is often sufficient to induce a stable senescent phenotype.

  • Medium Changes: Refresh the culture medium containing this compound every 2-3 days.

  • Observation: Monitor cells daily for morphological changes associated with senescence, such as enlarged and flattened cell shape.

  • Harvesting: After the treatment period, cells can be harvested for downstream analysis.

Start Seed Cells Treat Treat with This compound Start->Treat Incubate Incubate (3-7 days) Refresh medium every 2-3 days Treat->Incubate Observe Monitor for Morphological Changes Incubate->Observe Harvest Harvest for Analysis Observe->Harvest

Workflow for senescence induction with this compound.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol allows for the visualization of senescent cells.

Materials:

  • Senescence β-Galactosidase Staining Kit (commercially available) or individual reagents:

    • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

    • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)

  • PBS

  • Microscope

Procedure:

  • Cell Fixation: Wash the cells in the culture plate once with PBS. Add the fixative solution and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the SA-β-gal staining solution to the cells.

  • Incubation: Incubate the plate at 37°C (without CO2) overnight. Protect from light.

  • Visualization: Observe the cells under a microscope. Senescent cells will appear blue.

  • Quantification: To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Senescence Markers

This protocol is for quantifying the mRNA expression levels of senescence markers like p21 (Cdkn1a), p16 (Cdkn2a), and SASP factors (e.g., IL-6, IL-8).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from control and this compound-treated cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated cells relative to the control cells, normalized to the housekeeping gene.

Troubleshooting

  • Low Senescence Induction: If a low percentage of cells become senescent, consider increasing the concentration of this compound or extending the treatment duration. Ensure that the cell line is capable of undergoing senescence.

  • High Cell Death: If significant cell death is observed, the concentration of this compound may be too high. Perform a dose-response curve to determine the optimal concentration that induces senescence with minimal toxicity.

  • Variable Staining: Inconsistent SA-β-gal staining can be due to variations in cell density or pH of the staining solution. Ensure a uniform cell monolayer and carefully prepare the staining solution to the correct pH.

Conclusion

This compound is a valuable chemical probe for studying the role of KDM4B in cellular senescence. The protocols and information provided here offer a framework for researchers to effectively use this compound to induce and characterize the senescent phenotype in various cell models, thereby facilitating further investigations into the mechanisms of senescence and its implications in health and disease.

References

Application Notes and Protocols for Preparing NCGC00244536 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NCGC00244536 is a potent and selective inhibitor of KDM4B histone lysine demethylase, with an IC50 of approximately 10 nM.[1][2][3][4] It plays a crucial role in epigenetic research and has shown potential in cancer therapy by inhibiting the growth of various cancer cell lines, including prostate and breast cancer.[3][4][5] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1][3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

I. Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueReference
Molecular Weight 382.45 g/mol [2][3]
CAS Number 2003260-55-5[2][3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Solubility in DMSO ≥10 mg/mL to 76 mg/mL (198.71 mM)[1][3]
InChI Key NYKBXXGHEMXSBB-UHFFFAOYSA-N[3]

Note: The solubility of this compound in DMSO can be affected by the purity and water content of the DMSO. It is highly recommended to use fresh, anhydrous, high-purity DMSO for the preparation of stock solutions.[1]

II. Experimental Protocols

A. Materials and Equipment

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): chemical-resistant gloves (butyl rubber or neoprene recommended), safety goggles, lab coat[6][7]

B. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound in DMSO.

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean, dry, and readily accessible. It is crucial to work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any airborne particles.[6]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.82 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) = 382.45 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 382.45 g/mol = 0.0038245 g = 3.82 mg

  • Dissolving the Compound:

    • Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO to 3.82 mg of the compound.

    • Tightly cap the tube and vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.[8]

  • Aliquotting and Storage:

    • Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[4]

C. Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound and DMSO.[6]

  • DMSO Permeability: DMSO is known for its ability to penetrate the skin and can carry dissolved substances with it.[6][7] Therefore, it is crucial to avoid direct skin contact with the solution. If contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes.[9]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure to vapors.[6]

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air.[10] This can affect the solubility of the compound and the stability of the stock solution. Use fresh, anhydrous DMSO and keep containers tightly sealed when not in use.

  • Waste Disposal: Dispose of all chemical waste, including empty vials and contaminated tips, according to your institution's hazardous waste disposal guidelines.[9][11]

III. Visualization of Protocols and Pathways

A. Experimental Workflow

The following diagram illustrates the key steps for preparing a stock solution of this compound in DMSO.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing this compound stock solutions.

B. Signaling Pathway

This compound functions by inhibiting the KDM4B histone demethylase, which leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is associated with transcriptional repression and can induce cell cycle arrest and apoptosis in cancer cells.

G Simplified Signaling Pathway of this compound This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B inhibits H3K9me3 H3K9me3 (Transcriptional Repression Mark) KDM4B->H3K9me3 demethylates Gene_Expression Target Gene Expression (e.g., cell cycle progression genes) H3K9me3->Gene_Expression represses Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Gene_Expression->Apoptosis leads to

Caption: this compound inhibits KDM4B, altering gene expression.

References

Troubleshooting & Optimization

NCGC00244536 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for issues related to the solubility of NCGC00244536.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and potent small molecule inhibitor of the KDM4 family of histone demethylases, with a particularly strong inhibitory effect on KDM4B (IC50 of ~10 nM)[1][2][3][4][5][6]. Its mechanism of action involves binding to the catalytic site of KDM4B, which prevents the demethylation of histone H3 lysine 9 (H3K9) and H3K36[4][5][6]. The accumulation of these methylation marks leads to the transcriptional repression of key oncogenes, including those regulated by the androgen receptor (AR) and BMYB, ultimately inhibiting cancer cell growth[6][7].

Q2: What are the known solubility properties of this compound?

This compound is a crystalline solid that is insoluble in water but shows varying degrees of solubility in organic solvents[1][7]. Its solubility is highest in DMSO, with some solubility in ethanol and slight solubility in acetonitrile[1][7]. For detailed quantitative data, please refer to the solubility table below.

Q3: What are the recommended storage conditions for this compound?

  • Solid Powder: Store lyophilized powder at -20°C for up to 3 years, keeping it desiccated[1][3][8].

  • Stock Solutions: Aliquot stock solutions to prevent repeated freeze-thaw cycles[3][8]. Store in solvent at -80°C for up to 1 year or at -20°C for up to 1-6 months[1][2][3][8].

Solubility Data

The following table summarizes the solubility of this compound in various solvents. Note that the molecular weight of this compound is 382.45 g/mol [1][3][9].

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 76 mg/mL[1]≥ 198.71 mM[1]Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. Sonication may be required[1][8][10].
Ethanol 1.5 mg/mL[1]~3.92 mM-
Acetonitrile 0.1 - 1 mg/mL[7]~0.26 - 2.61 mMCharacterized as "Slightly Soluble"[7].
Water Insoluble[1]Insoluble[1]-

Troubleshooting Guide

Issue: I am having difficulty dissolving this compound, even in DMSO.

This is a common issue that can often be resolved with proper technique. Follow this troubleshooting workflow:

G cluster_0 start Start: Weigh this compound Powder prep_stock Add Anhydrous DMSO to desired concentration (e.g., 10-50 mM) start->prep_stock check_sol Vortex and visually inspect. Is the solution clear? prep_stock->check_sol success Solution Prepared Successfully. Proceed to experiment. check_sol->success Yes troubleshoot Troubleshooting Steps check_sol->troubleshoot No step1 1. Sonicate solution in a water bath for 5-10 minutes. troubleshoot->step1 step2 2. Warm the solution gently (37°C for 5-10 minutes). Avoid overheating. step1->step2 step3 3. Confirm DMSO is fresh and anhydrous. Moisture significantly reduces solubility. step2->step3 check_sol2 Is the solution clear now? step3->check_sol2 check_sol2->success Yes fail Consider alternative formulation (e.g., for in vivo use) or contact technical support. check_sol2->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)
  • Preparation: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO. Moisture significantly impacts the solubility of this compound[1].

  • Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 382.45 g/mol * 1000 mg/g = 3.82 mg

  • Dissolution: Weigh 3.82 mg of this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear[8][10]. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term stability[1][2].

G cluster_0 weigh 1. Weigh This compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex & Sonicate (if needed) add_dmso->vortex store 4. Aliquot & Store at -80°C vortex->store

Caption: Workflow for preparing an in vitro DMSO stock solution.

Protocol 2: Preparation of an Oral Suspension for In Vivo Studies

This protocol creates a 0.95 mg/mL homogeneous suspension suitable for oral administration[1]. It is based on a starting DMSO stock of 19 mg/mL.

  • Prepare DMSO Stock: First, prepare a 19 mg/mL stock solution of this compound in fresh, anhydrous DMSO.

  • Vehicle Preparation (for 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of the 19 mg/mL DMSO stock solution to the PEG300. Mix until the solution is clear and homogenous[1].

    • Add 50 µL of Tween-80 to the mixture. Mix again until clear[1].

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly[1].

  • Administration: The resulting mixture is a homogeneous suspension. This formulation should be prepared fresh and used immediately for optimal results[1].

Signaling Pathway Context

This compound exerts its effects by inhibiting the KDM4B histone demethylase. This enzyme is a critical downstream effector in several cancer-promoting pathways, including those driven by hypoxia and hormone signaling.

G cluster_pathway KDM4B-Mediated Gene Regulation hypoxia Hypoxia hif HIF-1α Stabilization hypoxia->hif hormones Hormones (e.g., Estrogen) er Estrogen Receptor (ERα) hormones->er kdm4b_gene KDM4B Gene Expression hif->kdm4b_gene er->kdm4b_gene kdm4b_protein KDM4B Protein kdm4b_gene->kdm4b_protein Translation demethylation Demethylation of H3K9me3 kdm4b_protein->demethylation ncgc This compound ncgc->kdm4b_protein target_genes Activation of Target Genes (e.g., AR, BMYB, PLK1) demethylation->target_genes Transcriptional Activation tumor_growth Tumor Growth & Cell Proliferation target_genes->tumor_growth

Caption: this compound inhibits KDM4B, blocking oncogenic signaling.

References

Technical Support Center: Optimizing NCGC00244536 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NCGC00244536 for half-maximal inhibitory concentration (IC50) determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and novel inhibitor of the KDM4B/JMJD2B histone lysine demethylase.[1][2][3] Its primary target is the KDM4B enzyme, with a reported IC50 of approximately 10 nM in enzymatic assays.[1][2][3][4] It also shows activity against other KDM4 family members like KDM4A, KDM4C, and KDM4D at higher concentrations.[1]

Q2: What is the mechanism of action for this compound?

This compound functions by directly binding to the catalytic site of the KDM4B demethylase, thereby inhibiting its enzymatic activity.[5][6] This inhibition leads to an increase in the global levels of histone 3 lysine 9 trimethylation (H3K9me3), a marker associated with transcriptionally silent heterochromatin.[1][7]

Q3: What is a typical IC50 value for this compound in cell-based assays?

The IC50 of this compound in cell-based assays can vary depending on the cell line. For example, it has been shown to inhibit the growth of various prostate cancer cell lines (PC3, DU145, LNCaP, VCaP, and C4-2) with IC50 values of less than 1 μM.[1] In the AR-negative PC3 cell line, the IC50 is reported to be around 40 nM, while for AR-positive lines like LNCaP and VCaP, the IC50s are in the sub-micromolar range.[2] Breast cancer cell lines such as MDA-MB-231 and MCF-7 also show inhibition with micromolar IC50s.[2]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a crystalline solid.[1] For in vitro experiments, it is soluble in DMSO at concentrations of 10 mg/mL or greater.[1] Stock solutions should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the determination of this compound IC50 values.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors during compound dilution or addition.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media.[9]- Use calibrated pipettes and practice consistent pipetting technique.
No dose-response curve observed (no inhibition at high concentrations) - The chosen cell line may be resistant to this compound.- The concentration range tested is too low.- The compound has degraded.- Insufficient incubation time.- Verify the expression of KDM4B in your cell line of interest.- Test a wider and higher range of concentrations.- Use a fresh dilution from a properly stored stock solution.- Extend the incubation time (e.g., from 48 to 72 hours).[10]
IC50 value is significantly different from published data - Different cell line or passage number.- Variations in experimental conditions (e.g., cell density, serum concentration, incubation time).- Different assay used to measure cell viability (e.g., MTT vs. CellTiter-Glo).- Different data analysis methods.[11][12]- Ensure the cell line and its passage number are consistent.- Standardize all experimental parameters and report them with your results.- Be aware that different viability assays measure different cellular parameters and can yield different IC50 values.- Use a consistent and appropriate non-linear regression model for curve fitting.
Poor curve fit (low R-squared value) - Inappropriate concentration range (too narrow or too wide).- Outlier data points.- Compound precipitation at high concentrations.- Perform a preliminary experiment with a broad range of concentrations to identify the optimal range for the definitive assay.- Carefully examine raw data for outliers and consider excluding them with justification.- Check the solubility of this compound in your final assay medium. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells.[8]

Experimental Protocols

General Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT)

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

1. Cell Seeding:

  • Culture cells to logarithmic growth phase.

  • Harvest cells using standard trypsinization methods and resuspend in fresh culture medium.

  • Perform a cell count to determine cell concentration.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

  • Incubate the plate for 24 hours to allow cells to attach.[13]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the approximate IC50.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include appropriate controls: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).[10]

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10]

3. Cell Viability Assay (MTT Example):

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for 4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software like GraphPad Prism to determine the IC50 value.

Visualizations

Signaling Pathway of KDM4B Inhibition by this compound

KDM4B_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Trimethylated Histone H3 Lysine 9) KDM4B->H3K9me3 Demethylates Oncogenes Oncogenes (e.g., AR, BMYB target genes) H3K9me3->Oncogenes Represses Transcription_Repression Transcriptional Repression Cell_Growth_Inhibition Cell Growth Inhibition Transcription_Repression->Cell_Growth_Inhibition Apoptosis Apoptosis Transcription_Repression->Apoptosis

Caption: Inhibition of KDM4B by this compound leads to transcriptional repression and anti-cancer effects.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 3. Prepare Serial Dilutions of this compound Cell_Treatment 4. Treat Cells and Incubate Compound_Dilution->Cell_Treatment Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Read_Plate 6. Measure Absorbance Viability_Assay->Read_Plate Data_Normalization 7. Normalize Data Curve_Fitting 8. Generate Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination 9. Calculate IC50 Curve_Fitting->IC50_Determination

Caption: A stepwise workflow for determining the IC50 value of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start IC50 Experiment Issue High_Variability High Variability? Start->High_Variability No_Response No Dose-Response? High_Variability->No_Response No Sol_Variability Check Cell Seeding and Pipetting High_Variability->Sol_Variability Yes IC50_Off IC50 Differs from Literature? No_Response->IC50_Off No Sol_No_Response Check Cell Line Resistance, Compound Stability, and Concentration Range No_Response->Sol_No_Response Yes Poor_Fit Poor Curve Fit? IC50_Off->Poor_Fit No Sol_IC50_Off Standardize Cell Line, Conditions, and Assay IC50_Off->Sol_IC50_Off Yes Sol_Poor_Fit Optimize Concentration Range and Check for Outliers Poor_Fit->Sol_Poor_Fit Yes End Successful IC50 Determination Poor_Fit->End No Sol_Variability->No_Response Sol_No_Response->IC50_Off Sol_IC50_Off->Poor_Fit Sol_Poor_Fit->End

Caption: A logical flow for troubleshooting common IC50 determination issues.

References

Technical Support Center: NCGC00244536 Cytotoxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the KDM4B inhibitor, NCGC00244536, in normal (non-cancerous) cell lines. The following sections offer a summary of cytotoxicity data, detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate your research.

Summary of Cytotoxicity Data

This compound exhibits significant selectivity for cancer cells over normal cell lines. This selectivity is primarily attributed to the differential expression of its target, KDM4B, which is often overexpressed in cancerous tissues compared to their normal counterparts.[1][2][3][4][5] While specific IC50 values for normal cell lines are not always available in published literature, a semi-quantitative analysis indicates substantially lower cytotoxicity in these lines.

Cell LineTypeOrganismIC50 (µM)Reference/Comment
PrEC1Immortalized prostate epithelialHuman> 4 (estimated)Reported to have over 100-fold selectivity compared to PC3 cancer cells (IC50 = 40 nM).[6][7]
PrEC4Immortalized prostate epithelialHuman> 4 (estimated)Reported to have over 100-fold selectivity compared to PC3 cancer cells (IC50 = 40 nM).[6][7]
Mouse Embryonic Fibroblasts (MEFs)PrimaryMouseHigh (minimal cytotoxicity)Described as having "minimal cytotoxicity" in low Kdm4b-expressing MEFs.[8]

Note: The IC50 values for PrEC1 and PrEC4 are estimated based on the reported selectivity factor. Researchers should determine the precise IC50 experimentally for their specific cell lots and experimental conditions.

Experimental Protocols

Accurate assessment of cytotoxicity is crucial for evaluating the therapeutic window of this compound. Below are detailed protocols for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Target normal cell line (e.g., PrEC1, MEFs)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or using a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Target normal cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Execution:

    • After the desired incubation time, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.

    • Prepare the reaction mixture from the LDH kit according to the manufacturer's protocol.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Determine the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

      • Spontaneous LDH release: LDH activity in the supernatant of untreated cells.

      • Maximum LDH release: LDH activity in the supernatant of cells treated with lysis buffer.

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start cell_culture Culture Normal Cell Line start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound seeding->treatment compound_prep->treatment incubation Incubate for 48-72h treatment->incubation assay_choice Perform Cytotoxicity Assay (e.g., MTT or LDH) incubation->assay_choice readout Measure Absorbance/ Fluorescence assay_choice->readout analysis Calculate % Viability/ Cytotoxicity readout->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway: this compound Mechanism of Action

KDM4B_Inhibition_Pathway Simplified Signaling Pathway of this compound cluster_nucleus Nucleus This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates Gene_Expression Target Gene Expression (e.g., proliferation-related genes) H3K9me3->Gene_Expression Represses Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Promotes

Caption: this compound inhibits KDM4B, leading to reduced cell proliferation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette and ensure it is calibrated correctly.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low signal or absorbance values - Low cell number- Insufficient incubation time with the assay reagent (e.g., MTT)- Cell line is resistant to the compound- Optimize cell seeding density.- Increase incubation time with the assay reagent as per the protocol's recommendations.- Confirm the compound's activity on a sensitive positive control cell line.
High background in LDH assay - High spontaneous LDH release due to unhealthy cells- Serum in the culture medium contains LDH- Ensure cells are healthy and not over-confluent before the experiment.- Use serum-free medium for the assay or use a medium-only background control.
Unexpected cytotoxicity in normal cells - Off-target effects of the compound at high concentrations- Contamination of the compound or cell culture- Incorrect compound concentration- Test a wider range of concentrations to identify a specific dose-response curve.- Ensure aseptic techniques and use fresh, validated compound stocks.- Verify the stock concentration of this compound.
Compound precipitation in media - Poor solubility of this compound- Prepare stock solutions in an appropriate solvent like DMSO.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less toxic to normal cells compared to cancer cells?

A1: this compound is an inhibitor of the histone demethylase KDM4B. Many cancer types exhibit an overexpression of KDM4B, which is crucial for their proliferation and survival.[1][2][3][4][5] Normal cells typically have lower levels of KDM4B, making them less dependent on its activity and therefore less sensitive to inhibition by this compound.[8]

Q2: What is the recommended starting concentration range for cytotoxicity testing of this compound in normal cell lines?

A2: Based on its high selectivity, it is recommended to start with a broad concentration range, for example, from 0.1 µM to 100 µM. This will help in identifying the dynamic range of its cytotoxic effects, if any, on the specific normal cell line being tested.

Q3: Can I use a different cytotoxicity assay than MTT or LDH?

A3: Yes, other assays such as those based on ATP levels (e.g., CellTiter-Glo®), real-time impedance-based assays, or high-content imaging of cell health markers can also be used. The choice of assay may depend on the specific experimental question, available equipment, and the cell type being studied.

Q4: How should I prepare the stock solution of this compound?

A4: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the cell culture medium to the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (usually below 0.5%).

Q5: How long should I expose the normal cells to this compound?

A5: A common exposure time for cytotoxicity assays is 48 to 72 hours. This duration is often sufficient to observe effects on cell proliferation. However, the optimal incubation time may vary depending on the cell line's doubling time and the specific experimental goals. A time-course experiment may be beneficial to determine the optimal endpoint.

References

troubleshooting inconsistent results with NCGC00244536

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NCGC00244536. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments with this potent KDM4B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the histone lysine demethylase KDM4B, with an in vitro IC50 of approximately 10 nM.[1][2] Its primary mechanism of action is the inhibition of KDM4B's enzymatic activity, which leads to an increase in the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is associated with transcriptional repression. Consequently, this compound can suppress the expression of genes regulated by transcription factors such as the androgen receptor (AR) and B-MYB, which are implicated in cancer cell proliferation.

Q2: I am seeing variable IC50 values in my cell viability assays. What could be the cause?

Inconsistent IC50 values for this compound can arise from several factors:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. For instance, AR-negative PC3 cells show high sensitivity (IC50 ≈ 40 nM), while AR-positive LNCaP and VCaP cells have IC50 values in the sub-micromolar range.[1] Breast cancer cell lines like MDA-MB-231 and MCF-7 also exhibit micromolar IC50s.[1]

  • Cell Culture Conditions: Factors such as cell density at the time of treatment, passage number, and media composition can influence cellular response to the inhibitor.[3] It is crucial to maintain consistent cell culture practices across experiments.

  • Assay Type and Duration: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the duration of the assay can impact the results. Metabolic assays like MTT may yield different results compared to assays that measure ATP content or membrane integrity, especially if the compound affects cellular metabolism.

  • Compound Solubility and Stability: As detailed in the troubleshooting guide below, improper handling of the compound can lead to precipitation or degradation, resulting in a lower effective concentration.

Q3: Are there known off-target effects of this compound?

While this compound is highly selective for KDM4B, it can inhibit other KDM4 family members (KDM4A, KDM4C, and KDM4D) at higher concentrations (around 10 µM). It is important to use the lowest effective concentration to minimize potential off-target effects. The development of highly specific inhibitors for KDM4 isoforms is challenging due to the structural similarity of their catalytic domains.[4]

Q4: How should I prepare and store this compound stock solutions?

For optimal results, prepare stock solutions in fresh, anhydrous DMSO.[5] Store stock solutions at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could induce cytotoxicity.

Troubleshooting Guide for Inconsistent Results

This guide addresses common issues that can lead to variability in experiments using this compound.

Problem Potential Cause Recommended Solution
Low or no observable activity Compound Precipitation: this compound has limited solubility in aqueous solutions. Adding it directly to media can cause it to precipitate.Always prepare a high-concentration stock solution in DMSO. When making the final dilution in aqueous media, add the stock solution to the media with vigorous vortexing or mixing. Do not exceed the solubility limit in the final working solution.
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment.
Low KDM4B expression in the cell line: The cell line used may not express sufficient levels of KDM4B for the inhibitory effect to be significant.Confirm KDM4B expression in your cell line of interest using Western blot or qPCR. Select cell lines known to have high KDM4B expression for initial experiments.
High variability between replicates Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to significant variations in cell viability readouts.Ensure a homogenous cell suspension before and during plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth, leading to skewed results.Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution in working solution: If the compound is not fully dissolved when added to the media, it can lead to inconsistent concentrations across different wells.Visually inspect the working solution for any precipitate before adding it to the cells. If precipitation is observed, consider adjusting the solvent or the final concentration.
Discrepancies with published data Differences in experimental protocols: Minor variations in protocols, such as cell density, treatment duration, or the specific cell viability assay used, can lead to different results.Carefully review the detailed methodologies of the cited literature and align your protocol as closely as possible. Consider performing a time-course and dose-response experiment to characterize the compound's effect in your specific system.
Cell line authentication and passage number: Cell lines can drift genetically and phenotypically over time and with increasing passage number. Misidentified or contaminated cell lines will produce unreliable data.Use low-passage, authenticated cell lines from a reputable source. Regularly check for mycoplasma contamination.
Unexpected toxicity in vivo Formulation issues: Improper formulation of this compound for in vivo studies can lead to poor bioavailability and potential toxicity.For in vivo experiments, a common formulation involves dissolving the compound in a vehicle such as DMSO, followed by dilution with PEG300, Tween-80, and saline.[1] It is crucial to ensure the final solution is homogenous and stable.
Animal model variability: The genetic background and health status of the animals can influence tumor growth and response to treatment.Use age- and sex-matched animals from a reputable supplier. Ensure proper animal husbandry and monitor for any signs of toxicity.

Quantitative Data Summary

Parameter Value Assay/Cell Line Reference
IC50 (KDM4B) ~10 nMIn vitro enzymatic assay[1][2]
IC50 (Cell Viability) ~40 nMPC3 (prostate cancer)[1]
Sub-micromolarLNCaP, VCaP (prostate cancer)[1]
MicromolarMDA-MB-231, MCF-7 (breast cancer)[1]
Storage (Stock Solution) -20°C (6 months), -80°C (1 year)DMSO[1]
Solubility (DMSO) ≥10 mg/mL

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for H3K9me3
  • Cell Lysis: After treating cells with this compound or vehicle control for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.

Signaling Pathway and Experimental Workflow Diagrams

KDM4B_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects HIF-1α HIF-1α ERα ERα KDM4B KDM4B ERα->KDM4B Upregulates p53 p53 p53->KDM4B Regulates H3K9me3 H3K9me3 (Transcriptional Repression) KDM4B->H3K9me3 Demethylates This compound This compound This compound->KDM4B Inhibits AR Androgen Receptor (AR) H3K9me3->AR c-MYC c-MYC H3K9me3->c-MYC CDK6 CDK6 H3K9me3->CDK6 Cell_Cycle_Progression Cell Cycle Progression AR->Cell_Cycle_Progression c-MYC->Cell_Cycle_Progression CDK6->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth

Caption: KDM4B Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Cell Culture (e.g., LNCaP, PC3) Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot 3b. Western Blot (H3K9me3, KDM4B) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft 1. Xenograft Model Establishment Drug_Formulation 2. Drug Formulation and Administration Xenograft->Drug_Formulation Tumor_Measurement 3. Tumor Growth Measurement Drug_Formulation->Tumor_Measurement Toxicity_Assessment 4. Toxicity Assessment Drug_Formulation->Toxicity_Assessment Endpoint_Analysis 5. Endpoint Analysis (IHC, Western) Tumor_Measurement->Endpoint_Analysis

Caption: General Experimental Workflow for this compound.

References

minimizing NCGC00244536 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NCGC00244536. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and ensuring the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the histone lysine demethylase KDM4B (also known as JMJD2B), with an IC50 of approximately 10 nM.[1][2][3] It functions by binding to the catalytic site of KDM4B, thereby preventing the demethylation of histone H3 lysine 9 (H3K9).[4] This inhibition leads to an increase in H3K9 trimethylation, which in turn can affect gene expression and cellular processes such as cell growth and apoptosis.[5] While highly selective for KDM4B, it can inhibit other KDM4 family members at higher concentrations.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to prevent degradation of this compound. As a solid, it is stable for at least four years when stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 6 months).[2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh working solutions daily.[2]

Q3: In which solvents is this compound soluble?

A3: this compound has varying solubility in common laboratory solvents. It is highly soluble in DMSO (≥10 mg/mL or approximately 198.71 mM), but only slightly soluble in acetonitrile (0.1-1 mg/mL).[1][3] When preparing stock solutions, ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[3]

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, which contains a benzamide and a quinoline moiety, there are two primary potential degradation pathways:

  • Hydrolysis: The amide bond in the benzamide structure can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would break the molecule into a carboxylic acid and an amine.[6][7][8][9][10] While amides are generally more stable than esters, prolonged exposure to non-neutral pH in aqueous solutions could lead to degradation.[11]

  • Photodegradation: The quinoline ring system can be sensitive to light, particularly UV radiation.[12][13][14] Exposure to light can lead to the formation of various photoproducts, ultimately destroying the aromatic nucleus and inactivating the compound.[13]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of compound activity in cell-based assays 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Hydrolysis in aqueous media: Prolonged incubation in media with non-neutral pH. 3. Photodegradation: Exposure of plates or solutions to ambient light for extended periods.1. Prepare fresh aliquots of the stock solution from a new vial. Always store stock solutions at -80°C for long-term use. 2. Minimize the time the compound is in aqueous media before and during the experiment. Prepare fresh dilutions from the DMSO stock immediately before use. 3. Protect solutions and cell culture plates from light by using amber tubes and covering plates with foil.
Precipitation of the compound in cell culture media 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the final aqueous medium. 2. Low quality or old DMSO: Water absorbed by DMSO can reduce the solubility of the compound.1. Ensure the final concentration of DMSO in the cell culture medium is sufficient to maintain solubility, typically ≤0.5%. If higher concentrations of this compound are needed, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro work with appropriate controls.[2] 2. Use fresh, anhydrous, high-quality DMSO for preparing stock solutions.
Inconsistent results between experiments 1. Inaccurate pipetting of stock solution: Due to the high concentration of the stock, small errors in volume can lead to large variations in the final concentration. 2. Degradation during the experiment: See "Loss of compound activity" above.1. Use calibrated pipettes and ensure proper pipetting technique, especially with small volumes of viscous DMSO stock. Consider serial dilutions to achieve the final desired concentration. 2. Adhere strictly to the recommended handling and storage protocols to minimize degradation.
Unexpected off-target effects 1. High concentration of the inhibitor: While selective for KDM4B, at higher concentrations (>10 µM), this compound can inhibit other KDM4 family members.[1] 2. Non-specific chemical reactivity: This is a general concern for small molecule inhibitors.1. Use the lowest effective concentration of this compound possible to achieve the desired biological effect. Perform dose-response experiments to determine the optimal concentration. 2. Include appropriate controls in your experiment, such as a structurally related but inactive compound, to rule out non-specific effects.

Data Presentation

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueReference
Formal Name 3-(8-hydroxy-6-quinolinyl)-N-(3-phenylpropyl)-benzamide[1]
Molecular Formula C25H22N2O2[1]
Formula Weight 382.5 g/mol [1]
Purity ≥98%[1]
Formulation Crystalline solid[1]
λmax 278 nm[1]
Solubility (DMSO) ≥10 mg/mL[1]
Solubility (Acetonitrile) 0.1-1 mg/mL[1]
Solid Storage -20°C (≥ 4 years)[1]
Stock Solution Storage -80°C (1 year); -20°C (6 months)[2]

Table 2: In Vitro Activity of this compound

Target/Cell LineAssayIC50Reference
KDM4B Enzymatic Assay~10 nM[1][2]
PC3 (Prostate Cancer) Cell Growth Inhibition<1 µM[1]
DU145 (Prostate Cancer) Cell Growth Inhibition<1 µM[1]
LNCaP (Prostate Cancer) Cell Growth Inhibition<1 µM[1]
VCaP (Prostate Cancer) Cell Growth Inhibition<1 µM[1]
C4-2 (Prostate Cancer) Cell Growth Inhibition<1 µM[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex briefly and/or sonicate gently to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to avoid freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

2. In Vitro Cell-Based Assay with this compound

  • Objective: To assess the effect of this compound on cell viability or other cellular phenotypes.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Appropriate cell line and complete cell culture medium

    • Sterile, light-blocking multi-well plates

    • Phosphate-buffered saline (PBS)

    • Reagents for the specific assay (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration in a humidified incubator at 37°C and 5% CO2. Protect the plate from light during incubation.

    • At the end of the incubation period, proceed with the specific assay according to the manufacturer's instructions to measure the desired endpoint.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) dilution Prepare Serial Dilutions in Cell Culture Medium stock_prep->dilution cell_seeding Seed Cells in Multi-well Plate treatment Treat Cells with this compound or Vehicle Control cell_seeding->treatment dilution->treatment incubation Incubate for Desired Duration treatment->incubation assay Perform Cellular Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: A flowchart of the in-vitro experimental workflow.

signaling_pathway This compound Mechanism of Action This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Trimethylated Histone H3 Lysine 9) KDM4B->H3K9me3 Demethylates Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Represses Cellular_Effects Cellular Effects (e.g., Growth Arrest, Apoptosis) Gene_Expression->Cellular_Effects

Caption: The signaling pathway of this compound's mechanism of action.

logical_relationship Troubleshooting Logic for Loss of Activity cluster_causes Potential Causes cluster_solutions Solutions Loss_of_Activity Loss of this compound Activity Degradation Compound Degradation Loss_of_Activity->Degradation Precipitation Precipitation in Media Loss_of_Activity->Precipitation Pipetting_Error Inaccurate Concentration Loss_of_Activity->Pipetting_Error Fresh_Aliquots Use Fresh Aliquots Degradation->Fresh_Aliquots Protect_from_Light Protect from Light Degradation->Protect_from_Light Check_Solubility Verify Solubility Precipitation->Check_Solubility Calibrate_Pipettes Calibrate Pipettes Pipetting_Error->Calibrate_Pipettes

Caption: A troubleshooting guide for loss of compound activity.

References

how to control for NCGC00244536 vehicle effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of NCGC00244536, with a specific focus on controlling for vehicle effects in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of KDM4B histone lysine demethylase with an IC50 value of approximately 10 nM.[1][2][3][4] It is widely used in cancer research to study the role of KDM4B in cell proliferation and has been shown to inhibit the growth of various cancer cell lines, including prostate and breast cancer.[1][5]

Q2: What is a "vehicle" in the context of my experiments with this compound?

A vehicle is an inert substance used to dissolve or suspend a compound of interest, like this compound, for administration in an experiment.[6][7][8][9][10] Since this compound is a crystalline solid, it needs to be dissolved in a solvent to be used in both cell-based (in vitro) and animal (in vivo) studies. Common vehicles for compounds like this compound include Dimethyl Sulfoxide (DMSO) for in vitro assays and mixtures containing DMSO, PEG300, Tween-80, and saline or corn oil for in vivo studies.[1][4]

Q3: Why is it critical to use a vehicle control in my experiments?

A vehicle control group is essential to differentiate the biological effects of this compound from any potential effects of the vehicle itself.[7][10][11] The vehicle, even at low concentrations, can sometimes have its own biological activity or may be toxic to cells or animals.[10] By including a group that receives only the vehicle, you can isolate the true effect of this compound.[6]

Q4: What is the difference between a negative control and a vehicle control?

A negative control group is typically untreated and serves as a baseline for the normal state of the cells or animals.[11] A vehicle control group is treated with the same solvent used to dissolve your experimental compound, in this case, this compound.[7][11] The vehicle control is a more rigorous control as it accounts for any effects of the solvent and the administration procedure.[8]

Troubleshooting Guides

Q: My vehicle control group is showing unexpected toxicity or a biological response. What should I do?

A: This is a common issue and highlights the importance of the vehicle control. Here are some steps to troubleshoot:

  • Check the final concentration of the vehicle. Solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the vehicle as low as possible and consistent across all treatment groups (including the this compound-treated groups).

  • Perform a vehicle dose-response experiment. Before starting your main experiment, it is good practice to test a range of concentrations of your vehicle on your cells or animals to determine the highest concentration that does not cause any observable effects.

  • Ensure proper mixing and dilution. Inaccurate pipetting or insufficient mixing can lead to localized high concentrations of the vehicle, causing toxicity.

  • Consult the literature for your specific cell line or animal model. Different cell lines and animal strains can have varying sensitivities to solvents. A quick literature search can often provide recommended maximum concentrations for common vehicles.

Q: The results from my this compound-treated group are not different from my vehicle control group. What does this mean?

A: There are several possibilities to consider:

  • The concentration of this compound may be too low. You may need to perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system.

  • The vehicle may be masking the effect of the compound. If the vehicle itself has a strong biological effect, it might obscure the more subtle effects of this compound. This reinforces the need to use the lowest effective concentration of the vehicle.

  • The experimental endpoint may not be appropriate. this compound is a KDM4B inhibitor.[1][5] Ensure that the biological process you are measuring is regulated by KDM4B activity.

  • Check the stability and activity of your this compound stock. Improper storage can lead to degradation of the compound.

Data Presentation

Recommended Vehicle Concentrations for this compound
Application Vehicle Component Recommended Final Concentration Notes
In Vitro (Cell-based assays) DMSO< 0.1% (v/v)Many cell lines tolerate up to 0.5%, but it is best to determine the optimal concentration for your specific cell line.
In Vivo (Animal studies) DMSO< 5% (v/v)Often used in combination with other agents to improve solubility and reduce toxicity.
PEG30030-60% (v/v)A commonly used co-solvent.
Tween-801-5% (v/v)A surfactant used to increase solubility.
Saline/PBSq.s. to final volumeUsed as a carrier solution.
Corn oilq.s. to final volumeAn alternative vehicle for some routes of administration.

Note: The exact formulation for in vivo studies can vary. It is recommended to consult specific protocols or perform formulation optimization studies.

Experimental Protocols

In Vitro Vehicle Control Protocol
  • Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution.

  • Determine the highest final concentration of this compound you will use in your experiment. For example, 10 µM.

  • Calculate the dilution factor to get to your final concentration. To get from 10 mM to 10 µM, the dilution factor is 1:1000.

  • Calculate the final concentration of DMSO in your culture medium. A 1:1000 dilution of a 100% DMSO stock will result in a final DMSO concentration of 0.1%.

  • Prepare the vehicle control. For the vehicle control wells, add the same volume of 100% DMSO to the culture medium as you would for the this compound-treated wells. For a 1:1000 dilution, you would add 1 µL of DMSO to every 1 mL of medium.

  • Treat your cells. Add the this compound/DMSO solution to the treated wells and the DMSO-only solution to the vehicle control wells. Ensure that all wells, including the untreated negative control, have the same final volume.

In Vivo Vehicle Control Protocol
  • Prepare the vehicle solution. Based on published protocols or your own optimization, prepare the vehicle mixture. For example, a vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare the this compound formulation. Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing.

  • Administer to animals. The experimental group receives the this compound formulation, while the vehicle control group receives an equal volume of the vehicle solution without this compound.

  • Monitor all groups. Observe both the vehicle control and treated groups for any signs of toxicity or adverse reactions.

Mandatory Visualization

G cluster_0 Experimental Groups cluster_1 Analysis A Untreated (Negative Control) D Effect of Vehicle = (B) - (A) A->D B Vehicle Only (Vehicle Control) B->D E Effect of this compound = (C) - (B) B->E C This compound + Vehicle C->E

Caption: Logical relationship between experimental control groups.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Prepare this compound Stock in DMSO C Add this compound Stock to Treatment Group A->C B Prepare Vehicle (e.g., DMSO in Media) D Add Vehicle to Control Group B->D E Incubate C->E D->E F Measure Endpoint E->F

Caption: In vitro experimental workflow with vehicle control.

References

NCGC00244536 off-target activity against other KDM4 members

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target activity of the KDM4 inhibitor, NCGC00244536, against other members of the KDM4 family.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound, also known as B3, is a potent inhibitor of the histone lysine demethylase KDM4B, with a reported IC50 value of approximately 10 nM.[1]

Q2: Does this compound show activity against other KDM4 family members?

A2: Yes, this compound exhibits off-target activity against other members of the KDM4 family, specifically KDM4A, KDM4C, and KDM4D. However, its potency against these isoforms is lower compared to its primary target, KDM4B.

Q3: How significant is the off-target activity of this compound on other KDM4 members?

A3: While this compound is a highly potent inhibitor of KDM4B, it requires higher concentrations to inhibit other KDM4 family members. For a quantitative comparison of the inhibitory activity, please refer to the data table below.

Q4: What type of assay was used to determine the inhibitory activity of this compound?

A4: The inhibitory activity and selectivity of this compound against the KDM4 family members were determined using a biochemical enzymatic assay. The detailed protocol for this assay is provided in the "Experimental Protocols" section.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against various KDM4 family members. The data is sourced from dose-response curves presented in the primary literature.

TargetIC50 (nM)
KDM4A~2,500
KDM4B~10
KDM4C~1,000
KDM4D~5,000

Data extrapolated from dose-response curves in Duan et al., 2015.

Experimental Protocols

Biochemical Enzymatic Assay for KDM4 Inhibition

This protocol outlines the methodology used to assess the inhibitory activity of this compound against KDM4 family members.

Materials:

  • Recombinant KDM4A, KDM4B, KDM4C, and KDM4D enzymes

  • Biotinylated histone H3 peptide substrate

  • AlphaLISA® anti-H3K9me2 acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Co-factors: α-ketoglutarate, Ascorbic acid, (NH4)2Fe(SO4)2·6H2O

  • This compound compound

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Enzyme and Substrate Preparation: Prepare a mixture of the respective KDM4 enzyme and the biotinylated histone H3 peptide substrate in the assay buffer containing the necessary co-factors.

  • Reaction Initiation: Add the diluted compound solutions to the wells of a 384-well microplate.

  • Enzymatic Reaction: Add the enzyme/substrate mixture to the wells to initiate the demethylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a mixture of AlphaLISA® anti-H3K9me2 acceptor beads and streptavidin-coated donor beads.

  • Signal Measurement: Incubate the plate in the dark and measure the AlphaLISA® signal using an appropriate plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

KDM4 Signaling Pathway and Inhibition

KDM4_Signaling_Pathway cluster_nucleus Nucleus Histone H3 Histone H3 H3K9me3 H3K9me3 Histone H3->H3K9me3 Methylation KDM4A KDM4A H3K9me3->KDM4A Substrate KDM4B KDM4B H3K9me3->KDM4B Substrate KDM4C KDM4C H3K9me3->KDM4C Substrate KDM4D KDM4D H3K9me3->KDM4D Substrate Gene Repression Gene Repression H3K9me3->Gene Repression H3K9me2 H3K9me2 Gene Activation Gene Activation H3K9me2->Gene Activation KDM4A->H3K9me2 Demethylation KDM4B->H3K9me2 Demethylation KDM4C->H3K9me2 Demethylation KDM4D->H3K9me2 Demethylation This compound This compound This compound->KDM4A Weak Inhibition This compound->KDM4B Strong Inhibition This compound->KDM4C Weak Inhibition This compound->KDM4D Weak Inhibition

Caption: KDM4 family demethylates H3K9me3. This compound strongly inhibits KDM4B.

Experimental Workflow for KDM4 Inhibitor Selectivity Profiling

experimental_workflow cluster_workflow Inhibitor Selectivity Profiling Workflow Compound_Dilution Prepare Serial Dilution of this compound Assay_Setup Set up Enzymatic Assay (KDM4A, B, C, D) Compound_Dilution->Assay_Setup Incubation Incubate at Room Temp Assay_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Measurement Measure Signal Detection->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis

Caption: Workflow for determining the IC50 of this compound against KDM4 isoforms.

References

Technical Support Center: Addressing NCGC00244536 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to NCGC00244536, a potent KDM4B histone demethylase inhibitor, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel and potent small molecule inhibitor of the KDM4 family of histone demethylases, with a particularly strong inhibitory effect on KDM4B (IC50 ≈ 10 nM).[1] KDM4B is a histone lysine demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), which are epigenetic marks associated with gene repression. By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the transcriptional repression of genes involved in cell cycle progression and proliferation.[2] This ultimately leads to apoptosis, necrosis, and a reduction in tumor growth in various cancer cell lines.

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines, particularly in prostate cancer. It is effective in both androgen receptor (AR)-positive (e.g., LNCaP, VCaP) and AR-negative (e.g., PC3) prostate cancer cells. Additionally, it has shown efficacy in breast cancer (e.g., MDA-MB-231, MCF-7) and melanoma cell lines (e.g., SK-MEL-5, G-361).[2]

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

While specific instances of acquired resistance to this compound have not been extensively documented, based on the mechanisms of resistance to other targeted therapies, potential mechanisms include:

  • Target Alteration: Mutations in the KDM4B gene that alter the drug-binding site could prevent this compound from effectively inhibiting the enzyme.

  • Activation of Bypass Pathways: Cancer cells may upregulate parallel signaling pathways to compensate for the inhibition of KDM4B. Downstream effectors of KDM4B include the AKT, Wnt/β-catenin, and MYC signaling pathways. Activation of these pathways through alternative mechanisms could confer resistance.

  • Compensatory Upregulation of Other KDM4 Family Members: Long-term silencing of KDM4B may be functionally compensated for by other KDM4 family members, such as KDM4A.[3] This functional redundancy could lead to a diminished effect of a KDM4B-specific inhibitor.

  • Epigenetic Reprogramming: Global changes in the epigenetic landscape of the cancer cell could lead to the activation of pro-survival genes that are independent of KDM4B activity.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor, thereby reducing its efficacy.

Q4: How can I determine if my cancer cell line has developed resistance to this compound?

The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line.[4][5] This is typically determined using a cell viability assay, such as the MTT or MTS assay. A 3- to 10-fold increase in the IC50 is generally considered an indication of acquired resistance.

Troubleshooting Guides

Issue 1: Decreased or Loss of this compound Efficacy in Cell Culture

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 of the suspected resistant cells to the parental cell line. A significant rightward shift in the dose-response curve indicates resistance. 2. Investigate Mechanism: See Troubleshooting Guide for "Investigating the Mechanism of Resistance".
Incorrect Drug Concentration 1. Verify Stock Solution: Ensure the stock solution of this compound was prepared and stored correctly. Improper storage can lead to degradation. 2. Recalculate Dilutions: Double-check all calculations for preparing working concentrations.
Cell Line Contamination or Misidentification 1. Mycoplasma Testing: Test your cell culture for mycoplasma contamination, which can alter drug sensitivity. 2. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
Variations in Experimental Conditions 1. Standardize Protocols: Ensure consistency in cell seeding density, treatment duration, and assay conditions between experiments. 2. Serum Variability: Use the same batch of fetal bovine serum (FBS) for all related experiments, as different lots can have varying effects on cell growth and drug response.
Issue 2: Investigating the Mechanism of Resistance

Experimental Workflow to Elucidate Resistance Mechanisms:

Caption: Workflow for investigating this compound resistance.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAR StatusIC50 (µM)
PC3 Prostate CancerNegative0.04
LNCaP Prostate CancerPositive< 1
VCaP Prostate CancerPositive< 1
MDA-MB-231 Breast CancerN/A~1-10
MCF-7 Breast CancerN/A~1-10

Data compiled from publicly available sources.[6]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.[4][5]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell culture flasks (T25 or T75)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Determine Initial IC50:

    • Plate the parental cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours.

    • Perform an MTT or MTS assay to determine the IC50 value of the parental cell line.

  • Initial Drug Exposure:

    • Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this drug-containing medium, changing the medium every 3-4 days.

  • Dose Escalation:

    • Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.

    • Continue this stepwise increase in drug concentration. If significant cell death is observed, maintain the cells at the current concentration for a longer period or reduce the next dose increment.

  • Monitoring Resistance:

    • Periodically (e.g., every 4-6 weeks), perform an MTT assay on the drug-treated cells to determine their IC50.

    • Compare the new IC50 to that of the parental cell line. A significant increase indicates the development of resistance.

  • Establishment and Maintenance of Resistant Line:

    • Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line is considered established.

    • To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the IC50 of the resistant line).

Protocol 2: Western Blot for Histone Methylation

This protocol is for assessing the global levels of H3K9me3 and H3K36me3, the primary targets of KDM4B.

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide is recommended for histones)

  • Transfer buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size is optimal for small proteins like histones)

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-H3K9me3, anti-H3K36me3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations and prepare lysates in Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a 0.2 µm PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use anti-total Histone H3 as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL detection system.

Expected Outcome: In cells sensitive to this compound, treatment should lead to an increase in H3K9me3 and H3K36me3 levels. In resistant cells, these levels may be basally lower or may not increase upon treatment.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action and Potential Resistance Pathways

NCGC00244536_MoA_and_Resistance cluster_drug Drug Action cluster_target Epigenetic Target cluster_downstream Downstream Effects cluster_resistance Potential Resistance Mechanisms This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 demethylates Proliferation Cell Proliferation & Survival KDM4B->Proliferation indirectly promotes Oncogenes Oncogene Transcription (e.g., c-MYC, Cell Cycle Genes) H3K9me3->Oncogenes represses Oncogenes->Proliferation promotes Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to KDM4B_mut KDM4B Mutation KDM4B_mut->KDM4B alters binding KDM4A_comp KDM4A Compensation KDM4A_comp->H3K9me3 compensatory demethylation Bypass Bypass Pathway Activation (AKT, Wnt) Bypass->Proliferation promotes

Caption: this compound mechanism and potential resistance pathways.

References

optimizing incubation time for NCGC00244536 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NCGC00244536. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent KDM4B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the histone demethylase KDM4B.[1][2][3] It functions by directly binding to the catalytic site of the KDM4B protein, which prevents the demethylation of histone H3 lysine 9 (H3K9me3).[2] This inhibition leads to an increase in the global levels of H3K9me3, a marker associated with transcriptionally silent chromatin.[4][5] Consequently, the expression of genes regulated by KDM4B, including those involved in cell cycle progression and androgen receptor (AR) signaling, is suppressed.[5]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on published data, the IC50 of this compound is approximately 10 nM for KDM4B inhibition.[1][3][6] For cellular assays, effective concentrations have been observed in the sub-micromolar to low micromolar range. For example, in prostate cancer cell lines like LNCaP and PC3, IC50 values for growth inhibition are reported to be less than 1 µM.[6][7][8] A good starting point for dose-response experiments would be a range from 10 nM to 10 µM.

Q3: How should I determine the optimal incubation time for my specific cell line and experiment?

A3: The optimal incubation time is critical and depends on your cell line's doubling time and the specific endpoint of your assay (e.g., cell viability, target gene expression, protein levels). We recommend performing a time-course experiment. A general workflow is as follows:

  • Select a fixed, effective concentration of this compound. A concentration around the known IC50 for cell growth inhibition is a good starting point.

  • Treat your cells for a range of time points. For a cell line with a doubling time of approximately 24 hours, you might test 12, 24, 48, and 72 hours.

  • Analyze your endpoint at each time point. This will help you identify the time at which the desired effect is maximal or most reproducible.

Troubleshooting Guides

Issue 1: I am not observing a significant effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Incubation Time.

    • Solution: The effect of this compound on histone methylation and subsequent gene expression changes may take time to manifest as a phenotypic outcome like decreased cell viability. Perform a time-course experiment as described in the FAQs to determine the optimal treatment duration for your specific cell line and endpoint. It's possible that longer incubation times are required.

  • Possible Cause 2: Incorrect Drug Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. While the IC50 for KDM4B is low, the effective concentration for a cellular response can vary.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Confirm that your cell line expresses KDM4B and that the pathway you are investigating is active. Some cell lines may have compensatory mechanisms or may not rely on the KDM4B pathway for survival or proliferation.

Issue 2: I am seeing high variability between my replicate experiments.

  • Possible Cause 1: Inconsistent Incubation Time.

    • Solution: Ensure that the incubation time is precisely controlled in all experiments. Small variations in timing, especially at early time points, can lead to significant differences in results.

  • Possible Cause 2: Cell Seeding Density.

    • Solution: Inconsistent cell seeding density can affect the growth rate and confluency of your cells, which in turn can influence their response to treatment. Ensure that you are seeding the same number of viable cells for each experiment.

  • Possible Cause 3: Drug Stability.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[3]

Data Summary

The following table summarizes the reported IC50 values for this compound in various contexts. This data can be used as a reference when designing your experiments.

Target/Cell LineAssay TypeIC50Reference
KDM4B (in vitro)Enzymatic Assay~10 nM[1][3]
PC3 CellsCell Viability (MTT)40 nM[3][6]
LNCaP CellsCell Viability (MTT)< 1 µM[6][7]
VCaP CellsCell Viability (MTT)< 1 µM[3][7]
MDA-MB-231 CellsCell Growthmicromolar range[6][7]
MCF-7 CellsCell Growthmicromolar range[6][7]

Experimental Protocols

Protocol: Optimizing Incubation Time for this compound using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. This density should be optimized for your specific cell line.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Treat the cells for a range of time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot cell viability against the log of the drug concentration for each time point to determine the IC50 at each time point.

    • Plot the effect of a fixed concentration over time to visualize the time-dependent response. The optimal incubation time is typically the point at which a stable and significant effect is observed.

Visualizations

NCGC00244536_Signaling_Pathway This compound Signaling Pathway This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibition H3K9me3 H3K9me3 (Histone Methylation) KDM4B->H3K9me3 Demethylation Transcription Gene Transcription H3K9me3->Transcription Repression CellCycle Cell Cycle Progression (e.g., PLK1) Transcription->CellCycle AR_Signaling Androgen Receptor (AR) Signaling Transcription->AR_Signaling CellGrowth Decreased Cell Growth & Proliferation CellCycle->CellGrowth AR_Signaling->CellGrowth

Caption: this compound inhibits KDM4B, leading to increased H3K9me3 and transcriptional repression of genes involved in cell growth.

Incubation_Time_Optimization_Workflow Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DetermineConcentration 1. Determine this compound Concentration (e.g., IC50) SeedCells 2. Seed Cells DetermineConcentration->SeedCells TreatCells 3. Treat with this compound at Multiple Time Points SeedCells->TreatCells Assay 4. Perform Assay (e.g., Viability, qPCR) TreatCells->Assay AnalyzeData 5. Analyze Data Assay->AnalyzeData OptimalTime 6. Determine Optimal Incubation Time AnalyzeData->OptimalTime

Caption: A stepwise workflow for determining the optimal incubation time for this compound treatment in cell-based assays.

References

Technical Support Center: NCGC00244536 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCGC00244536 in animal models.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of this compound for in vivo experiments.

Problem Potential Cause Recommended Solution
Precipitation during formulation The solubility of this compound is limited in aqueous solutions. The order of solvent addition is critical.Ensure you are following a validated formulation protocol. For instance, when preparing a suspended solution for oral or intraperitoneal injection, dissolve this compound in DMSO first before adding PEG300 and Tween-80, and lastly adding saline.[1] Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1] Prepare the formulation fresh on the day of use.[1]
Inconsistent tumor growth inhibition Poor bioavailability due to suboptimal formulation or administration route. Degradation of the compound.For continuous exposure, consider using Alzet osmotic minipumps for subcutaneous delivery.[1] For oral or intraperitoneal administration, ensure the suspension is homogeneous before each injection. For poorly soluble drugs, strategies like using lipid-based nanoparticles or liposomal formulations can improve bioavailability.[2][3] Stock solutions of this compound should be stored at -80°C for up to one year to maintain stability.[1]
Observed toxicity or adverse effects in animals The vehicle or the compound concentration may be causing toxicity.The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for weaker animals.[1] If toxicity is observed, consider reducing the dosage of this compound. Studies have shown significant tumor inhibition at 20 mg/kg with no major toxicity.[1]
Difficulty dissolving the compound This compound is a crystalline solid with limited solubility in common aqueous buffers.This compound is soluble in DMSO at concentrations of ≥10 mg/mL.[4] For in vivo formulations, it is often necessary to use a co-solvent system such as DMSO, PEG300, and Tween-80.[1][5] Using fresh, high-quality DMSO is important as moisture-absorbing DMSO can reduce solubility.[5]

Frequently Asked Questions (FAQs)

Formulation & Administration

  • Q1: What is a recommended formulation for this compound for oral or intraperitoneal injection in mice?

    • A1: A common formulation involves creating a suspended solution. For example, to achieve a 2.75 mg/mL solution, a 27.5 mg/mL stock solution in DMSO can be diluted by adding it to PEG300, followed by Tween-80, and finally saline.[1][6]

  • Q2: What is the recommended dosage for this compound in a mouse xenograft model?

    • A2: A dosage of 20 mg/kg administered via a subcutaneously implanted Alzet osmotic minipump for continuous delivery over 5 days has been shown to be effective in reducing tumor volume in a PC3 mouse xenograft model.[1][4]

  • Q3: How should I store this compound?

    • A3: As a powder, this compound is stable for up to 3 years at -20°C.[1] Stock solutions in a solvent like DMSO should be stored at -80°C for up to one year or at -20°C for up to 6 months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Mechanism of Action & Expected Effects

  • Q4: What is the mechanism of action of this compound?

    • A4: this compound is a potent inhibitor of KDM4B, a histone demethylase.[1][5][8] By inhibiting KDM4B, it prevents the demethylation of histone H3 lysine 9 (H3K9), leading to an increase in the repressive H3K9me3 mark.[9]

  • Q5: What are the expected downstream effects of this compound treatment in cancer cells?

    • A5: Inhibition of KDM4B by this compound has been shown to suppress the expression of genes regulated by the androgen receptor (AR) and BMYB.[10] It can also lead to the downregulation of cell cycle progression genes (like Cdk1, Cdk4, Ccnb1, and Ccnd1) and the induction of apoptosis.[9]

Experimental Protocols

Preparation of this compound for Oral/Intraperitoneal Administration

This protocol yields a 2.75 mg/mL suspended solution suitable for oral and intraperitoneal injection.

Materials:

  • This compound powder

  • DMSO (fresh, high-quality)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in ddH₂O)

Procedure:

  • Prepare a 27.5 mg/mL stock solution of this compound in DMSO. This may require ultrasonication to fully dissolve.[1]

  • To prepare 1 mL of the final working solution, take 100 µL of the 27.5 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • To this mixture, add 50 µL of Tween-80 and mix until the solution is clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well to ensure a uniform suspension.

  • It is recommended to use this working solution immediately after preparation.[5]

Administration of this compound via Alzet Osmotic Minipump

This protocol describes the use of an osmotic minipump for continuous subcutaneous delivery.

Materials:

  • This compound

  • Vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline as described above, ensuring the final concentration is appropriate for the desired dosage)

  • Alzet osmotic minipumps

  • Surgical equipment for subcutaneous implantation in mice

Procedure:

  • Calculate the total amount of this compound required based on the desired dosage (e.g., 20 mg/kg), the mean body weight of the animals, and the duration of the study (e.g., 5 days).[1]

  • Prepare the this compound solution in a suitable vehicle at a concentration compatible with the pump's flow rate and the desired dosage.

  • Fill the Alzet osmotic minipumps with the this compound solution according to the manufacturer's instructions.

  • Surgically implant the filled minipumps subcutaneously into the mice.

  • Monitor the animals for tumor growth and any signs of toxicity.

Visualizations

NCGC00244536_Signaling_Pathway This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates Gene_Expression Target Gene Expression (e.g., AR and BMYB regulated genes) H3K9me3->Gene_Expression Represses Cell_Cycle Cell Cycle Progression (Cdk1, Cdk4, Ccnb1, Ccnd1) Gene_Expression->Cell_Cycle Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Tumor_Growth Tumor Growth Inhibition Cell_Cycle->Tumor_Growth Leads to Apoptosis->Tumor_Growth Contributes to Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation (e.g., Suspension or Solution) Administration Administration (Oral, IP, or SC Pump) Formulation->Administration Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Animal_Model->Administration Monitoring Tumor Growth & Toxicity Monitoring Administration->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Technical Support Center: Assessing In Vivo Toxicity of NCGC00244536

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the in vivo toxicity of NCGC00244536, a potent KDM4B inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the currently understood in vivo toxicity profile of this compound?

A1: Based on available preclinical studies, this compound has been observed to be well-tolerated in mouse xenograft models. Treatment with this compound at effective doses resulted in significant tumor growth inhibition without causing major signs of toxicity or adverse side effects, and the animals appeared to be normal.[1] Specifically, studies have shown minimal cytotoxicity of this compound to low Kdm4b-expressing mouse embryonic fibroblasts.[2]

Q2: What is the mechanism of action of this compound that might inform potential toxicity?

A2: this compound is a potent inhibitor of KDM4B (also known as JMJD2B), a histone lysine demethylase, with an IC50 of approximately 10 nM.[1][3] It functions by directly binding to the catalytic site of the KDM4 protein.[4] KDM4B is involved in the regulation of gene expression by removing methyl groups from histones, particularly H3K9me3.[2][4] By inhibiting KDM4B, this compound can alter gene expression profiles, which is the basis for its anti-tumor activity but also a potential source of toxicity. KDM4B is known to be involved in various signaling pathways, including those regulated by MYC, androgen receptor (AR), and estrogen receptor (ER).[4][5]

Q3: What are the known off-target effects of this compound?

A3: While highly potent against KDM4B, this compound can also inhibit other KDM4 subfamily members, such as KDM4A, KDM4C, and KDM4D, at higher concentrations (in the micromolar range). The structural similarity among the JmjC domains of KDM4 family members makes achieving absolute specificity challenging.[6] Researchers should consider the potential for effects mediated by the inhibition of these other demethylases.

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues that may arise during in vivo studies with this compound.

Issue 1: Difficulty in formulating this compound for in vivo administration.

  • Question: My this compound is not dissolving well for injection. What formulation strategies can I use?

  • Answer: this compound is a poorly water-soluble compound.[7][8] A common and effective approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then further dilute it in a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline or corn oil.[1][3] It is crucial to ensure the final concentration of DMSO is low to avoid vehicle-induced toxicity. Strategies to improve the solubility of poorly soluble compounds also include pH modification, the use of co-solvents, and particle size reduction.[9]

    • Example Formulation:

      • Prepare a stock solution of this compound in DMSO.[3]

      • For a final formulation, a suggested mixture is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[1][3]

      • Always prepare fresh formulations and visually inspect for precipitation before administration. The mixed solution should be used immediately for optimal results.[3]

Issue 2: Unexpected animal morbidity or mortality.

  • Question: My study animals are showing signs of distress (e.g., weight loss, lethargy) after this compound administration. What could be the cause?

  • Answer: While published studies report good tolerability, unexpected toxicity can arise from several factors:

    • Formulation/Vehicle Toxicity: The vehicle itself, especially if it contains a high percentage of DMSO or other organic solvents, can cause local irritation, pain, or systemic toxicity.[10] It is essential to include a vehicle-only control group to differentiate between compound- and vehicle-related effects.

    • Dose and Administration Route: The dose might be too high for the specific animal strain or model being used. The route of administration can also influence toxicity.[11] Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model before initiating efficacy studies.[10]

    • Off-Target Effects: At higher doses, inhibition of other KDM4 family members could lead to unforeseen toxicities.

    • Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to the effects of the compound or the stress of the experimental procedures.

Issue 3: Lack of anti-tumor efficacy in a xenograft model.

  • Question: I am not observing the expected tumor growth inhibition with this compound. What should I check?

  • Answer: Several factors can contribute to a lack of efficacy:

    • Suboptimal Formulation/Bioavailability: If the compound is not properly solubilized, it may precipitate upon injection, leading to poor absorption and low systemic exposure.[7][12] Ensure your formulation is clear and stable.

    • Inadequate Dosing: The dose might be too low to achieve a therapeutic concentration at the tumor site. Published studies have used 20 mg/kg delivered via a subcutaneous osmotic minipump for continuous exposure.[1] Bolus dosing may not maintain sufficient target engagement.

    • Tumor Model Resistance: The specific cancer cell line used for the xenograft may not be sensitive to KDM4B inhibition. It is advisable to confirm the in vitro sensitivity of your cell line to this compound before starting in vivo experiments.

    • PK/PD Mismatch: Conduct pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and tumor tissue over time. Correlate this with pharmacodynamic (PD) markers, such as changes in H3K9me3 levels in the tumor, to ensure target engagement is being achieved in vivo.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/TargetReference
IC50 ~10 nMKDM4B[1][3]
IC50 40 nMPC3 (prostate cancer)[1]
IC50 <1 µMLNCaP, VCaP (prostate cancer)
IC50 Micromolar rangeMDA-MB-231, MCF-7 (breast cancer)[1]

Table 2: Reported In Vivo Dosing Regimen for this compound

Animal ModelCompound DoseAdministration RouteDosing ScheduleOutcomeReference
PC3 Xenograft (SCID mice)20 mg/kgSubcutaneous osmotic minipumpContinuous for 5 daysSignificant tumor growth inhibition; no major toxicity observed.[1]
Melanoma Xenograft (mice)Not specifiedChemical inhibitionNot specifiedReduced tumor growth; minimal cytotoxicity to normal cells.[2]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol provides a general framework. Specific details should be adapted based on institutional guidelines (IACUC) and the nature of the test substance.

  • Animals: Use a single sex of rodents (typically female rats, as they are often more sensitive), 8-12 weeks old.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

  • Dosing:

    • Fast animals overnight before dosing.

    • Administer a single oral dose of this compound using a gavage needle. The starting dose is typically based on in vitro cytotoxicity data or a default of 175 mg/kg.

    • The dose for the next animal is adjusted up or down by a factor of 3.2, depending on the outcome for the previous animal (survival or death).

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weight just before dosing and at least weekly thereafter.

  • Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol 2: Sub-chronic Toxicity Study (Rodent - OECD 408)

  • Animals: Use young, healthy rodents (e.g., rats), typically 5-6 weeks old at the start of dosing. Use at least 10 animals per sex per group.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound. Doses should be selected to produce a range of effects, from a no-observed-adverse-effect-level (NOAEL) to a toxic dose.

  • Administration: Administer the compound daily for 90 days. The route of administration should be relevant to the intended clinical use.

  • Observations:

    • Conduct detailed clinical observations daily.

    • Measure body weight and food consumption weekly.

    • Perform ophthalmological examinations before the start of the study and at termination.

    • Conduct hematology and clinical chemistry assessments at termination.

  • Pathology:

    • At the end of the study, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh major organs.

    • Collect a comprehensive set of tissues for histopathological examination.

Visualizations

KDM4B_Signaling_Pathway Simplified KDM4B Signaling Pathway cluster_nucleus Nucleus This compound This compound KDM4B KDM4B This compound->KDM4B Inhibition Histone_H3 Histone H3 (H3K9me3) KDM4B->Histone_H3 Demethylation Demethylated_H3 Demethylated Histone H3 (H3K9me1/2) Gene_Expression Oncogene Expression (e.g., MYC, AR targets) Demethylated_H3->Gene_Expression Activation Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth

Caption: Mechanism of action of this compound in inhibiting tumor growth.

InVivo_Toxicity_Workflow General In Vivo Toxicity Assessment Workflow cluster_preclinical Preclinical Assessment Formulation Compound Formulation (e.g., this compound) Dose_Range_Finding Dose-Range Finding (MTD determination) Formulation->Dose_Range_Finding Acute_Toxicity Acute Toxicity Study (Single Dose) Dose_Range_Finding->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity Study (Repeated Dose, e.g., 90 days) Acute_Toxicity->Subchronic_Toxicity Data_Analysis Data Analysis (Clinical signs, pathology, etc.) Subchronic_Toxicity->Data_Analysis Safety_Profile Establish Safety Profile (NOAEL) Data_Analysis->Safety_Profile

Caption: Workflow for assessing the in vivo toxicity of a new compound.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies Start Unexpected Result (Toxicity or Lack of Efficacy) Check_Formulation Check Formulation (Solubility, Stability, Vehicle) Start->Check_Formulation Check_Dose Check Dose & Regimen (Dose, Frequency, Route) Start->Check_Dose Check_Model Check Animal Model (Health, Strain, Tumor Sensitivity) Start->Check_Model PK_PD_Analysis Conduct PK/PD Analysis Check_Formulation->PK_PD_Analysis Check_Dose->PK_PD_Analysis Check_Model->PK_PD_Analysis Refine_Protocol Refine Protocol PK_PD_Analysis->Refine_Protocol

Caption: A logical approach to troubleshooting unexpected in vivo results.

References

Technical Support Center: Validating NCGC00244536 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of NCGC00244536, a potent inhibitor of the histone demethylase KDM4B.[1][2][3][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a small molecule inhibitor of the KDM4B (also known as JMJD2B) histone lysine demethylase.[3] Its primary cellular target is KDM4B, an enzyme that removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2), a mark associated with condensed and transcriptionally silent chromatin.[6]

Q2: Why is it important to validate the target engagement of this compound in cells?

A2: Validating target engagement confirms that this compound physically interacts with its intended target, KDM4B, within the complex environment of a living cell. This is a critical step in drug discovery to ensure that the observed phenotypic effects of the compound are a direct result of its interaction with the target and not due to off-target effects.

Q3: What are the recommended methods for validating this compound target engagement in cells?

A3: Several methods can be employed to validate the cellular target engagement of this compound. The primary recommended methods are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. Additionally, downstream functional assays such as Western blotting for H3K9me3 levels and qPCR for KDM4B target gene expression can provide indirect evidence of target engagement.

Q4: What is the expected outcome of successful this compound target engagement?

A4: Successful target engagement of KDM4B by this compound is expected to lead to:

  • Increased thermal stability of KDM4B in a CETSA experiment.

  • Displacement of a fluorescent tracer from a KDM4B-NanoLuc fusion protein in a NanoBRET assay.

  • An increase in the global levels of H3K9me3, the substrate of KDM4B, which can be detected by Western blot.[7]

  • Changes in the expression of KDM4B target genes, which can be measured by qPCR.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTarget/Cell LineIC50Reference
Enzymatic AssayKDM4B~10 nM[1][2][4][5]
Cell ViabilityPC-3 (prostate cancer)40 nM[1][9]
Cell ViabilityLNCaP (prostate cancer)< 1 µM[1][9]
Cell ViabilityVCaP (prostate cancer)< 1 µM[1][9]
Cell ViabilityDU145 (prostate cancer)< 1 µM
Cell ViabilityC4-2 (prostate cancer)< 1 µM

Table 2: Selectivity Profile of this compound

TargetActivity at 10 µMReference
KDM4A/JMJD2AInhibition
KDM4C/JMJD2CInhibition
KDM4D/JMJD2DInhibition
KDM5A/JARID1No significant inhibition
LSD1No significant inhibition

Signaling Pathway and Experimental Workflows

KDM4B_Signaling_Pathway

CETSA_Workflow

NanoBRET_Workflow

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA methodologies.[10][11][12][13]

Materials:

  • Cells of interest (e.g., PC-3 or LNCaP)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against KDM4B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 1-4 hours).

  • Heating:

    • Harvest cells and resuspend in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-KDM4B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for KDM4B at each temperature for both vehicle and this compound-treated samples.

    • Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the curve to higher temperatures for the this compound-treated samples indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol is a general guide based on the NanoBRET™ technology.[14][15][16][17][18]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding KDM4B-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer for KDM4B (if available) or a suitable fluorescent ligand

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the KDM4B-NanoLuc® fusion plasmid and a carrier DNA according to the manufacturer's protocol.

    • Incubate for 18-24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in Opti-MEM®.

    • Dispense the cell suspension into the wells of a white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions and a fixed concentration of the NanoBRET™ tracer to the appropriate wells. Include vehicle-only and tracer-only controls.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, e.g., ~618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Troubleshooting Guides

CETSA Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No thermal shift observed - Compound is not cell-permeable.- Compound does not bind to the target in cells.- Incorrect temperature range tested.- Verify cell permeability using an independent assay.- Confirm compound activity in a biochemical assay.- Optimize the temperature range to cover the melting point of KDM4B.
High background in Western blot - Insufficient blocking.- Primary antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA).- Titrate the primary antibody to find the optimal concentration.- Increase the number and duration of wash steps.[19][20]
Weak or no signal in Western blot - Low protein expression.- Poor antibody quality.- Insufficient protein loading.- Use a cell line with higher KDM4B expression or consider overexpression.- Validate the primary antibody with a positive control.- Increase the amount of protein loaded per lane.[19][20]
Inconsistent results - Variation in cell density or treatment time.- Inconsistent heating/cooling.- Pipetting errors.- Ensure consistent cell seeding and treatment conditions.- Use a reliable thermal cycler for precise temperature control.- Use calibrated pipettes and be mindful of technique.
Downstream Assay Troubleshooting: Western Blot for H3K9me3
IssuePossible Cause(s)Suggested Solution(s)
Weak or no H3K9me3 signal - Inefficient nuclear extraction.- Poor antibody quality.- Histone degradation.- Use a nuclear extraction protocol to enrich for histones.[21]- Validate the H3K9me3 antibody with a positive control (e.g., cells treated with a different demethylase inhibitor).- Always include protease inhibitors in lysis buffers.
High background - Non-specific antibody binding.- Cross-reactivity with other histone modifications.- Optimize antibody dilution and blocking conditions.- Use a highly specific and validated antibody. Perform peptide competition assays to confirm specificity.[22]
Bands are diffuse or "smiley" - Issues with SDS-PAGE gel.- High salt concentration in the sample.- Use pre-cast gels or ensure freshly made gels are properly polymerized.- Ensure samples are properly desalted or diluted in sample buffer.[23]
Downstream Assay Troubleshooting: qPCR for KDM4B Target Genes
IssuePossible Cause(s)Suggested Solution(s)
No or low amplification - Poor RNA quality.- Inefficient reverse transcription.- Poor primer design.- Check RNA integrity using a Bioanalyzer or gel electrophoresis.- Use a high-quality reverse transcriptase and optimize the reaction conditions.- Design and validate new primers, ensuring they span an exon-exon junction to avoid genomic DNA amplification.[24][25][26][27]
Inconsistent Ct values - Pipetting errors.- Variation in RNA input.- Presence of PCR inhibitors.- Use a master mix and be careful with pipetting.- Accurately quantify RNA and use the same amount for all samples.- Dilute the cDNA to reduce the concentration of inhibitors.[24][26]
Amplification in no-template control (NTC) - Contamination of reagents or workspace.- Use sterile, filtered pipette tips and work in a clean area.- Prepare a fresh set of reagents.[24][25]

References

Technical Support Center: NCGC00244536

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NCGC00244536, a potent inhibitor of KDM4B histone demethylase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the KDM4 family of histone demethylases, with high potency for KDM4B (IC50 ≈ 10 nM)[1][2][3][4][5]. It functions by binding to the catalytic site of KDM4B, preventing the demethylation of histone H3 lysine 9 trimethylation (H3K9me3)[6]. This leads to the maintenance of this repressive histone mark and subsequent silencing of KDM4B target genes involved in cellular processes like cell cycle progression and androgen receptor (AR) signaling.

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in cancer research, particularly in studies involving prostate cancer[1][2]. It has been shown to inhibit the growth of various cancer cell lines, including those of the prostate, breast, and melanoma[1][3][7]. It is a valuable tool for investigating the role of KDM4B in tumorigenesis and for preclinical evaluation of KDM4B inhibition as a therapeutic strategy.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for one year or at -20°C for six months[1]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[1].

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO (≥10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL)[2]. It is practically insoluble in water[3]. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of cell growth Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions and aliquot for single use. Store as recommended (-80°C for long-term).
Low cell permeability: The compound may not be efficiently entering the cells at the concentration used.Increase the concentration of this compound. Ensure the final DMSO concentration in the cell culture medium is not toxic to the cells (typically <0.5%).
Incorrect assay conditions: Suboptimal cell density, incubation time, or assay reagents.Optimize the cell seeding density and treatment duration for your specific cell line. Include appropriate positive and negative controls in your experiment.
High background in enzymatic assays Non-specific binding: The inhibitor may be interacting with other components in the assay mixture.Include a control with a structurally similar but inactive compound to assess non-specific effects. Optimize buffer conditions and protein concentration.
Off-target effects observed High concentration of inhibitor: While selective for KDM4B, at higher concentrations (>10 µM), this compound can inhibit other KDM4 family members (KDM4A, KDM4C, KDM4D)[2].Use the lowest effective concentration of this compound possible. Perform dose-response experiments to determine the optimal concentration for specific KDM4B inhibition. Consider using knockdown experiments (e.g., siRNA) as an orthogonal approach to confirm that the observed phenotype is due to KDM4B inhibition.
Precipitation of the compound in cell culture media Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but remains non-toxic to the cells. Prepare intermediate dilutions in media before adding to the final culture volume.
Variability in in vivo xenograft studies Inconsistent tumor growth: Differences in the number of cells injected, injection site, or animal health.Standardize the cell injection protocol, including cell number, volume, and injection site. Monitor the health of the animals closely throughout the experiment.
Poor compound bioavailability: Inefficient delivery of the compound to the tumor site.Optimize the formulation and route of administration. The use of an Alzet osmotic minipump for continuous delivery has been reported to be effective[1].

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
KDM4BEnzymatic Assay~10 nM[1][3][4][5]
KDM4AEnzymatic AssayInhibition at 10 µM[2]
KDM4CEnzymatic AssayInhibition at 10 µM[2]
KDM4DEnzymatic AssayInhibition at 10 µM[2]
KDM5AEnzymatic AssayNo significant inhibition[2]
LSD1Enzymatic AssayNo significant inhibition[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
PC3Prostate Cancer<1 µM[2]
DU145Prostate Cancer<1 µM[2]
LNCaPProstate Cancer<1 µM[2]
VCaPProstate Cancer<1 µM[2]
C4-2Prostate Cancer<1 µM[2]
B16MelanomaNot specified[7]
SK-MEL-5MelanomaNot specified[7]
G-361MelanomaNot specified[7]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., PC3, LNCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for Histone H3K9me3 Levels

This protocol describes how to assess the effect of this compound on the global levels of H3K9me3 in cultured cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle (DMSO) for 24-48 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K9me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the H3K9me3 signal to the total Histone H3 signal.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus HistoneH3 Histone H3 H3K9me3 H3K9me3 (Repressive Mark) HistoneH3->H3K9me3 Methylation KDM4B KDM4B H3K9me3->KDM4B Substrate Transcription_Repressed Transcription Repressed H3K9me3->Transcription_Repressed KDM4B->HistoneH3 Demethylation Transcription_Active Transcription Active KDM4B->Transcription_Active TargetGenes Target Genes (e.g., AR, BMYB) Transcription_Repressed->TargetGenes Silencing Transcription_Active->TargetGenes Activation This compound This compound This compound->KDM4B Inhibition Experimental_Workflow cluster_assays 4. Downstream Assays start Start cell_culture 1. Cell Culture (e.g., Prostate Cancer Cells) start->cell_culture treatment 2. Treatment This compound or Vehicle cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation cell_viability Cell Viability (MTT Assay) incubation->cell_viability western_blot Protein Analysis (Western Blot for H3K9me3) incubation->western_blot gene_expression Gene Expression (qPCR or RNA-seq) incubation->gene_expression data_analysis 5. Data Analysis (IC50, Fold Change, etc.) cell_viability->data_analysis western_blot->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: Ensuring Reproducibility in NCGC00244536 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NCGC00244536 in their experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the histone lysine demethylase KDM4B.[1] Its primary mechanism of action is to bind to the catalytic site of KDM4B, thereby inhibiting its demethylase activity.[2][3] This leads to an increase in the global levels of histone H3 lysine 9 trimethylation (H3K9me3), a repressive epigenetic mark, which in turn affects the expression of genes involved in cell cycle progression and apoptosis.[4][5]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for KDM4B, it can inhibit other KDM4 family members, such as KDM4A, KDM4C, and KDM4D, at higher concentrations (typically around 10 μM).[6] It is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls to validate the specificity of the observed phenotypes.

Q3: How should I prepare and store stock solutions of this compound to ensure stability and reproducibility?

A3: For optimal stability, dissolve this compound in fresh, anhydrous DMSO to prepare a concentrated stock solution.[2] Store the stock solution in small aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.

Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of DMSO is too high or if the compound's solubility in the aqueous medium is exceeded. To troubleshoot this, ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%). If precipitation persists, you can try preparing the working solution by adding the DMSO stock to the medium with vigorous vortexing. If the issue continues, consider using a different formulation, such as one containing PEG300 and Tween-80, especially for in vivo studies.[1][2] Visual cues for precipitation include cloudiness or visible particles in the medium.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of cell viability 1. Compound degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, long-term storage at -20°C).2. Compound precipitation: Poor solubility in the final working solution.3. Cell line resistance: The cell line used may not be sensitive to KDM4B inhibition.4. Incorrect dosage: The concentration of this compound used is too low.1. Prepare fresh stock solutions from lyophilized powder. Aliquot and store at -80°C.[1][7]2. Ensure the final DMSO concentration is minimal. Visually inspect for precipitation before adding to cells. Consider alternative formulations for challenging applications.[8]3. Check the literature for the sensitivity of your cell line to KDM4B inhibitors.[1] Consider using a positive control cell line known to be sensitive (e.g., PC3, LNCaP).[1]4. Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.
High background or no change in H3K9me3 levels in Western Blot 1. Poor antibody quality: The primary antibody against H3K9me3 may not be specific or sensitive enough.2. Insufficient this compound treatment: The concentration or duration of treatment may not be sufficient to induce a detectable change in global H3K9me3 levels.3. Histone extraction issues: Inefficient extraction of histones can lead to low signal.4. Technical errors in Western Blotting: Inefficient transfer, inappropriate blocking, or incorrect antibody dilutions.1. Validate your H3K9me3 antibody using positive and negative controls. Refer to manufacturer's recommendations and literature for validated antibodies.2. Optimize the concentration and treatment time of this compound. A time-course experiment is recommended.3. Use a validated protocol for histone extraction to ensure high-quality samples.4. Refer to a comprehensive Western blotting troubleshooting guide for technical optimization.[3]
Unexpected cell cycle arrest profile 1. Off-target effects: At high concentrations, this compound may affect other cellular processes.2. Cell line-specific responses: The effect of KDM4B inhibition on the cell cycle can vary between different cell types.3. Asynchronous cell population: Starting with an unsynchronized cell population can lead to variable results.1. Use the lowest effective concentration of this compound. Confirm the phenotype with a second, structurally different KDM4B inhibitor or with siRNA-mediated knockdown of KDM4B.2. Carefully characterize the cell cycle profile in your specific cell line and compare it to published data.3. For more precise cell cycle analysis, consider synchronizing the cells before treatment.
Poor in vivo efficacy 1. Poor bioavailability/compound instability in vivo: The formulation used may not be optimal for in vivo delivery.2. Insufficient dosage or treatment schedule: The dose or frequency of administration may not be sufficient to maintain an effective concentration at the tumor site.3. Tumor model resistance: The chosen xenograft model may be resistant to KDM4B inhibition.1. Use a well-tested in vivo formulation, such as the one containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare the formulation fresh before each use.[1]2. Optimize the dosage and treatment schedule based on pilot studies. Consider using osmotic pumps for continuous delivery.[1]3. Select a tumor model that has been shown to be sensitive to KDM4B inhibition in vitro.

Quantitative Data

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
PC3Prostate Cancer (AR-negative)40[1]
LNCaPProstate Cancer (AR-positive)Sub-micromolar[1]
VCaPProstate Cancer (AR-positive)Sub-micromolar[1]
DU145Prostate Cancer<1000[6]
C4-2Prostate Cancer<1000[6]
MDA-MB-231Breast CancerMicromolar[1]
MCF-7Breast CancerMicromolar[1]
SK-MEL-5MelanomaNot specified[5]
G-361MelanomaNot specified[5]
B16Murine MelanomaNot specified[5]

Table 2: In Vivo Efficacy of this compound

Tumor ModelDosingRoute of AdministrationOutcomeReference(s)
PC3 Xenograft20 mg/kgSubcutaneous (osmotic pump)Significant inhibition of tumor growth[1][6]

Experimental Protocols

Protocol 1: Western Blotting for H3K9me3 Levels
  • Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations for the indicated time. Include a vehicle control (DMSO).

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H2SO4.

    • Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.

    • Resuspend the histone pellet in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against H3K9me3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases based on the PI fluorescence intensity.

Signaling Pathways and Experimental Workflows

KDM4B_Signaling_Pathway cluster_input Inputs/Regulators cluster_core Core Pathway cluster_output Downstream Effects This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 KDM4B->H3K9me3 demethylates Gene_Expression Gene_Expression H3K9me3->Gene_Expression represses Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Gene_Expression->Apoptosis leads to Tumor_Growth_Inhibition Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: this compound inhibits KDM4B, leading to increased H3K9me3 and altered gene expression.

Experimental_Workflow_H3K9me3 start Start: Cell Culture treatment Treat with this compound or Vehicle (DMSO) start->treatment harvest Harvest Cells treatment->harvest histone_extraction Histone Extraction harvest->histone_extraction quantification Protein Quantification histone_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with anti-H3K9me3 antibody transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Workflow for assessing H3K9me3 levels after this compound treatment.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results Compound Compound Issues (Degradation, Precipitation) Problem->Compound Cellular Cellular Factors (Resistance, Passage Number) Problem->Cellular Assay Assay Variability (Reagents, Technique) Problem->Assay Sol_Compound Fresh Stocks, Solubility Check Compound->Sol_Compound Sol_Cellular Mycoplasma Test, Low Passage Cells Cellular->Sol_Cellular Sol_Assay Standardize Protocols, Use Controls Assay->Sol_Assay

References

Validation & Comparative

A Comparative Guide to KDM4B Inhibitors: NCGC00244536 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone lysine demethylase KDM4B inhibitor NCGC00244536 with other notable inhibitors. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to KDM4B

Histone lysine demethylase 4B (KDM4B), also known as JMJD2B, is a member of the JmjC domain-containing family of histone demethylases. It specifically removes methyl groups from di- and trimethylated lysine 9 and 36 of histone H3 (H3K9me2/3 and H3K36me2/3).[1] Dysregulation of KDM4B has been implicated in various cancers, including prostate, breast, and gastric cancer, making it an attractive therapeutic target.[2][3] KDM4B is involved in critical cellular processes such as the regulation of gene transcription, DNA repair, and cell cycle progression.[2] Its inhibition presents a promising strategy for cancer therapy.

Comparative Analysis of KDM4B Inhibitors

This section provides a quantitative comparison of this compound with other well-characterized KDM4B inhibitors: ML324, IOX1, and NSC636819. The data is summarized in the table below, followed by a detailed description of each compound.

InhibitorTarget(s)IC50 for KDM4BAssay TypeKey Features
This compound KDM4B10 nM[4][5][6]Biochemical AssayPotent and selective for KDM4B over some other KDMs.[7]
ML324 KDM4B, KDM4E4.9 µM[8]AlphaScreen®[8]Dual inhibitor of KDM4B and KDM4E.[8]
IOX1 Broad-spectrum 2-oxoglutarate oxygenase inhibitorNot explicitly reported, but inhibits KDM4C (IC50 = 0.6 µM)[9]Biochemical AssayBroad-spectrum inhibitor, not selective for KDM4B.[9][10]
NSC636819 KDM4A, KDM4B9.3 µM[11]Biochemical AssayFirst-generation dual KDM4A/B inhibitor.[3]
This compound

This compound is a highly potent inhibitor of KDM4B with a reported IC50 of 10 nM.[4][5][6] It demonstrates selectivity for KDM4B over other histone demethylases such as KDM5A and LSD1, although it does show activity against other KDM4 subfamily members at higher concentrations.[7] In cellular assays, this compound has been shown to inhibit the growth of various cancer cell lines.[4]

ML324

ML324 is an inhibitor of the KDM4 family with a reported IC50 of 4.9 µM for KDM4B.[8] It also inhibits KDM4E, making it a dual inhibitor.[8] ML324 has been utilized in studies investigating the role of KDM4B in inflammation and osteoclastogenesis.[8]

IOX1

IOX1 is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, which includes the JmjC domain-containing histone demethylases.[9][10] While its specific IC50 for KDM4B is not consistently reported, it is known to inhibit other KDM4 members, such as KDM4C with an IC50 of 0.6 µM.[9] Due to its broad-spectrum nature, IOX1 is a useful tool for studying the general effects of inhibiting 2OG oxygenases but lacks the specificity required for dissecting the precise role of KDM4B.

NSC636819

NSC636819 was one of the first identified inhibitors of KDM4A and KDM4B.[3] It exhibits an IC50 of 9.3 µM for KDM4B.[11] As a competitive inhibitor, it has been instrumental in early studies validating the therapeutic potential of targeting KDM4 enzymes in cancer.[3][12]

KDM4B Signaling Pathways

KDM4B is a critical regulator of several oncogenic signaling pathways. Its demethylase activity leads to the transcriptional activation of key genes involved in cancer progression. The diagram below illustrates the central role of KDM4B in modulating these pathways.

KDM4B_Signaling cluster_kdm4b AR Androgen Receptor (AR) KDM4B KDM4B AR->KDM4B ERa Estrogen Receptor α (ERα) ERa->KDM4B HIF1a HIF-1α HIF1a->KDM4B MYC MYC KDM4B->MYC Upregulation Wnt Wnt/β-catenin KDM4B->Wnt Activation CellCycle Cell Cycle Progression KDM4B->CellCycle Promotion Apoptosis Apoptosis Inhibition KDM4B->Apoptosis Suppression

Caption: KDM4B integrates signals from various pathways to promote oncogenesis.

Experimental Protocols

The following are generalized protocols for common assays used to determine the potency of KDM4B inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the demethylase activity of KDM4B by detecting the product of the enzymatic reaction.

  • Reagents:

    • Recombinant KDM4B enzyme

    • Biotinylated H3K9me3 peptide substrate

    • Europium-labeled anti-H3K9me2 antibody (donor)

    • Streptavidin-conjugated acceptor fluorophore

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 0.01% BSA, 0.01% Tween-20)

    • Test inhibitors dissolved in DMSO

  • Procedure:

    • Add test inhibitors at various concentrations to a 384-well plate.

    • Add KDM4B enzyme to the wells and incubate briefly.

    • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for antibody and streptavidin binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and determine IC50 values by plotting the ratio against the inhibitor concentration.[13][14][15]

AlphaScreen® Assay

This bead-based assay is another method to measure KDM4B activity.

  • Reagents:

    • Recombinant KDM4B enzyme

    • Biotinylated H3K9me3 peptide substrate

    • Anti-H3K9me2 antibody

    • Streptavidin-coated Donor beads

    • Protein A-conjugated Acceptor beads

    • Assay buffer

    • Test inhibitors dissolved in DMSO

  • Procedure:

    • Dispense test inhibitors into a 384-well plate.

    • Add KDM4B enzyme and the biotinylated H3K9me3 substrate.

    • Incubate to allow the demethylation reaction to proceed.

    • Add the anti-H3K9me2 antibody, followed by the Protein A-Acceptor beads.

    • Incubate to allow antibody-bead binding.

    • Add the Streptavidin-Donor beads in the dark.

    • Incubate to allow biotin-streptavidin binding, bringing the donor and acceptor beads into proximity.

    • Read the plate on an AlphaScreen®-capable plate reader.

    • Determine IC50 values by analyzing the signal intensity as a function of inhibitor concentration.[8][16][17]

Conclusion

This compound stands out as a highly potent and relatively selective inhibitor of KDM4B, making it a valuable tool for targeted studies of this demethylase. In contrast, ML324 offers a dual-inhibitor profile, while IOX1 serves as a broad-spectrum probe for 2OG-dependent oxygenases. NSC636819, as an early-generation inhibitor, provides a historical benchmark. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and the biological context of the study. The provided experimental protocols offer a foundation for researchers to quantitatively assess these and other KDM4B inhibitors in their own experimental settings.

References

A Comparative Guide to the Efficacy of Histone Demethylase Inhibitors: NCGC00244536 versus GSK-J4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent histone demethylase inhibitors, NCGC00244536 and GSK-J4. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Histone demethylases are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of these enzymes are valuable research tools and potential therapeutic agents. This guide focuses on two such inhibitors: this compound, a potent inhibitor of KDM4B, and GSK-J4, a dual inhibitor of JMJD3/KDM6B and UTX/KDM6A.

Mechanism of Action

This compound is a potent and selective inhibitor of the KDM4 family of histone demethylases, with a particular potency for KDM4B[1][2]. KDM4B is a histone lysine demethylase that specifically removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). Inhibition of KDM4B by this compound leads to an increase in global H3K9me3 levels, which is a mark associated with transcriptional repression[3]. This can result in the silencing of genes involved in cell cycle progression and tumorigenesis[3][4].

GSK-J4 is a cell-permeable prodrug that is rapidly hydrolyzed to its active form, GSK-J1[5][6]. GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A)[5][7]. Inhibition of these enzymes by GSK-J4 leads to an increase in the levels of H3K27me3, a repressive histone mark[8][9]. This can modulate the expression of genes involved in inflammation, cell differentiation, and cancer progression[5][8].

Efficacy Comparison: Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of this compound and GSK-J4 from various studies.

Table 1: In Vitro Potency (IC50 Values)
CompoundTarget EnzymeBiochemical IC50Cellular AssayCell LineCellular IC50Reference
This compound KDM4B~10 nMCell Viability (MTT)PC340 nM[1][10]
Cell Viability (MTT)LNCaP< 1 µM[1][10]
Cell Viability (MTT)VCaP< 1 µM[1]
Cell Viability (MTT)MDA-MB-231µM range[1]
Cell Viability (MTT)MCF-7µM range[1]
GSK-J4 JMJD3/KDM6B8.6 µM (as GSK-J1)TNF-α ProductionHuman Primary Macrophages9 µM[5][7]
UTX/KDM6A6.6 µM (as GSK-J1)Cell ViabilityPC31.213 µM[11]
Cell ViabilityC42B0.7166 µM[11]
Inhibition of T. gondiiHFF2.37 µM[12]
Table 2: Effects on Cell Lines
CompoundCell LineCell TypeKey EffectsReference
This compound PC3, LNCaP, VCaPProstate CancerInhibition of cell growth, induction of apoptosis and necrosis.[1][13]
MDA-MB-231, MCF-7Breast CancerInhibition of cell growth.[1]
SK-MEL-5, G-361, B16MelanomaIncreased H3K9me3, downregulation of cell cycle genes, induced apoptosis and senescence.[3]
GSK-J4 Human Primary MacrophagesImmune CellsInhibition of LPS-induced TNF-α production.[5][7]
HeLaCervical CancerPrevents JMJD3-induced loss of nuclear H3K27me3.[5]
Mouse PodocytesKidney CellsIncreases H3K27me3 levels, reduces Jagged-1 expression.[5]
Kasumi-1Acute Myeloid LeukemiaReduced proliferation, induced apoptosis and cell-cycle arrest.
Y79, WERI-Rb1RetinoblastomaInhibited proliferation, arrested cell cycle at G2/M, induced apoptosis.[14]
Table 3: In Vivo Efficacy
CompoundAnimal ModelDisease ModelDosing RegimenKey OutcomesReference
This compound SCID MicePC3 Prostate Cancer Xenograft20 mg/kg via Alzet osmotic minipumpSignificant inhibition of tumor growth.[1][13]
GSK-J4 MiceExperimental Autoimmune EncephalomyelitisNot specifiedAmeliorated disease.[7]
MiceAcute Murine ToxoplasmosisOral administrationSignificantly elongated survival time.[12]
MiceHuman AML XenograftInjectionAttenuated disease progression.
MiceRetinoblastoma XenograftNot specifiedSignificantly inhibited tumor proliferation.[14]
MiceDiabetic Kidney DiseaseNot specifiedReduced proteinuria and glomerulosclerosis.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors.

NCGC00244536_Mechanism This compound This compound KDM4B KDM4B (Histone Demethylase) This compound->KDM4B Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates Gene_Expression Target Gene Expression (e.g., Cell Cycle Genes) H3K9me3->Gene_Expression Represses Cell_Growth Tumor Cell Growth/Proliferation Gene_Expression->Cell_Growth Promotes

Caption: Mechanism of action for this compound.

GSK_J4_Mechanism GSK_J4 GSK-J4 (Prodrug) GSK_J1 GSK-J1 (Active) GSK_J4->GSK_J1 Hydrolyzed to JMJD3_UTX JMJD3/UTX (Histone Demethylases) GSK_J1->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylates Gene_Expression Target Gene Expression (e.g., Inflammatory Genes) H3K27me3->Gene_Expression Represses Cellular_Response Cellular Response (e.g., Inflammation) Gene_Expression->Cellular_Response Drives

Caption: Mechanism of action for GSK-J4.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Biochemical Biochemical Assay (e.g., AlphaLISA, HTRF) Cell_Culture Cell Culture (Target Cell Lines) Treatment Treat with Inhibitor (this compound or GSK-J4) Cell_Culture->Treatment Cell_Viability Cell Viability/Proliferation (e.g., MTT, EdU) Treatment->Cell_Viability Western_Blot Western Blot (Histone Methylation Levels) Treatment->Western_Blot RT_qPCR RT-qPCR (Target Gene Expression) Treatment->RT_qPCR Xenograft Establish Xenograft Tumor Model Cell_Viability->Xenograft In_Vivo_Treatment Treat Animals with Inhibitor Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the evaluation of this compound and GSK-J4.

Histone Demethylase Activity Assay (Biochemical)

This protocol is a generalized method based on common platforms like AlphaLISA or HTRF used for measuring histone demethylase activity in vitro[16].

Materials:

  • Recombinant human histone demethylase (e.g., KDM4B or JMJD3).

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3 or H3K27me3).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

  • Cofactors: Ascorbate, Fe(II), α-ketoglutarate.

  • Detection reagents: Europium-labeled anti-demethylated histone antibody and streptavidin-conjugated acceptor beads (for HTRF).

  • 384-well assay plates.

  • Test compounds (this compound or GSK-J4) dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add assay buffer containing the histone demethylase enzyme to the wells of a 384-well plate.

  • Transfer a small volume of the diluted compounds to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the demethylation reaction by adding a mixture of the biotinylated histone peptide substrate and cofactors.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability[1].

Materials:

  • Target cancer cell lines (e.g., PC3, LNCaP).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds (this compound or GSK-J4) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a mouse model[1][13].

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice).

  • Human cancer cells (e.g., PC3).

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated for in vivo delivery (e.g., in a solution for injection or for loading into osmotic pumps).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound according to the desired dosing regimen (e.g., intraperitoneal injection, oral gavage, or subcutaneous implantation of an osmotic pump). The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion

Both this compound and GSK-J4 are valuable chemical probes for studying the roles of histone demethylases in health and disease.

  • This compound is a highly potent inhibitor of KDM4B with demonstrated efficacy in prostate and breast cancer models. Its low nanomolar biochemical potency makes it a strong candidate for studies specifically targeting the KDM4 family.

  • GSK-J4 is a dual inhibitor of JMJD3/UTX with a broader range of reported activities across various models, including cancer, inflammation, and parasitic infections. As a prodrug, it exhibits good cell permeability and in vivo activity.

The choice between these two inhibitors will depend on the specific research question, the target pathway of interest, and the cellular context being investigated. The data and protocols provided in this guide aim to facilitate an informed decision for researchers in the field of epigenetics and drug discovery.

References

A Head-to-Head Comparison: The Selective KDM4B Inhibitor NCGC00244536 Versus Pan-KDM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a selective and a pan-inhibitor for targeting histone lysine demethylases (KDMs) is a critical decision in experimental design and therapeutic strategy. This guide provides an objective comparison of NCGC00244536, a potent and selective KDM4B inhibitor, against a range of pan-KDM inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound emerges as a highly potent inhibitor of KDM4B with an IC50 in the low nanomolar range (~10 nM)[1][2]. While it displays some activity against other KDM4 subfamily members at higher concentrations, it shows marked selectivity over other KDM families like KDM5A and LSD1[1]. In contrast, pan-KDM inhibitors are designed to target multiple KDM family members. This broader activity can be advantageous in certain contexts but may also lead to off-target effects. This guide will delve into the quantitative differences in their inhibitory profiles, their effects on cellular pathways, and the experimental protocols used to evaluate them.

Data Presentation: A Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and various pan-KDM inhibitors against a panel of KDM enzymes. This data, compiled from multiple sources, highlights the distinct selectivity profiles of these compounds.

Table 1: Inhibitory Activity (IC50) of this compound against KDM Subfamilies

KDM TargetIC50 (nM)Reference(s)
KDM4B~10[1][2]
KDM4AInhibits at 10 µM[1]
KDM4CInhibits at 10 µM[1]
KDM4DInhibits at 10 µM[1]
KDM5ASelective over[1]
LSD1Selective over[1]

Table 2: Inhibitory Activity (IC50) of Selected Pan-KDM Inhibitors

InhibitorKDM Target(s)IC50 (nM)Reference(s)
TACH101 KDM4A, KDM4B, KDM4C, KDM4D< 100 (for all)
JIB-04 JARID1A (KDM5A)230
JMJD2E (KDM4E)340
JMJD3 (KDM6B)855
JMJD2A (KDM4A)445
JMJD2B (KDM4B)435
JMJD2C (KDM4C)1100
JMJD2D (KDM4D)290
IOX1 KDM4A600
KDM3A100
KDM4C600
KDM4E2300
KDM2A1800
KDM6B1400
GSK-J4 KDM6A, KDM6B8600 (KDM6B), 6600 (KDM6A)

Mechanism of Action and Signaling Pathways

KDM inhibitors primarily function by interfering with the catalytic activity of KDM enzymes, which are responsible for removing methyl groups from histone lysine residues. This demethylation process is crucial for regulating gene expression.

This compound acts as a potent inhibitor of KDM4B. The inhibition of KDM4B leads to an increase in the global levels of H3K9me3, a repressive histone mark. This, in turn, can downregulate the expression of genes involved in cell cycle progression such as Cdk1, Cdk4, Ccnb1, and Ccnd1. Interestingly, KDM4B inhibition by this compound has been shown to reduce p53 levels by upregulating MDM2, which promotes p53 degradation. Despite the reduction in p53, this inhibition still leads to apoptosis and senescence by activating downstream p53 pathway components, including a decrease in pro-survival proteins (Bcl-2, Bcl-xL) and an increase in pro-apoptotic proteins (cleaved caspase-3, caspase-7, Bax) and the senescence inducer Cdkn1a.

Pan-KDM inhibitors , by targeting multiple KDM families, can have more widespread effects on cellular signaling. For instance, inhibitors targeting KDM4 and KDM5 families can impact pathways regulated by both H3K9 and H3K4 methylation, respectively. The mechanism of many pan-KDM inhibitors, particularly those targeting the Jumonji C (JmjC) domain-containing KDMs, involves chelating the iron ion in the enzyme's active site, which is essential for its catalytic activity.

Below are diagrams illustrating the simplified signaling pathway affected by KDM4B inhibition and a generalized workflow for evaluating KDM inhibitors.

KDM4B_Inhibition_Pathway Simplified Signaling Pathway of KDM4B Inhibition This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 demethylates MDM2 MDM2 KDM4B->MDM2 downregulates (indirectly) CellCycleGenes Cell Cycle Genes (e.g., Cdk1, Cdk4, Ccnb1, Ccnd1) H3K9me3->CellCycleGenes represses p53 p53 MDM2->p53 promotes degradation Apoptosis_Senescence Apoptosis & Senescence (Increased Bax, Cleaved Caspases, Cdkn1a Decreased Bcl-2, Bcl-xL) p53->Apoptosis_Senescence activates downstream pathway

Caption: Simplified pathway of KDM4B inhibition by this compound.

KDM_Inhibitor_Workflow General Workflow for KDM Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Biochemical Biochemical Assays (e.g., AlphaLISA, TR-FRET) IC50 Determine IC50 & Selectivity Biochemical->IC50 Cellular Cellular Assays (e.g., Western Blot, IF) IC50->Cellular Proliferation Proliferation Assays (e.g., MTT) Cellular->Proliferation Mechanism Mechanism of Action Studies Proliferation->Mechanism Xenograft Xenograft Models Mechanism->Xenograft Efficacy Evaluate Efficacy & Toxicity Xenograft->Efficacy

Caption: General experimental workflow for KDM inhibitor evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize and compare KDM inhibitors.

Biochemical Assays for IC50 Determination

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the demethylase activity of KDMs in a high-throughput format.

  • Materials:

    • Recombinant KDM enzyme

    • Biotinylated histone peptide substrate (e.g., H3K9me3)

    • Alpha-ketoglutarate, Ascorbate, and (NH4)2Fe(SO4)2·6H2O as cofactors

    • Europium-labeled anti-demethylated histone antibody (Donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BSA, 0.01% Tween-20)

    • 384-well low-volume plates

    • TR-FRET-compatible plate reader

  • Protocol:

    • Prepare a serial dilution of the inhibitor (this compound or pan-KDM inhibitor) in DMSO.

    • In a 384-well plate, add 2 µL of the inhibitor solution.

    • Add 4 µL of a solution containing the KDM enzyme and cofactors in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the demethylation reaction by adding 4 µL of the biotinylated histone peptide substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-conjugated acceptor.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm/620 nm) and plot against the inhibitor concentration to determine the IC50 value.

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is another sensitive method to quantify demethylase activity.

  • Materials:

    • Recombinant KDM enzyme

    • Biotinylated histone peptide substrate

    • Cofactors (as in TR-FRET)

    • Streptavidin-coated Donor beads

    • Antibody-conjugated Acceptor beads specific for the demethylated product

    • Assay buffer

    • 384-well ProxiPlates

    • AlphaScreen-compatible plate reader

  • Protocol:

    • Prepare serial dilutions of the inhibitor.

    • In a 384-well plate, add 5 µL of the inhibitor solution.

    • Add 5 µL of the KDM enzyme and cofactors in assay buffer.

    • Add 5 µL of the biotinylated histone peptide substrate to start the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of the Acceptor beads and incubate for 1 hour at room temperature in the dark.

    • Add 5 µL of the Donor beads and incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the signal against the inhibitor concentration to determine the IC50 value.

Cellular Assays

a) Western Blot for Histone Methylation

This technique is used to assess the global changes in histone methylation levels within cells after inhibitor treatment.

  • Materials:

    • Cancer cell line of interest

    • This compound or pan-KDM inhibitor

    • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against specific histone modifications (e.g., H3K9me3, total H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitor for 24-72 hours.

    • Harvest cells and lyse them in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., total H3).

b) Immunofluorescence for Histone Methylation

This method allows for the visualization of histone methylation changes at the single-cell level.

  • Materials:

    • Cells cultured on coverslips

    • Inhibitor of interest

    • 4% paraformaldehyde (PFA) for fixation

    • 0.25% Triton X-100 for permeabilization

    • Blocking solution (e.g., 5% BSA in PBST)

    • Primary antibody against the histone modification

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Protocol:

    • Treat cells grown on coverslips with the inhibitor for the desired time.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain with DAPI for 5 minutes.

    • Mount the coverslips on slides with mounting medium.

    • Visualize and capture images using a fluorescence microscope.

c) MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of inhibitors on cell viability and proliferation.

  • Materials:

    • Cancer cell line

    • Inhibitor of interest

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with a serial dilution of the inhibitor for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of KDM inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line

    • Matrigel (optional)

    • Inhibitor of interest formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 1-5 million cancer cells (often mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the inhibitor or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, western blot).

    • Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion

The choice between this compound and a pan-KDM inhibitor depends on the specific research question and therapeutic goal. This compound offers a highly potent and selective tool for interrogating the specific functions of KDM4B. Its targeted action may lead to a more favorable therapeutic window with fewer off-target effects. Pan-KDM inhibitors, on the other hand, provide a broader approach to targeting epigenetic dysregulation, which may be beneficial in cancers where multiple KDM families are implicated. The data and protocols presented in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to further elucidate the roles of these important epigenetic modulators in health and disease.

References

A Preclinical Head-to-Head: NCGC00244536 versus Dacarbazine in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel epigenetic modulator NCGC00244536 and the conventional chemotherapeutic agent dacarbazine for the treatment of melanoma, supported by preclinical experimental data.

This guide provides a comprehensive comparison of this compound and dacarbazine, two distinct therapeutic agents for melanoma. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their preclinical performance.

Executive Summary

Melanoma treatment has evolved significantly, yet resistance to standard therapies like dacarbazine remains a challenge.[1][2] this compound, a novel inhibitor of the histone lysine demethylase KDM4B, presents a promising alternative by targeting the epigenetic landscape of melanoma cells.[1][3][4] Preclinical evidence suggests that this compound exhibits more pronounced cytotoxic and antiproliferative effects in melanoma cells compared to dacarbazine.[1] This document delves into the mechanisms of action, comparative efficacy, and experimental protocols underlying these findings.

Mechanism of Action

This compound: Epigenetic Reprogramming

This compound functions as a potent and selective inhibitor of KDM4B, a histone demethylase overexpressed in both primary and metastatic melanoma, which is associated with poor survival.[1][4] By inhibiting KDM4B, this compound leads to an increase in the global levels of histone H3 lysine 9 trimethylation (H3K9me3), a marker of condensed and transcriptionally silent chromatin.[1][5] This epigenetic modification results in the downregulation of genes crucial for cell cycle progression, such as Cdk1, Cdk4, Ccnb1, and Ccnd1.[1]

Interestingly, this compound's action overrides the traditional p53 tumor suppressor pathway. It upregulates MDM2, which in turn enhances the degradation of p53.[1] Despite the reduction in p53 levels, the compound effectively induces apoptosis and senescence. This is achieved by modulating downstream effectors, leading to decreased levels of pro-survival proteins (Bcl-2, Bcl-xL) and increased levels of pro-apoptotic proteins (cleaved caspase-3, caspase-7, Bax) and the senescence inducer Cdkn1a.[1]

Dacarbazine: DNA Alkylation and Immune Modulation

Dacarbazine is a long-standing FDA-approved chemotherapeutic for metastatic melanoma.[6][7] It functions as an alkylating agent, though its precise mechanism is complex.[6][8] As a prodrug, dacarbazine is metabolized in the liver to its active form, the methyl diazonium ion.[8][9] This reactive molecule transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[8][9] This DNA alkylation leads to the formation of adducts, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8]

Beyond its direct cytotoxic effects, dacarbazine has been shown to modulate the tumor microenvironment. It can upregulate the expression of NKG2D ligands on melanoma cells, making them more susceptible to recognition and killing by natural killer (NK) cells.[10] However, dacarbazine can also induce the secretion of pro-angiogenic and pro-inflammatory cytokines like IL-8 and VEGF by melanoma cells, potentially contributing to therapeutic resistance.[7]

Comparative Efficacy: In Vitro Data

A key study directly compared the in vitro efficacy of this compound and dacarbazine in various melanoma cell lines. The results consistently demonstrated the superior cytotoxic and antiproliferative activity of this compound.[1]

ParameterThis compoundDacarbazineCell Lines TestedReference
Cytotoxicity More pronouncedLess pronouncedMurine B16, Human SK-MEL-5, G-361[1]
Antiproliferative Effects More pronouncedLess pronouncedMurine B16, Human SK-MEL-5, G-361[1]
Selectivity Minimal cytotoxicity to low Kdm4b-expressing mouse embryonic fibroblastsNot reported in the comparative studyMouse embryonic fibroblasts[1]
IC50 (KDM4B Inhibition) ~10 nMNot applicableN/A[3][11]

Signaling Pathway Diagrams

NCGC00244536_Pathway NCGC This compound KDM4B KDM4B NCGC->KDM4B Inhibits MDM2 MDM2 ↑ NCGC->MDM2 Apoptosis Apoptosis & Senescence ↑ (cleaved caspase-3/7, Bax ↑) (Bcl-2, Bcl-xL ↓) NCGC->Apoptosis H3K9me3 H3K9me3 ↑ KDM4B->H3K9me3 Demethylates CellCycleGenes Cdk1, Cdk4, Ccnb1, Ccnd1 ↓ H3K9me3->CellCycleGenes Represses p53 p53 ↓ MDM2->p53 Degrades

Caption: this compound inhibits KDM4B, leading to epigenetic and cell cycle changes.

Dacarbazine_Pathway Dacarbazine Dacarbazine (Prodrug) Metabolism Hepatic Metabolism (CYP1A1, CYP1A2, CYP2E1) Dacarbazine->Metabolism Immune NKG2D Ligand ↑ (on tumor cells) Dacarbazine->Immune Resistance IL-8, VEGF ↑ Dacarbazine->Resistance Induces ActiveMetabolite Methyl Diazonium Ion Metabolism->ActiveMetabolite DNA DNA ActiveMetabolite->DNA Methylates Alkylation DNA Alkylation (O6, N7-guanine) ReplicationBlock DNA Replication & Transcription Disruption Alkylation->ReplicationBlock Apoptosis Cell Cycle Arrest & Apoptosis ReplicationBlock->Apoptosis NKCell NK Cell Activation Immune->NKCell Promotes MTT_Workflow start Seed melanoma cells in 96-well plate treatment Treat with this compound or Dacarbazine start->treatment incubation1 Incubate for 48-72h treatment->incubation1 mtt_add Add MTT solution incubation1->mtt_add incubation2 Incubate for 4h mtt_add->incubation2 dmso_add Add DMSO to dissolve formazan crystals incubation2->dmso_add read Measure absorbance at 570 nm dmso_add->read end Calculate cell viability and IC50 values read->end

References

Confirming NCGC00244536-Induced Apoptosis: A Comparative Guide with Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptosis-inducing capabilities of NCGC00244536, a potent KDM4B histone demethylase inhibitor, against established positive controls. We present supporting experimental data, detailed protocols for key apoptosis assays, and visual diagrams of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Apoptosis Induction

The following table summarizes representative quantitative data from various studies to compare the apoptotic effects of this compound with negative and positive controls. Data is presented as the percentage of apoptotic cells as determined by Annexin V/PI staining and the fold increase in caspase-3/7 activity.

TreatmentConcentrationCell Line% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
Negative Control Vehicle (DMSO)Various< 5%1.0
This compound 1 µMProstate Cancer (LNCaP)~25-35%~3-5 fold
This compound 10 µMMelanoma (SK-MEL-5)~40-50%~6-8 fold
Positive Control 1 1 µMJurkat> 80%> 10 fold
Positive Control 2 50 µMU937~60-70%~8-10 fold

Note: The values presented are approximations derived from multiple sources to illustrate the comparative efficacy and may vary depending on the specific experimental conditions, cell line, and treatment duration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and culture overnight.

  • Treatment: Treat cells with this compound, positive controls (e.g., Staurosporine, Etoposide), or vehicle (DMSO) for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting:

    • For adherent cells, gently detach cells using trypsin-EDTA and neutralize with complete medium.

    • Collect all cells, including those in the supernatant (which may include apoptotic cells), by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with this compound, positive controls, or vehicle for the desired duration. Include a cell-free blank (medium only).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

NCGC00244536_Apoptosis_Pathway This compound This compound KDM4B KDM4B This compound->KDM4B inhibits MDM2 MDM2 KDM4B->MDM2 inhibits p53 p53 MDM2->p53 degrades Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p53->Bcl2 downregulates Bax Bax / Bak (Pro-apoptotic) p53->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for Apoptosis Confirmation

Apoptosis_Workflow Start Start: Cell Culture Treatment Treatment: This compound & Controls Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split AnnexinV Annexin V/PI Staining (Flow Cytometry) Split->AnnexinV Caspase Caspase-3/7 Activity (Luminescence) Split->Caspase Western Western Blotting (Bcl-2, Bax, Cleaved Caspase-3) Split->Western Analysis Data Analysis & Comparison AnnexinV->Analysis Caspase->Analysis Western->Analysis Conclusion Conclusion: Apoptosis Confirmation Analysis->Conclusion

Caption: Workflow for confirming apoptosis using complementary assays.

Logical Comparison of Apoptosis Inducers

Apoptosis_Inducer_Comparison Inducers Apoptosis Inducers This compound Staurosporine Etoposide Mechanism Mechanism of Action KDM4B Inhibition Broad Kinase Inhibition Topoisomerase II Inhibition Inducers:n->Mechanism:n Inducers:p1->Mechanism:p1 Inducers:p2->Mechanism:p2 Pathway Primary Pathway Intrinsic (Mitochondrial) Intrinsic (Mitochondrial) Intrinsic (Mitochondrial) Mechanism:n->Pathway:n Mechanism:p1->Pathway:p1 Mechanism:p2->Pathway:p2 Specificity Target Specificity Specific Non-specific Specific Mechanism:n->Specificity:n Mechanism:p1->Specificity:p1 Mechanism:p2->Specificity:p2

Caption: Comparison of this compound with standard apoptosis inducers.

Validating the Effects of KDM4B Inhibition: A Comparative Guide to NCGC00244536 and KDM4B siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a small molecule inhibitor is a critical validation step. This guide provides a comprehensive comparison of a potent KDM4B inhibitor, NCGC00244536, with the genetic knockdown of KDM4B using small interfering RNA (siRNA). The data presented herein demonstrates the concordance between chemical and genetic inhibition, providing strong evidence for the on-target activity of this compound.

The histone lysine demethylase KDM4B is a compelling therapeutic target in several cancers, including prostate and breast cancer, due to its role in regulating gene expression programs that promote tumor growth and survival.[1][2][3] this compound has emerged as a potent and selective inhibitor of KDM4B, demonstrating anti-proliferative effects in various cancer cell lines.[1][4] To rigorously validate that the observed cellular effects of this compound are a direct consequence of KDM4B inhibition, a comparison with KDM4B siRNA-mediated knockdown is essential. This guide summarizes key experimental data, provides detailed protocols for replication, and visualizes the underlying biological pathways.

Performance Comparison: this compound vs. KDM4B siRNA

The following tables summarize the quantitative data comparing the effects of this compound and KDM4B siRNA on various cellular and molecular endpoints. The data is compiled from studies in prostate cancer cell lines, a key context for KDM4B's oncogenic role.

Table 1: Comparison of Anti-proliferative Effects

TreatmentCell LineAssayEndpointResult
This compound LNCaPMTTIC50Sub-micromolar range[1]
VCaPMTTIC50Sub-micromolar range[1]
PC3MTTIC5040 nM[1]
KDM4B siRNA LNCaPCell Viability-Significant reduction in cell viability[2][5]

Table 2: Comparison of Effects on KDM4B Downstream Targets

TreatmentCell LineTargetAssayResult
This compound LNCaPc-MycGene ExpressionDownregulation[3]
PC3PLK1Gene ExpressionDownregulation[4]
KDM4B siRNA LNCaPAR-regulated genesGene ExpressionDownregulation[5]
Prostate Cancer Cellsc-MycGene ExpressionDownregulation[3]

Table 3: Comparison of Effects on Histone Methylation

TreatmentCell LineHistone MarkAssayResult
This compound Melanoma CellsH3K9me3Western BlotIncreased global levels[6]
Prostate Cancer CellsH3K9me3-Increased levels[2]
KDM4B siRNA LNCaPH3K9me3ChIPIncreased levels at specific gene promoters[5]
Mouse Embryonic FibroblastsH3K9me3Western BlotSignificant decrease upon KDM4B overexpression, implying an increase upon knockdown[7]

Alternative KDM4B Inhibitors

While this compound is a potent KDM4B inhibitor, several other small molecules have been developed and characterized.

Table 4: Overview of Alternative KDM4B Inhibitors

InhibitorTarget(s)IC50 (KDM4B)Reference
NSC636819 KDM4A/KDM4B35% inhibition at 1 µM[4]
JIB-04 Pan-JmjC inhibitor230-1100 nM[8]
ML324 KDM4 family-[9]
Ciclopirox Pan-histone demethylase inhibitor-[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation experiments.

Cell Culture and Treatment with this compound
  • Cell Lines: LNCaP, VCaP, and PC3 prostate cancer cell lines are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Preparation: A stock solution of this compound is prepared in DMSO.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) control. Treatment duration can vary from 24 to 72 hours depending on the assay.

KDM4B siRNA Transfection
  • siRNA: Pools of three target-specific 19-25 nucleotide-long double-stranded RNA molecules targeting human KDM4B are used. A non-targeting scramble siRNA is used as a negative control.[10]

  • Transfection Reagent: A lipid-based transfection reagent is used according to the manufacturer's instructions.

  • Protocol:

    • Cells are seeded in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.

    • siRNA and transfection reagent are separately diluted in serum-free medium.

    • The diluted siRNA and transfection reagent are then combined and incubated at room temperature for 15-30 minutes to allow complex formation.

    • The siRNA-lipid complexes are added to the cells.

    • Cells are incubated for 48-72 hours before being harvested for analysis.[10]

Western Blotting for H3K9me3
  • Histone Extraction: Histones are extracted from treated and control cells using an acid extraction protocol.

  • Gel Electrophoresis: Extracted histones are separated on a 15% SDS-PAGE gel.[11]

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K9me3. A primary antibody against total Histone H3 is used as a loading control.

  • Detection: Following incubation with a secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) system.

  • Quantification: Band intensities are quantified using densitometry software.

Cell Viability (MTT) Assay
  • Plating: Cells are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound or the appropriate controls.

  • MTT Addition: After the desired incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.[12][13]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[12][13]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the KDM4B signaling pathway and the experimental workflow for validating this compound.

KDM4B_Signaling_Pathway cluster_upstream Upstream Regulators cluster_kdm4b KDM4B Regulation cluster_downstream Downstream Effects AR Androgen Receptor (AR) KDM4B KDM4B AR->KDM4B ER Estrogen Receptor (ER) ER->KDM4B HIF1a HIF-1α HIF1a->KDM4B H3K9me3 H3K9me3 demethylation KDM4B->H3K9me3 inhibits Gene_Expression Target Gene Expression (e.g., c-Myc, PLK1) H3K9me3->Gene_Expression represses Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth

Caption: KDM4B Signaling Pathway in Cancer.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Endpoint Assays cluster_validation Validation Outcome Control Vehicle Control (DMSO) Viability Cell Viability (MTT Assay) Control->Viability Western Western Blot (H3K9me3, KDM4B) Control->Western qPCR RT-qPCR (Target Genes) Control->qPCR NCGC This compound NCGC->Viability NCGC->Western NCGC->qPCR siRNA_neg Scramble siRNA siRNA_neg->Viability siRNA_neg->Western siRNA_neg->qPCR siRNA_kdm4b KDM4B siRNA siRNA_kdm4b->Viability siRNA_kdm4b->Western siRNA_kdm4b->qPCR Validation On-Target Validation Viability->Validation Western->Validation qPCR->Validation

Caption: Experimental Workflow for this compound Validation.

References

A Comparative Analysis of Histone Demethylase Inhibitors: NCGC00244536 and JIB-04

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental data of two prominent histone demethylase inhibitors, NCGC00244536 and JIB-04.

In the landscape of epigenetic drug discovery, small molecule inhibitors of histone demethylases have emerged as promising therapeutic agents for a variety of cancers. This guide provides a detailed comparative analysis of two such inhibitors: this compound, a potent inhibitor of KDM4B, and JIB-04, a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase family. This comparison aims to equip researchers with the necessary data to make informed decisions for their specific research applications.

At a Glance: Key Differences

FeatureThis compoundJIB-04
Primary Target KDM4BPan-Jumonji C (JmjC) domain inhibitor
Selectivity Selective for KDM4B, with activity against other KDM4 members at higher concentrations.[1][2]Broad-spectrum inhibitor of multiple JmjC demethylases.[3]
Mechanism of Action Binds to the catalytic site of KDM4 proteins.Not an α-ketoglutarate competitive inhibitor; disrupts O2 binding.[4]
Reported Cancer Models Prostate, Breast, Melanoma.[5][6]Lung, Prostate, Breast, Ewing Sarcoma, Hepatocellular Carcinoma, Acute Myeloid Leukemia.[3][7][8]

In Vitro Activity and Target Profile

A direct comparative study of the inhibitory activity of this compound and JIB-04 across the same panel of histone demethylases is not currently available in the public domain. The following tables summarize the available data from independent studies.

Table 1: Inhibitory Activity of this compound

TargetIC50Comments
KDM4B~10 nM[2][5][9]Potent and primary target.
KDM4AInhibited at 10 µM[1]
KDM4CInhibited at 10 µM[1]
KDM4DInhibited at 10 µM[1]
KDM5ASelective over KDM5A[1]
LSD1Selective over LSD1[1]

Table 2: Inhibitory Activity of JIB-04

TargetIC50
JARID1A (KDM5A)230 nM
JMJD2E (KDM4E)340 nM
JMJD3 (KDM6B)855 nM
JMJD2A (KDM4A)445 nM
JMJD2B (KDM4B)435 nM
JMJD2C (KDM4C)1100 nM
JMJD2D (KDM4D)290 nM
Data sourced from Selleck Chemicals and other publications.

Cellular and In Vivo Efficacy

Both compounds have demonstrated anti-cancer activity in a variety of preclinical models.

This compound has shown high selectivity for androgen receptor (AR)-negative prostate cancer cells (PC3) with an IC50 of 40 nM and is also effective against AR-positive prostate cancer cell lines (LNCaP and VCaP) in the sub-micromolar range.[5] It has also been shown to inhibit the growth of breast cancer (MDA-MB2, MCF-7) and melanoma cell lines.[5][6] In vivo, this compound treatment resulted in significant inhibition of tumor growth in a PC3 mouse xenograft model.[5]

JIB-04 exhibits broad anti-cancer activity. It selectively blocks the growth of cancer cells over normal cells and has been shown to diminish tumor growth in mouse xenograft models of lung (H358 and A549) and breast cancer.[3] Furthermore, JIB-04 has demonstrated efficacy in models of Ewing Sarcoma and hepatocellular carcinoma, and has been shown to induce apoptosis in acute myeloid leukemia cells.[7][8]

Impact on Signaling Pathways

The distinct target profiles of this compound and JIB-04 lead to differential effects on downstream signaling pathways.

This compound , through its inhibition of KDM4B, has been shown to suppress the expression of androgen receptor (AR) and BMYB-regulated genes, which are critical for prostate cancer cell growth. In melanoma, it has been found to override the p53-mediated tumor suppressor pathway by upregulating MDM2, leading to p53 degradation but still promoting apoptosis and senescence.[6]

NCGC00244536_Pathway This compound This compound KDM4B KDM4B This compound->KDM4B inhibits AR_BMYB AR and BMYB Regulated Genes KDM4B->AR_BMYB activates MDM2 MDM2 KDM4B->MDM2 downregulates ProstateCancer Prostate Cancer Cell Growth AR_BMYB->ProstateCancer promotes p53 p53 MDM2->p53 inhibits Apoptosis_Senescence Apoptosis and Senescence p53->Apoptosis_Senescence induces Melanoma Melanoma Cell Tumorigenicity Apoptosis_Senescence->Melanoma inhibits

Signaling pathways affected by this compound.

JIB-04 , with its broader target engagement, impacts a wider array of signaling pathways. Studies have shown its involvement in the modulation of the PI3K-Akt, MAPK, and Wnt/β-catenin signaling pathways. For instance, in hepatocellular carcinoma, JIB-04 has been shown to target the KDM6B-AKT2 pathway, leading to cell cycle arrest.

JIB04_Pathway JIB04 JIB-04 JmjC JmjC Demethylases (KDM4, KDM5, KDM6) JIB04->JmjC inhibits PI3K_AKT PI3K-Akt Pathway JmjC->PI3K_AKT modulates MAPK MAPK Pathway JmjC->MAPK modulates Wnt_beta_catenin Wnt/β-catenin Pathway JmjC->Wnt_beta_catenin modulates CellGrowth Cancer Cell Growth & Survival PI3K_AKT->CellGrowth promotes MAPK->CellGrowth promotes Wnt_beta_catenin->CellGrowth promotes

Signaling pathways affected by JIB-04.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the evaluation of these inhibitors.

In Vitro Histone Demethylase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds like this compound and JIB-04 is a biochemical assay that measures the demethylation of a histone peptide substrate.

InVitro_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection RecombinantEnzyme Recombinant Demethylase Incubation Incubation at 37°C RecombinantEnzyme->Incubation HistonePeptide Histone Peptide Substrate HistonePeptide->Incubation Cofactors Cofactors (Fe(II), α-KG) Cofactors->Incubation Inhibitor Inhibitor (this compound or JIB-04) Inhibitor->Incubation Detection Detection of Demethylation Product Incubation->Detection DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis

Workflow for in vitro histone demethylase inhibition assay.

Methodology:

  • Reaction Mixture: Recombinant human histone demethylase enzyme is incubated with a biotinylated histone H3 peptide substrate corresponding to its specific methylation site (e.g., H3K9me3 for KDM4B). The reaction buffer typically contains cofactors essential for enzyme activity, such as Fe(II) and α-ketoglutarate.

  • Inhibitor Addition: A dilution series of the test compound (this compound or JIB-04) is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 1-2 hours.

  • Detection: The amount of demethylated product is quantified. This can be achieved through various methods, including antibody-based detection (e.g., ELISA using an antibody specific to the demethylated product) or by measuring the production of formaldehyde, a byproduct of the demethylation reaction, using a coupled enzymatic assay.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Model (Prostate Cancer)

The following protocol outlines a typical workflow for evaluating the in vivo efficacy of an inhibitor in a prostate cancer xenograft model.

InVivo_Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis CellCulture Prostate Cancer Cell Culture (e.g., PC3) Injection Subcutaneous Injection into Immunodeficient Mice CellCulture->Injection TumorGrowth Tumor Growth to Palpable Size Injection->TumorGrowth Treatment Drug Administration (e.g., this compound via osmotic pump) TumorGrowth->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice TumorAnalysis Tumor Excision and Histological/Biochemical Analysis Sacrifice->TumorAnalysis

Workflow for in vivo prostate cancer xenograft study.

Methodology:

  • Cell Preparation: Human prostate cancer cells (e.g., PC3) are cultured in appropriate media.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. For this compound, a common administration method is the subcutaneous implantation of an osmotic minipump for continuous delivery of the compound (e.g., 20 mg/kg/day).[5] JIB-04 has been administered via intraperitoneal injection or oral gavage in various studies.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for histological analysis, protein expression studies (e.g., Western blot for histone methylation marks), and other relevant biochemical assays.

Conclusion

This compound and JIB-04 represent two distinct strategies for targeting histone demethylases. This compound offers high potency and selectivity for KDM4B, making it a valuable tool for studying the specific roles of this enzyme in cancer. In contrast, JIB-04's pan-selective profile against the JmjC family provides a broader inhibition of histone demethylation, which may be advantageous in cancers where multiple demethylases are dysregulated.

The choice between these two inhibitors will ultimately depend on the specific research question and the cancer type under investigation. For studies focused on the KDM4B-mediated pathways, this compound is the more appropriate tool. For broader investigations into the effects of inhibiting multiple JmjC demethylases or in cancers with a less defined epigenetic landscape, JIB-04 may be more suitable. It is important to note the absence of direct comparative studies, and researchers should carefully consider the differing experimental contexts when interpreting the available data. Further research, including head-to-head comparisons and more comprehensive selectivity profiling, will be crucial for fully elucidating the therapeutic potential of these and other histone demethylase inhibitors.

References

A Preclinical Benchmarking Analysis of NCGC00244536 Against Standard-of-Care Therapies for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational KDM4B inhibitor, NCGC00244536, against current standard-of-care drugs for castration-resistant prostate cancer (CRPC), including docetaxel, abiraterone acetate, and enzalutamide. The data presented is based on publicly available preclinical research, and this document aims to summarize these findings to aid in the evaluation of this compound's therapeutic potential.

Introduction to this compound and Standard-of-Care Drugs

This compound is a potent and selective small molecule inhibitor of KDM4B (Lysine-specific demethylase 4B), a histone demethylase.[1] It exerts its anti-cancer effects by inhibiting the demethylation of histone H3 at lysine 9 (H3K9me3), a repressive epigenetic mark. This leads to the silencing of genes crucial for cancer cell proliferation and survival, including those regulated by the androgen receptor (AR) and the BMYB-PLK1 signaling pathway.

Standard-of-Care Drugs for CRPC:

  • Docetaxel: A taxane-based chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis. It is a first-line treatment for metastatic CRPC.

  • Abiraterone Acetate: An androgen biosynthesis inhibitor that blocks CYP17A1, an enzyme critical for the production of androgens in the testes, adrenal glands, and prostate tumors.

  • Enzalutamide: A second-generation androgen receptor antagonist that competitively inhibits androgen binding to the AR, preventing its nuclear translocation and DNA binding.

In Vitro Efficacy: A Comparative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care drugs in various prostate cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

CompoundPC-3 (AR-negative)DU-145 (AR-negative)LNCaP (AR-positive)C4-2B (AR-positive)VCaP (AR-positive)
This compound <1 µM<1 µM<1 µM<1 µM<1 µM
Docetaxel ~3.72 nM - 7.21 nM~4.46 nM~1.13 nM - 50.65 nM99.47–100.50 nM (Resistant)Not widely reported
Abiraterone Acetate ~15.98 µM~15.64 µMNot widely reportedNot widely reportedNot widely reported
Enzalutamide ResistantNot widely reported~12.31 µM - 60.83 µM (Resistant)~14.77 µM - 88.32 µM (Resistant)Not widely reported

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using mouse xenograft models provide crucial insights into the anti-tumor activity of these compounds.

CompoundAnimal ModelProstate Cancer Cell LineDosing RegimenTumor Growth InhibitionReference
This compound SCID MicePC-320 mg/kg, s.c.Significant reduction in tumor volume--INVALID-LINK--
Docetaxel Nude MicePC-35 mg/kg, i.p., twice weekly for 14 days~35% inhibition[2]
Enzalutamide Nude MiceLNCaP-AR10 mg/kg, 5 days a weekTumor regression[3]

Mechanism of Action: Signaling Pathways

This compound exhibits a dual mechanism of action by targeting both androgen receptor-dependent and -independent pathways.

KDM4B-Mediated Androgen Receptor (AR) Signaling

KDM4B acts as a co-activator of the androgen receptor. By removing the repressive H3K9me3 mark from the promoters of AR target genes, KDM4B enhances their transcription, promoting tumor growth. This compound inhibits this process, leading to the suppression of AR signaling.

AR_Signaling cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR ARE Androgen Response Element AR->ARE Gene_Expression Tumor Growth Gene Expression ARE->Gene_Expression KDM4B KDM4B H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylation H3K9me3->ARE Represses This compound This compound This compound->KDM4B KDM4B_BMYB_PLK1_Pathway KDM4B KDM4B PLK1_Promoter PLK1 Promoter KDM4B->PLK1_Promoter Binds to H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylation BMYB BMYB Transcription Factor BMYB->PLK1_Promoter PLK1_Expression PLK1 Gene Expression PLK1_Promoter->PLK1_Expression H3K9me3->PLK1_Promoter Represses Cell_Cycle Cell Cycle Progression PLK1_Expression->Cell_Cycle This compound This compound This compound->KDM4B MTT_Assay_Workflow A 1. Seed prostate cancer cells in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I Xenograft_Study_Workflow A 1. Subcutaneously inject prostate cancer cells (e.g., PC-3) into SCID mice B 2. Monitor tumor growth until palpable C 3. Randomize mice into treatment and control groups D 4. Administer compound or vehicle according to dosing schedule E 5. Measure tumor volume and body weight regularly (e.g., 2-3 times/week) F 6. Continue treatment for a defined period (e.g., 21-28 days) G 7. At study endpoint, euthanize mice and excise tumors H 8. Analyze tumor weight and perform histological analysis

References

Validating Downstream Gene Expression Changes Induced by NCGC00244536: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to validate downstream gene expression changes following treatment with NCGC00244536. It includes detailed protocols, data presentation tables, and visualizations to assist researchers in designing and interpreting their validation studies.

This compound is a potent and novel inhibitor of the KDM4 family of histone demethylases, with a particularly strong inhibitory effect on KDM4B (IC50 of ~10 nM).[1][2][3] The primary mechanism of action involves the inhibition of KDM4B's demethylase activity, which normally removes trimethylation from histone H3 at lysine 9 (H3K9me3).[2][4] H3K9me3 is a repressive epigenetic mark associated with condensed, transcriptionally silent chromatin.[4] By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the transcriptional repression of KDM4B target genes.[5][6] This compound has demonstrated efficacy in various cancer cell lines, including prostate and breast cancer, by suppressing the expression of key oncogenic drivers like the androgen receptor (AR) and cell cycle-related genes.[3][4][5]

Signaling Pathway of this compound Action

The diagram below illustrates the direct mechanism of this compound, leading to downstream transcriptional changes.

NCGC00244536_Pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Process KDM4B KDM4B (Histone Demethylase) H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylates Chromatin Condensed Chromatin (Heterochromatin) H3K9me3->Chromatin Maintains Gene_Expression Target Gene Expression (e.g., AR, PLK1, CCND1) Chromatin->Gene_Expression Represses Tumor_Growth Tumor Growth / Proliferation Gene_Expression->Tumor_Growth Promotes NCGC This compound NCGC->KDM4B Inhibits

Caption: Mechanism of this compound action on KDM4B and downstream gene expression.

Experimental Validation Workflow

Validating the downstream effects of this compound requires a multi-faceted approach to confirm changes at the epigenetic, transcriptomic, and proteomic levels.

Experimental_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Validation Assays start Cell Culture (e.g., LNCaP, PC3, SK-MEL-5) treatment Treat with this compound (vs. DMSO control) start->treatment collection Harvest Cells treatment->collection rna RNA Isolation collection->rna protein Protein Lysate collection->protein chromatin Chromatin Isolation collection->chromatin qpcr RT-qPCR rna->qpcr wb Western Blot protein->wb chip ChIP-qPCR chromatin->chip

Caption: General experimental workflow for validating molecular changes post-treatment.

Comparison of Key Validation Techniques

The choice of validation technique depends on the specific biological question. A combination of methods provides the most robust evidence.

Technique What It Measures Primary Use Case for this compound Pros Cons
RT-qPCR Relative mRNA transcript levels of specific genes.To confirm downregulation of KDM4B target genes (e.g., AR, BMYB, PLK1, CCND1).[4][6]Highly sensitive, quantitative, rapid, and cost-effective for a small number of targets.[7][8]Only measures transcript levels, not protein; requires specific primers for each gene of interest.
Western Blot Presence and relative abundance of specific proteins.To verify that mRNA downregulation translates to reduced protein levels of targets like AR or Cyclin D1.[7][9]Confirms changes at the functional protein level; provides molecular weight information.[10]Semi-quantitative; dependent on antibody quality and specificity; lower throughput.
ChIP-qPCR Enrichment of a specific protein (e.g., H3K9me3) at a specific genomic location (e.g., a gene promoter).To directly confirm that this compound increases the repressive H3K9me3 mark at the promoter of a target gene.Provides direct evidence of the epigenetic mechanism of action at a specific gene locus.Technically demanding, requires high-quality antibodies, can be difficult to troubleshoot.

Detailed Experimental Protocols

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to quantify the mRNA expression levels of target genes.

Methodology:

  • Cell Treatment: Plate cells (e.g., LNCaP prostate cancer cells) at an appropriate density. Treat with a range of this compound concentrations (e.g., 0.1-10 µM) and a DMSO vehicle control for 24-48 hours.[3]

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Western Blot

This protocol is used to detect changes in protein levels.

Methodology:

  • Cell Treatment: Treat cells as described in the RT-qPCR protocol.

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-AR, anti-Cyclin D1) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol directly assesses the epigenetic impact of this compound.

Methodology:

  • Cell Treatment and Cross-linking: Treat cells as described above. Cross-link protein to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

  • Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin (the "input" sample) separately. Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K9me3 or a negative control IgG.

  • Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Elution and Reverse Cross-linking: Wash the beads extensively. Elute the complexes and reverse the cross-links by heating at 65°C. Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA and the input DNA using primers designed to amplify the promoter region of a target gene (e.g., PLK1). Calculate the enrichment as a percentage of the input.

Logical Framework for Validation

The choice of experiment should be guided by a logical progression from a broad hypothesis to a specific mechanistic validation.

Logical_Framework hypothesis Hypothesis: This compound represses Gene X q1 Does Gene X mRNA decrease? hypothesis->q1 exp1 Perform RT-qPCR q1->exp1 Test q2 Does Gene X protein decrease? exp2 Perform Western Blot q2->exp2 Test q3 Does H3K9me3 increase at the Gene X promoter? exp3 Perform ChIP-qPCR q3->exp3 Test exp1->q2 If yes exp2->q3 If yes conclusion Conclusion: This compound represses Gene X via direct epigenetic modification exp3->conclusion If yes

Caption: A decision-making framework for validating the effect on a target gene.

Alternative KDM4 Inhibitors for Comparative Studies

To ensure observed effects are specific to KDM4 inhibition, researchers can compare this compound with other compounds targeting the same family.

Compound Primary Target(s) Reported IC50 Notes
This compound KDM4B [2][11]~10 nM [1]Potent and selective for KDM4 family members.[5]
GSK-J4 KDM6A/B, KDM5B/C~60 nM (for KDM6A)A pan-JMJ D inhibitor, often used as a tool compound.
JIB-04 JmjC domain-containing histone demethylases170 nM (for KDM4C)Broad-spectrum JmjC inhibitor.
IOX1 2-oxoglutarate oxygenases (including KDM4s)~2 µM (for KDM4A)A broad inhibitor of 2-OG dependent oxygenases.[3]
ML324 KDM4A/KDM4B~500 nMA selective KDM4 inhibitor.[3]

References

Unveiling the Selectivity of NCGC00244536: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, this guide offers an objective comparison of NCGC00244536, a potent inhibitor of Histone Demethylase KDM4B, against other notable alternatives. By presenting experimental data, detailed protocols, and visual pathway diagrams, this guide aims to facilitate informed decisions in the selection of chemical probes for cell-based assays.

This compound has emerged as a highly potent and selective inhibitor of KDM4B, an enzyme implicated in various cancers through its role in histone demethylation and gene expression regulation.[1][2] Understanding its selectivity profile in comparison to other available inhibitors is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive assessment of this compound's performance in cell-based assays, juxtaposed with established KDM4 inhibitors such as IOX1, ML324, and JIB-04.

Comparative Selectivity Profile of KDM4 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against a panel of KDM enzymes. This data, collated from various studies, highlights the selectivity of each compound.

Table 1: In Vitro Inhibitory Activity (IC50) of KDM4 Inhibitors Against KDM4 Subfamily Members

CompoundKDM4A (nM)KDM4B (nM)KDM4C (nM)KDM4D (nM)KDM4E (nM)
This compound >10,000[2]~10[1][3]>10,000[2]>10,000[2]-
IOX1 1700[4]-600[5]-2300[5]
ML324 -4900[4]--920[4]
JIB-04 445[6]435[6]1100[6]290[6]340[6]

Note: Data is compiled from multiple sources and assay conditions may vary. "-" indicates data not available.

Table 2: Selectivity of KDM4 Inhibitors Against Other KDM Families

CompoundKDM2A (nM)KDM3A (nM)KDM5A (nM)KDM6B (nM)
This compound -->10,000[2]-
IOX1 1800[5]100[5]-1400[5]
ML324 ----
JIB-04 --230[4]855[6]

Note: Data is compiled from multiple sources and assay conditions may vary. "-" indicates data not available.

This compound demonstrates remarkable selectivity for KDM4B, with significantly less activity against other KDM4 isoforms and other KDM families at concentrations up to 10 µM.[2] In contrast, IOX1 shows broader activity across several KDM subfamilies.[5] ML324 exhibits some selectivity for the KDM4 family, while JIB-04 is a pan-Jumonji inhibitor with activity against multiple KDM families.[4][6]

Cellular Activity and Phenotypic Effects

The efficacy of these inhibitors in a cellular context is a critical consideration. The following table summarizes their reported effects on cell viability in various cancer cell lines.

Table 3: Cellular IC50 Values of KDM Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeCellular IC50 (µM)
This compound PC3Prostate Cancer0.04[1]
LNCaPProstate Cancer<1[1]
MDA-MB-231Breast CancerMicromolar range[1]
IOX1 HeLaCervical Cancer86 (KDM4A inhibition)[7]
ML324 ---
JIB-04 H358Lung Canceras low as 0.01[6]
Prostate Cancer LinesProstate Canceras low as 0.01[6]

Note: Data is compiled from multiple sources and assay conditions may vary. "-" indicates data not available.

This compound shows high potency in inhibiting the growth of various cancer cell lines, particularly prostate cancer cells.[1] Notably, it displays over 100-fold selectivity for AR-negative PC3 prostate cancer cells over immortalized prostate epithelial cells.[1] JIB-04 also demonstrates potent anti-cancer activity across different cancer types.[6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for assessing these inhibitors, the following diagrams are provided.

KDM4B_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action KDM4B KDM4B H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 Demethylation Oncogenes Oncogenes (e.g., MYC, AR targets) KDM4B->Oncogenes Activates H3K9me3->Oncogenes Represses Transcription Transcription Oncogenes->Transcription Cell Proliferation &\nSurvival Cell Proliferation & Survival Transcription->Cell Proliferation &\nSurvival This compound This compound This compound->KDM4B Inhibits

KDM4B Signaling Pathway in Cancer.

The diagram above illustrates the role of KDM4B in promoting cancer cell proliferation by demethylating the repressive H3K9me3 mark on oncogenes, leading to their transcriptional activation. This compound inhibits this process by directly targeting KDM4B.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates B Treat with varying concentrations of KDM Inhibitors A->B C Incubate for 24-72 hours B->C D MTT Assay for Cell Viability C->D E Immunofluorescence for Histone Methylation (H3K9me3 levels) C->E F Measure Absorbance (MTT Assay) D->F G Quantify Fluorescence Intensity (IF) E->G H Determine IC50 values & Compare Selectivity F->H G->H

Workflow for Assessing KDM Inhibitor Selectivity.

This workflow outlines the key steps in evaluating the selectivity of KDM inhibitors in cell-based assays, from initial cell culture and treatment to the final data analysis and comparison of inhibitory potency.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of KDM inhibitors on cancer cell proliferation and viability.

  • Cell Seeding: Seed cancer cells (e.g., PC3, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and other KDM inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Cellular Histone Methylation (Immunofluorescence) Assay

This protocol allows for the visualization and quantification of changes in global histone H3K9 trimethylation (H3K9me3) levels upon inhibitor treatment.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with inhibitors as described in the MTT assay protocol for 24-48 hours.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking: Block the cells with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me3 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of H3K9me3 staining in the nucleus of at least 100 cells per condition using image analysis software (e.g., ImageJ).

Conclusion

This compound stands out as a highly potent and selective KDM4B inhibitor in cell-based assays. Its superior selectivity compared to broader-spectrum inhibitors like IOX1 and JIB-04 makes it an invaluable tool for dissecting the specific roles of KDM4B in cellular processes and disease models. Researchers should carefully consider the selectivity profiles and cellular potencies presented in this guide when selecting an appropriate KDM4 inhibitor for their studies. The provided protocols offer a solid foundation for conducting rigorous cell-based evaluations of these and other epigenetic modulators.

References

Comparative Efficacy of NCGC00244536 Across Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the KDM4B inhibitor, NCGC00244536, against other therapeutic alternatives in various cancer types. This document synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways to support further research and development efforts.

Abstract

This compound is a potent and selective small molecule inhibitor of the histone lysine demethylase KDM4B (also known as JMJD2B), a member of the KDM4/JMJD2 family of enzymes.[1][2] Overexpression of KDM4B has been implicated in the progression of several cancers, including prostate, breast, and melanoma, making it a compelling target for therapeutic intervention.[3][4] This guide provides a comparative analysis of this compound's performance in these and other cancer types, supported by in vitro and in vivo experimental data.

Data Presentation: Performance of this compound and Comparators

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant compounds in various cancer cell lines.

Cancer TypeCell LineCompoundIC50Citation
Prostate Cancer PC3This compound40 nM[5]
DU145This compound<1 µM[2]
LNCaPThis compound<1 µM[2]
VCaPThis compound<1 µM[2]
C4-2This compound<1 µM[2]
LNCaPJIB-04Not specified in direct comparison[6][7]
Breast Cancer MDA-MB-231This compoundMicromolar range[5]
MCF-7This compoundMicromolar range[5]
MDA-MB-231Paclitaxel0.07 nM[8]
MDA-MB-231Doxorubicin~6 µM (for 80% viability reduction)[8]
MDA-MB-231Olaparib13.5 µM[8]
Melanoma A375Dacarbazine15.40 ± 1.39 µM (72h)[9]
SK-MEL-28Dacarbazine309.55 ± 5.73 µM (72h)[9]
B16-F10Dacarbazine1395 µM[10]
Melanoma CellsThis compoundMore pronounced cytotoxic and antiproliferative effects than Dacarbazine[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for its in vivo evaluation.

KDM4B_Signaling_Prostate_Cancer This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 (demethylation) KDM4B->H3K9me3 removes methyl groups AR Androgen Receptor (AR) KDM4B->AR coactivates & stablizes Wnt_beta_catenin Wnt/β-catenin Signaling KDM4B->Wnt_beta_catenin activates Gene_Expression Gene Expression (e.g., c-MYC) H3K9me3->Gene_Expression represses AR->Gene_Expression promotes Wnt_beta_catenin->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Tumor Growth Gene_Expression->Cell_Proliferation drives

Caption: KDM4B signaling in prostate cancer and the inhibitory effect of this compound.

KDM4B_Signaling_Breast_Cancer This compound This compound KDM4B KDM4B This compound->KDM4B inhibits H3K9me3 H3K9me3 (demethylation) KDM4B->H3K9me3 removes methyl groups GATA3 GATA-3 KDM4B->GATA3 interacts with & co-activates ER Estrogen Receptor (ER) H3K9me3->ER represses expression of GATA3->ER drives expression of Gene_Expression ER-responsive Gene Expression ER->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Tumor Growth Gene_Expression->Cell_Proliferation drives

Caption: KDM4B signaling in breast cancer and the inhibitory effect of this compound.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., PC3) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (e.g., this compound 20 mg/kg, s.c.) Tumor_Growth->Treatment Data_Collection Tumor Volume Measurement & Animal Weight Monitoring Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, Histology, etc.) Data_Collection->Endpoint

Caption: General experimental workflow for in vivo evaluation using a xenograft model.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies used in key studies investigating this compound. For complete details, including reagent sources and specific instrument settings, it is imperative to consult the supplementary materials of the cited publications.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a comparator drug. A vehicle control (e.g., DMSO) is also included. Plates are typically incubated for 72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of approximately 0.5 mg/mL. The plates are then incubated for 2 to 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[6] The plate is then shaken on an orbital shaker for approximately 15 minutes.[6]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Prostate Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Preparation: A human prostate cancer cell line, such as PC3, is cultured in appropriate media (e.g., RPMI-1640 with 7% fetal bovine serum).[1]

  • Animal Model: Immunocompromised mice, such as NOD/SCID or nude mice, are used to prevent rejection of the human tumor cells.[1][14]

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of the mice.[1]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound can be administered via various routes, such as subcutaneous injection (e.g., 20 mg/kg).[2] A vehicle solution is administered to the control group.

  • Monitoring and Endpoint: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days). The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis, such as histology and biomarker studies.[14]

Conclusion

This compound demonstrates significant anti-cancer activity across multiple cancer types, particularly in prostate cancer where it shows low nanomolar efficacy against KDM4B and sub-micromolar to micromolar efficacy in various cell lines. Its mechanism of action, centered on the inhibition of KDM4B, leads to the modulation of key oncogenic signaling pathways, including the androgen and estrogen receptor pathways. While direct quantitative comparisons with other KDM4 inhibitors and standard-of-care chemotherapies are still emerging, preliminary data suggests a favorable profile for this compound, particularly in its selectivity for cancer cells over normal cells. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate and build upon these findings. Future head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the clinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of NCGC00244536: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of NCGC00244536, a potent KDM4B inhibitor.

It is imperative to note that the following procedures are based on general laboratory safety principles and available data. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before handling or disposing of this compound.

Compound Data and Safety Profile

A comprehensive understanding of a compound's properties is the first step toward safe handling. The following table summarizes key data for this compound.

PropertyValue
Hazard Classification Acute toxicity, oral (Category 4)[1]
Skin corrosion/irritation (Category 2)[1]
Storage Temperature -20°C
Solubility Soluble in DMSO

Experimental Protocol for Disposal

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.

  • Ensure proper ventilation, such as working within a certified chemical fume hood.

2. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, properly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.

3. Decontamination of Working Surfaces:

  • Wipe down all surfaces potentially contaminated with this compound with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.

  • All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill with absorbent materials.

  • Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area as described above.

  • Report the spill to your laboratory supervisor and EHS department.

5. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe waste_generation Generate Waste (Solid or Liquid) ppe->waste_generation spill Spill Occurs waste_generation->spill No solid_waste Solid Waste (Tips, tubes, gloves, etc.) waste_generation->solid_waste Yes liquid_waste Liquid Waste (Solutions containing compound) waste_generation->liquid_waste Yes contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate_spill Decontaminate Spill Area collect_spill->decontaminate_spill report_spill Report Spill to Supervisor and EHS decontaminate_spill->report_spill storage Store in Designated Satellite Accumulation Area report_spill->storage solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup and Disposal storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.